Lrrk2-IN-2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C23H23Cl2F3N6O2 |
|---|---|
Molecular Weight |
543.4 g/mol |
IUPAC Name |
(3R,4R)-4-[(3S,4S)-4-[6-chloro-2-[[5-chloro-1-[(1S)-2,2-difluorocyclopropyl]pyrazol-4-yl]amino]quinazolin-7-yl]-3-fluoropiperidin-1-yl]oxolan-3-ol |
InChI |
InChI=1S/C23H23Cl2F3N6O2/c24-14-3-11-6-29-22(32-17-7-30-34(21(17)25)20-5-23(20,27)28)31-16(11)4-13(14)12-1-2-33(8-15(12)26)18-9-36-10-19(18)35/h3-4,6-7,12,15,18-20,35H,1-2,5,8-10H2,(H,29,31,32)/t12-,15+,18+,19-,20-/m0/s1 |
InChI Key |
JCYBYWFFRFKLHB-DAIRXDTASA-N |
Isomeric SMILES |
C1CN(C[C@H]([C@@H]1C2=C(C=C3C=NC(=NC3=C2)NC4=C(N(N=C4)[C@H]5CC5(F)F)Cl)Cl)F)[C@@H]6COC[C@@H]6O |
Canonical SMILES |
C1CN(CC(C1C2=C(C=C3C=NC(=NC3=C2)NC4=C(N(N=C4)C5CC5(F)F)Cl)Cl)F)C6COCC6O |
Origin of Product |
United States |
Foundational & Exploratory
Lrrk2-IN-2 chemical structure and properties
An In-depth Technical Guide to LRRK2-IN-1: A Potent LRRK2 Inhibitor
This guide provides a comprehensive overview of the chemical and biological properties of LRRK2-IN-1, a potent and selective inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2). This document is intended for researchers, scientists, and drug development professionals working on LRRK2-related neurodegenerative diseases, such as Parkinson's disease.
Chemical Structure and Properties
LRRK2-IN-1 is a small molecule inhibitor belonging to the pyrimidobenzodiazepine class.[1] Its core structure is designed to fit within the ATP-binding pocket of the LRRK2 kinase domain, thereby inhibiting its catalytic activity.
Table 1: Chemical Properties of LRRK2-IN-1
| Property | Value | Source |
| IUPAC Name | 2-[[2-methoxy-4-[[4-(4-methyl-1-piperazinyl)-1-piperidinyl]carbonyl]phenyl]amino]-5,11-dimethyl-6H-pyrimido[4,5-b][1,4]benzodiazepin-6-one | [1][2] |
| Molecular Formula | C₃₁H₃₈N₈O₃ | [1][3] |
| Molecular Weight | 570.7 g/mol | [1][3] |
| CAS Number | 1234480-84-2 | [2][3] |
| SMILES | CN1CCN(CC1)C2CCN(CC2)C(=O)C3=CC(=C(C=C3)NC4=NC=C5C(=N4)N(C6=CC=CC=C6C(=O)N5C)C)OC | [1][3] |
| InChI Key | IWMCPJZTADUIFX-UHFFFAOYSA-N | [1][2] |
Biological Activity and Mechanism of Action
LRRK2-IN-1 is a highly potent and selective ATP-competitive inhibitor of LRRK2 kinase activity.[3] It effectively inhibits both wild-type LRRK2 and the pathogenic G2019S mutant, which is commonly associated with an increased risk of Parkinson's disease.[3]
The primary mechanism of action of LRRK2-IN-1 involves blocking the phosphorylation of LRRK2 substrates. A key downstream effect of LRRK2 activation is the phosphorylation of a subset of Rab GTPases.[3][4] By inhibiting LRRK2, LRRK2-IN-1 prevents this phosphorylation event, thereby modulating intracellular trafficking pathways that are thought to be disrupted in Parkinson's disease.[4][5][6] Inhibition of LRRK2 kinase activity by LRRK2-IN-1 leads to the dephosphorylation of LRRK2 at key autophosphorylation sites (e.g., Ser910 and Ser935), which is often used as a biomarker for target engagement in cellular assays.[7] This dephosphorylation can also lead to the ubiquitination and subsequent degradation of the LRRK2 protein.[3]
Signaling Pathway of LRRK2 and Inhibition by LRRK2-IN-1
Quantitative Data
The potency of LRRK2-IN-1 has been quantified through various in vitro kinase assays. The half-maximal inhibitory concentration (IC₅₀) is a key parameter demonstrating its efficacy.
Table 2: In Vitro Potency of LRRK2-IN-1
| Target | IC₅₀ (nM) | Assay Type | Source |
| LRRK2 (Wild-Type) | 13 | Radiometric Kinase Assay | [3][7] |
| LRRK2 (G2019S Mutant) | 6 | Radiometric Kinase Assay | [3][7] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize LRRK2 inhibitors like LRRK2-IN-1.
In Vitro Radiometric Kinase Assay for LRRK2
This protocol describes a method to measure the kinase activity of LRRK2 by quantifying the incorporation of radiolabeled phosphate into a model substrate.
Materials:
-
Recombinant LRRK2 (Wild-Type or G2019S mutant)
-
Myelin Basic Protein (MBP) as a substrate
-
Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mM EGTA)
-
ATP solution
-
[γ-³²P]ATP
-
LRRK2-IN-1 (or other inhibitors) dissolved in DMSO
-
P81 phosphocellulose paper
-
50 mM phosphoric acid
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the kinase assay buffer, recombinant LRRK2 enzyme, and the substrate (MBP).
-
Add varying concentrations of LRRK2-IN-1 (or DMSO as a vehicle control) to the reaction mixture and pre-incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding a solution containing ATP and [γ-³²P]ATP. The final ATP concentration should be close to its Km for LRRK2.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 15-30 minutes) within the linear range of the assay.
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper extensively with 50 mM phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity on the P81 paper using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of LRRK2-IN-1 relative to the DMSO control and determine the IC₅₀ value using non-linear regression analysis.[8]
Cellular Assay for LRRK2 Phosphorylation
This protocol outlines a cell-based assay to measure the inhibition of LRRK2 autophosphorylation at Ser935 in response to inhibitor treatment.
Materials:
-
HEK293 cells stably expressing LRRK2 (Wild-Type or G2019S mutant)
-
Cell culture medium and supplements
-
LRRK2-IN-1 dissolved in DMSO
-
Lysis buffer with protease and phosphatase inhibitors
-
SDS-PAGE gels and Western blotting apparatus
-
Primary antibodies: anti-pSer935-LRRK2 and anti-total-LRRK2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Plate the HEK293-LRRK2 cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with a dose-response range of LRRK2-IN-1 (or DMSO for control) for a specified duration (e.g., 1-2 hours).
-
After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the cell lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then incubate with the primary antibody against pSer935-LRRK2.
-
After washing, incubate the membrane with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against total LRRK2.
-
Quantify the band intensities and calculate the ratio of pSer935-LRRK2 to total LRRK2 to determine the extent of inhibition.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the screening and characterization of LRRK2 kinase inhibitors.
References
- 1. The LRRK2 signalling system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Systematic proteomic analysis of LRRK2-mediated Rab GTPase phosphorylation establishes a connection to ciliogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LRRK2 phosphorylation of Rab GTPases in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. portlandpress.com [portlandpress.com]
- 5. A feed-forward pathway drives LRRK2 kinase membrane recruitment and activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
LRRK2-IN-1: A Comprehensive Technical Guide to Target Binding and Selectivity
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the target binding and selectivity profile of LRRK2-IN-1, a potent and selective inhibitor of Leucine-rich repeat kinase 2 (LRRK2). Mutations in the LRRK2 gene are a significant genetic contributor to Parkinson's disease, making LRRK2 a key therapeutic target. LRRK2-IN-1 has emerged as a critical tool compound for interrogating the biological functions of LRRK2 and for the development of novel therapeutics.
On-Target Binding and Potency
LRRK2-IN-1 is an ATP-competitive inhibitor that demonstrates high potency against both wild-type (WT) LRRK2 and the common pathogenic G2019S mutant. The G2019S mutation, located in the kinase domain, is known to enhance LRRK2 kinase activity and is a frequent cause of both familial and sporadic Parkinson's disease.
Table 1: In Vitro Potency of LRRK2-IN-1 against LRRK2 Variants
| Target | IC50 (nM) | Assay Conditions |
| LRRK2 (Wild-Type) | 13 | 0.1 mM ATP |
| LRRK2 (G2019S Mutant) | 6 | 0.1 mM ATP |
| LRRK2 (A2016T Mutant) | 2450 | Not Specified |
| LRRK2 (G2019S + A2016T Double Mutant) | 3080 | Not Specified |
Data compiled from multiple sources.[1][2][3][4]
The A2016T mutation confers resistance to LRRK2-IN-1, highlighting the specificity of the inhibitor's interaction within the LRRK2 ATP-binding site.[1][5] This resistance is significant, with the mutant demonstrating approximately 400-fold less sensitivity to the inhibitor.[1][5] In radioligand binding assays, tritiated LRRK2-IN-1 ([³H]LRRK2-IN-1) has been used to determine its binding affinity in various tissues.
Table 2: Binding Affinity (Kd) and IC50 of LRRK2-IN-1 in Tissue Homogenates
| Tissue | Kd (nM) | IC50 (nM) |
| Rat Kidney | 26 ± 3 | 40 ± 4 |
| Rat Brain Striatum | 43 ± 8 | 65 ± 3 |
| Human Brain Striatum | 48 ± 2 | 73 ± 6 |
Data from radioligand binding assays.[6]
Kinase Selectivity Profile
A critical aspect of a tool compound or potential therapeutic is its selectivity. LRRK2-IN-1 has been extensively profiled against large panels of kinases, demonstrating a high degree of selectivity.
Summary of Selectivity Screening:
LRRK2-IN-1 was evaluated against a panel of over 470 kinases using multiple platforms.[1][5][7] In a KINOMEscan™ assay against 442 kinases, at a concentration of 10 µM, only 12 kinases showed significant binding (less than 10% of DMSO control).[1] This gives LRRK2-IN-1 a high selectivity score (S-score) of 0.029 at 3 µM, indicating it interacts with a very small fraction of the kinome.[1]
Table 3: Off-Target Kinase Interactions of LRRK2-IN-1
| Off-Target Kinase | Measurement | Value (nM) | Assay Type |
| DCLK2 | IC50 | 45 | Biochemical Assay |
| MAPK7 (ERK5) | EC50 | 160 | Cellular Assay |
| AURKB | IC50 | > 1000 | Biochemical Assay |
| CHEK2 | IC50 | > 1000 | Biochemical Assay |
| MKNK2 | IC50 | > 1000 | Biochemical Assay |
| MYLK | IC50 | > 1000 | Biochemical Assay |
| NUAK1 | IC50 | > 1000 | Biochemical Assay |
| PLK1 | IC50 | > 1000 | Biochemical Assay |
Data compiled from multiple sources.[1][2]
While LRRK2-IN-1 is highly selective, it does exhibit potent inhibition of Doublecortin-like kinase 2 (DCLK2) and Mitogen-activated protein kinase 7 (MAPK7/ERK5).[1][2][5] This is an important consideration for researchers when interpreting cellular phenotypes resulting from LRRK2-IN-1 treatment. Some studies have suggested potential off-target activities based on cellular readouts, further emphasizing the need for careful experimental design, including the use of the resistant A2016T mutant as a negative control.[8]
Signaling Pathways and Experimental Workflows
To visualize the context of LRRK2-IN-1's action and the methods used to characterize it, the following diagrams are provided.
Caption: LRRK2 signaling pathway and the inhibitory action of LRRK2-IN-1.
Caption: Experimental workflow for determining kinase inhibitor selectivity.
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of experimental data. Below are outlines of the key assays used to characterize the binding and selectivity of LRRK2-IN-1.
KINOMEscan™ Competition Binding Assay
This assay quantifies the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a panel of DNA-tagged kinases. The amount of kinase bound to the solid support is measured via quantitative PCR (qPCR) of the DNA tag.
Methodology Outline:
-
Preparation: A panel of human kinases, each tagged with a unique DNA identifier, is utilized. An immobilized, broadly active ligand is prepared on a solid support (e.g., beads).
-
Competition Reaction: The DNA-tagged kinase, the immobilized ligand, and the test compound (LRRK2-IN-1) are incubated together to allow for binding to reach equilibrium.
-
Separation: The solid support is washed to remove any unbound kinase. The amount of kinase remaining bound to the immobilized ligand is inversely proportional to the affinity of the test compound for the kinase.
-
Quantification: The amount of kinase captured on the solid support is quantified by qPCR using the unique DNA tag.
-
Data Analysis: Results are typically expressed as "percent of control" (DMSO vehicle). A lower percentage indicates stronger binding of the test compound. For dose-response curves, dissociation constants (Kd) are calculated.
Radiometric Kinase Assay (e.g., Dundee Profiling)
This is a traditional and direct method to measure kinase activity by quantifying the transfer of a radiolabeled phosphate from [γ-³²P]ATP or [γ-³³P]ATP to a specific substrate.
Methodology Outline:
-
Reaction Mixture Preparation: A reaction buffer is prepared containing the purified kinase (e.g., LRRK2), a suitable substrate (e.g., a peptide like Nictide), unlabeled ATP, and MgCl₂.
-
Inhibitor Incubation: The test compound (LRRK2-IN-1) at various concentrations is pre-incubated with the kinase/substrate mixture.
-
Initiation of Reaction: The kinase reaction is initiated by the addition of radiolabeled ATP ([γ-³²P]ATP or [γ-³³P]ATP). The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).
-
Termination and Separation: The reaction is stopped, typically by adding phosphoric acid. The reaction mixture is then spotted onto phosphocellulose paper (e.g., P81). The paper binds the phosphorylated substrate but not the free ATP.
-
Washing: The filter paper is washed multiple times with a dilute phosphoric acid solution to remove any unincorporated radiolabeled ATP.
-
Detection: The amount of radioactivity incorporated into the substrate on the filter paper is quantified using a scintillation counter or a phosphorimager.
-
Data Analysis: The kinase activity is calculated based on the incorporated radioactivity. IC50 values are determined by plotting the percent inhibition against the log concentration of the inhibitor.
KiNativ™ Activity-Based Protein Profiling (ABPP)
This chemoproteomic platform measures kinase activity directly in complex biological samples, such as cell or tissue lysates, by using ATP-competitive, irreversible probes that covalently label the active sites of kinases.
Methodology Outline:
-
Lysate Preparation: Cells or tissues are lysed under conditions that preserve native kinase activity.
-
Competitive Inhibition: The lysate is incubated with varying concentrations of the test compound (LRRK2-IN-1) to allow it to bind to its target kinases.
-
Probe Labeling: A biotinylated, irreversible ATP-competitive probe is added to the lysate. This probe will covalently label the active sites of kinases that are not occupied by the test compound.
-
Enrichment: The probe-labeled kinases are enriched from the complex proteome using streptavidin-coated beads.
-
Proteolysis and Mass Spectrometry: The enriched proteins are digested into peptides (typically with trypsin), and the resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The abundance of probe-labeled peptides from each kinase is quantified. A decrease in the signal for a particular kinase in the presence of the test compound indicates target engagement. IC50 values can be determined by measuring the reduction in probe labeling across a range of inhibitor concentrations.
Conclusion
LRRK2-IN-1 is a highly potent and selective inhibitor of LRRK2, making it an invaluable tool for studying the kinase's role in normal physiology and in the pathophysiology of Parkinson's disease. While it exhibits remarkable selectivity across the kinome, its known off-target interactions with DCLK2 and MAPK7 necessitate careful experimental design and data interpretation. The use of the LRRK2[A2016T] drug-resistant mutant is highly recommended to confirm that observed cellular effects are a direct result of LRRK2 inhibition. The detailed binding profile and established experimental protocols outlined in this guide provide a solid foundation for researchers utilizing LRRK2-IN-1 in their studies.
References
- 1. The LRRK2 signalling system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of LRRK2 Cellular and Signaling Pathways | Parkinson's Disease [michaeljfox.org]
- 3. Frontiers | Interaction of LRRK2 with kinase and GTPase signaling cascades [frontiersin.org]
- 4. Mapping the LRRK2 Signaling Pathway and Its Interplay with Other Parkinson’s Disease Components | Parkinson's Disease [michaeljfox.org]
- 5. Assay of protein kinases using radiolabeled ATP: a protocol | Springer Nature Experiments [experiments.springernature.com]
- 6. Activity-Based Kinome Profiling using Chemical Proteomics and ATP Acyl Phosphates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
In Vitro Kinase Assay for LRRK2-IN-2 Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of performing in vitro kinase assays to evaluate the activity of Lrrk2-IN-2, a potent inhibitor of Leucine-rich repeat kinase 2 (LRRK2). This document outlines the core principles, detailed experimental protocols, and data presentation strategies essential for researchers in Parkinson's disease and related drug discovery fields.
Introduction to LRRK2 Kinase Activity
Leucine-rich repeat kinase 2 (LRRK2) is a large, multi-domain protein that includes a serine/threonine kinase domain. Mutations in the LRRK2 gene are the most common cause of familial Parkinson's disease, and the kinase activity of LRRK2 is implicated in the pathophysiology of the disease. Consequently, LRRK2 has emerged as a significant therapeutic target, with the development of specific kinase inhibitors being a primary focus of research.
In vitro kinase assays are fundamental tools for characterizing the enzymatic activity of LRRK2 and for determining the potency and selectivity of inhibitors like this compound. These assays typically involve incubating purified recombinant LRRK2 with a substrate and ATP, and then measuring the resulting phosphorylation of the substrate.
Quantitative Data for this compound Inhibition
The inhibitory activity of this compound is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce LRRK2 kinase activity by 50%. The following tables summarize the reported IC50 values for Lrrk2-IN-1, a closely related and well-characterized LRRK2 inhibitor, to provide a comparative context for this compound activity assessment.
| Inhibitor | LRRK2 Variant | IC50 (nM) | Assay Format | Reference |
| LRRK2-IN-1 | LRRK2 (WT) | 13 | Biochemical | [1][2] |
| LRRK2-IN-1 | LRRK2 (G2019S) | 6 | Biochemical | [1][2] |
| LRRK2-IN-1 | LRRK2 (G2019S) | 30 | TR-FRET | [1] |
| LRRK2-IN-1 | LRRK2 (WT) | 80 | TR-FRET | [1] |
Note: Specific IC50 values for this compound from in vitro kinase assays were not prominently available in the searched literature. The values for Lrrk2-IN-1 are provided for context and as a benchmark for experimental design.
Experimental Protocols
Two common methods for performing in vitro LRRK2 kinase assays are the radiometric assay using radiolabeled ATP and the luminescence-based ADP-Glo™ assay.
Radiometric [γ-³²P]ATP-Based Kinase Assay
This traditional method directly measures the incorporation of a radiolabeled phosphate group from ATP onto a substrate.
Materials:
-
Recombinant LRRK2 (full-length or truncated)
-
Substrate: Myelin Basic Protein (MBP) or LRRKtide
-
This compound (or other inhibitors) dissolved in DMSO
-
Kinase Assay Buffer: 20 mM HEPES pH 7.4, 150 mM NaCl, 5 mM EGTA, 20 mM β-Glycerol phosphate[3]
-
ATP solution: 10 mM ATP in kinase assay buffer
-
MgCl₂ solution: 20 mM MgCl₂ in kinase assay buffer
-
[γ-³²P]ATP
-
5x Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
Phosphorimager system
Protocol:
-
Prepare the Kinase Reaction Mix: In a microcentrifuge tube, combine the recombinant LRRK2 protein and the desired concentration of this compound (or DMSO as a vehicle control) in kinase assay buffer. The final volume of the inhibitor should not exceed 1-2% of the total reaction volume.
-
Pre-incubation: Incubate the enzyme and inhibitor mixture for 5-10 minutes at 30°C to allow for inhibitor binding.
-
Initiate the Kinase Reaction: Start the reaction by adding a mixture of ATP, MgCl₂, the substrate (e.g., 2.5 µg MBP), and 0.5 µCi [γ-³²P]ATP.[3]
-
Incubation: Incubate the reaction mixture for 15-60 minutes at 30°C with gentle agitation.[3]
-
Stop the Reaction: Terminate the reaction by adding 5x Laemmli sample buffer.
-
SDS-PAGE: Separate the reaction products by SDS-PAGE.
-
Detection: Dry the gel and expose it to a phosphor screen. Analyze the incorporation of ³²P into the substrate using a phosphorimager.
-
Data Analysis: Quantify the band intensities corresponding to the phosphorylated substrate. Determine the percentage of inhibition for each this compound concentration relative to the DMSO control and calculate the IC50 value using appropriate software.
ADP-Glo™ Luminescence-Based Kinase Assay
This assay measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.
Materials:
-
Recombinant LRRK2
-
Substrate: LRRKtide
-
This compound (or other inhibitors) dissolved in DMSO
-
LRRK2 Kinase Buffer: 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT[4]
-
ATP solution
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well plates
-
Luminometer
Protocol:
-
Prepare Reagents: Dilute the enzyme, substrate, ATP, and this compound in the LRRK2 Kinase Buffer.
-
Set up the Reaction: In a 384-well plate, add 1 µl of inhibitor (or 5% DMSO) and 2 µl of the enzyme solution.[4]
-
Initiate the Reaction: Add 2 µl of the substrate/ATP mix to each well.[4]
-
Incubation: Incubate the plate at room temperature for 60-120 minutes.[4]
-
ADP-Glo™ Reagent: Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[4]
-
Kinase Detection Reagent: Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[4]
-
Measure Luminescence: Record the luminescence using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.
Visualizations
LRRK2 Signaling in the Context of an In Vitro Assay
The following diagram illustrates the core components and interactions within an in vitro LRRK2 kinase assay.
Caption: Simplified LRRK2 signaling in an in vitro kinase assay.
Experimental Workflow for LRRK2 Kinase Inhibition Assay
This diagram outlines the general steps involved in determining the IC50 of an inhibitor like this compound.
Caption: Workflow for determining the IC50 of a LRRK2 inhibitor.
Conclusion
The in vitro kinase assay is an indispensable tool for the characterization of LRRK2 inhibitors. By following standardized and detailed protocols, researchers can obtain reliable and reproducible data on the potency of compounds like this compound. This technical guide provides the necessary framework for designing and executing these assays, from understanding the underlying principles to practical implementation and data analysis. The provided workflows and diagrams serve as a visual aid to streamline the experimental process for professionals in the field of neurodegenerative disease research and drug development.
References
Lrrk2-IN-2: A Technical Guide to its Pharmacokinetics and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leucine-rich repeat kinase 2 (LRRK2) has emerged as a critical therapeutic target in the pursuit of disease-modifying treatments for Parkinson's disease. The discovery of pathogenic mutations in the LRRK2 gene, which lead to increased kinase activity, has spurred the development of potent and selective inhibitors. Among these, Lrrk2-IN-2 represents a significant chemical probe for interrogating the physiological and pathological roles of LRRK2. This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound and related LRRK2 inhibitors, offering insights into their mechanism of action, experimental evaluation, and therapeutic potential.
While specific quantitative pharmacokinetic and detailed in vivo pharmacodynamic data for this compound are not extensively available in the public domain, this guide synthesizes the known characteristics of this compound with the broader understanding gleaned from well-characterized LRRK2 inhibitors such as LRRK2-IN-1 and MLi-2. This approach provides a robust framework for researchers to design and interpret experiments involving this compound.
Pharmacokinetics: The Journey of this compound in the Body
The preclinical development of LRRK2 inhibitors has focused on optimizing their absorption, distribution, metabolism, and excretion (ADME) properties to ensure adequate target engagement in the brain. This compound is a potent, selective, and orally active inhibitor of LRRK2.[1] It is also reported to be brain-penetrant, a crucial characteristic for targeting neurodegenerative diseases.[1]
Quantitative Pharmacokinetic Parameters
| Parameter | This compound | Representative LRRK2 Inhibitors (e.g., MLi-2) | Reference |
| Route of Administration | Oral | Oral | [1] |
| Brain Penetration | Yes | Yes | [1][2] |
| IC50 (G2019S LRRK2) | <0.6 nM | 0.76 nM (MLi-2) | [1][2] |
| Tmax (oral) | Data not available | ~0.75 hours (MLi-2 in mice) | [2] |
| Plasma Unbound Fraction | Data not available | 0.008 (MLi-2 in mice) | [2] |
| Brain Unbound Fraction | Data not available | 0.009 (MLi-2 in mice) | [2] |
Pharmacodynamics: The Effect of this compound on the Body
The pharmacodynamic effects of this compound are primarily driven by its potent inhibition of LRRK2 kinase activity. This inhibition leads to a cascade of downstream effects, which serve as biomarkers for target engagement and therapeutic efficacy.
Mechanism of Action and Key Pharmacodynamic Readouts
This compound, like other type I kinase inhibitors, binds to the ATP-binding pocket of the LRRK2 kinase domain, preventing the phosphorylation of its substrates.[3] The key pharmacodynamic readouts for assessing LRRK2 inhibition include:
-
pS935-LRRK2: Inhibition of LRRK2 kinase activity leads to the dephosphorylation of a cluster of serine residues, including Ser910 and Ser935.[4] This dephosphorylation event is a widely used indirect marker of target engagement in both cellular and in vivo models.
-
pS1292-LRRK2: Ser1292 is a bona fide autophosphorylation site of LRRK2.[2] While its low stoichiometry makes it challenging to measure, it serves as a direct readout of LRRK2 kinase activity.
-
Rab10 Phosphorylation: A subset of Rab GTPases, particularly Rab10, are direct substrates of LRRK2.[4] Measuring the phosphorylation of Rab10 at threonine 73 (pT73-Rab10) is a robust and direct biomarker of LRRK2 kinase activity in vivo.[4]
In Vivo Pharmacodynamics
Following oral administration of potent LRRK2 inhibitors like MLi-2, a dose-dependent decrease in LRRK2 activity is observed in the brain and peripheral tissues.[2] Maximal suppression of LRRK2 activity (>90% reduction) has been reported at a 10 mg/kg oral dose of MLi-2 in wild-type mice.[2]
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the experimental approaches used to characterize this compound, the following diagrams are provided in the DOT language for Graphviz.
LRRK2 Signaling Pathway and Inhibition by this compound
Caption: LRRK2 signaling and inhibition by this compound.
Experimental Workflow for In Vitro LRRK2 Kinase Assay
Caption: Workflow for in vitro LRRK2 kinase inhibition assay.
Experimental Workflow for In Vivo Pharmacodynamic Study
Caption: Workflow for in vivo pharmacodynamic assessment.
Detailed Experimental Protocols
In Vitro LRRK2 Kinase Inhibition Assay (TR-FRET)
This protocol is adapted from established methods for measuring LRRK2 kinase activity.
Materials:
-
Recombinant human LRRK2 (G2019S mutant)
-
LRRKtide (a synthetic peptide substrate)
-
This compound
-
Kinase buffer (e.g., 25 mM HEPES pH 7.4, 50 mM NaCl, 10 mM MgCl2, 1 mM DTT)
-
ATP
-
TR-FRET detection reagents (e.g., LanthaScreen™ Eu-anti-GST antibody and Alexa Fluor™ 647-labeled anti-phospho substrate antibody)
-
384-well low-volume plates
Procedure:
-
Prepare a serial dilution of this compound in DMSO, and then dilute further in kinase buffer.
-
Add 2.5 µL of the diluted this compound or vehicle (DMSO) to the wells of a 384-well plate.
-
Add 2.5 µL of a solution containing recombinant LRRK2 and LRRKtide in kinase buffer.
-
Initiate the kinase reaction by adding 5 µL of ATP solution in kinase buffer. The final ATP concentration should be at the Km for LRRK2.
-
Incubate the reaction at room temperature for 1 hour.
-
Stop the reaction by adding 10 µL of TR-FRET detection buffer containing EDTA and the detection antibodies.
-
Incubate for 1 hour at room temperature to allow for antibody binding.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm and 615 nm following excitation at 340 nm.
-
Calculate the emission ratio and plot the results against the inhibitor concentration to determine the IC50 value.
In Vivo Pharmacodynamic Assessment of LRRK2 Inhibition
This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound in a mouse model.
Animal Model:
-
LRRK2 G2019S knock-in (KI) mice are a suitable model as they exhibit hyperactive LRRK2 kinase activity.[5]
Procedure:
-
Acclimate LRRK2 G2019S KI mice to the experimental conditions.
-
Prepare a formulation of this compound for oral gavage (e.g., in 0.5% methylcellulose).
-
Administer a single oral dose of this compound at various concentrations (e.g., 1, 3, 10, 30 mg/kg) or vehicle to cohorts of mice.
-
At predetermined time points post-dose (e.g., 1, 4, 8, 24 hours), euthanize the mice and rapidly harvest tissues of interest (e.g., brain, kidney, lungs, spleen).
-
Immediately snap-freeze the tissues in liquid nitrogen and store at -80°C.
-
Prepare tissue lysates by homogenizing the frozen tissue in a lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
Analyze the levels of pS935-LRRK2, total LRRK2, pT73-Rab10, and total Rab10 by Western blotting or a quantitative immunoassay (e.g., Meso Scale Discovery).
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
Plot the percentage of inhibition of phosphorylation relative to the vehicle-treated group against the dose of this compound to determine the in vivo potency.
Conclusion
This compound is a valuable tool for the study of LRRK2 biology and its role in Parkinson's disease. While a comprehensive public dataset on its specific pharmacokinetic and pharmacodynamic properties is pending, the established methodologies for characterizing LRRK2 inhibitors provide a clear path for its evaluation. The protocols and conceptual frameworks presented in this guide are intended to empower researchers to effectively utilize this compound and contribute to the growing body of knowledge on LRRK2-targeted therapeutics. Further studies detailing the complete preclinical profile of this compound will be crucial for its advancement as a potential therapeutic candidate.
References
- 1. Leucine-Rich Repeat Kinase 2 for Beginners: Six Key Questions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LRRK2 expression and purification [protocols.io]
- 3. LRRK2 Targeting Strategies as Potential Treatment of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Understanding LRRK2 kinase activity in preclinical models and human subjects through quantitative analysis of LRRK2 and pT73 Rab10 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical modeling of chronic inhibition of the Parkinson’s disease associated kinase LRRK2 reveals altered function of the endolysosomal system in vivo - PMC [pmc.ncbi.nlm.nih.gov]
LRRK2-IN-1: A Technical Guide to Solubility and Stability in Common Laboratory Solvents
A Note on Nomenclature: Initial searches for "Lrrk2-IN-2" did not yield specific results for a compound with this name. However, the query consistently returned information for the well-characterized and widely used Leucine-rich repeat kinase 2 (LRRK2) inhibitor, LRRK2-IN-1 . This guide will therefore focus on the solubility and stability of LRRK2-IN-1, assuming a typographical error in the original topic.
This technical guide is intended for researchers, scientists, and drug development professionals, providing an in-depth overview of the solubility and stability of LRRK2-IN-1 in common laboratory solvents. The information is compiled from various supplier datasheets and presented in a clear, accessible format to facilitate experimental design and execution.
Core Concepts: Solubility and Stability of LRRK2-IN-1
Understanding the solubility and stability of a compound is paramount in early-stage drug discovery and for ensuring the reliability and reproducibility of in vitro and in vivo experiments. LRRK2-IN-1 is a potent and selective inhibitor of LRRK2, a key target in Parkinson's disease research. Its efficacy in cellular and animal models is critically dependent on its proper dissolution and stability in the chosen solvent and experimental medium.
Solubility Data
The solubility of LRRK2-IN-1 has been determined in several common organic solvents. The following table summarizes the available quantitative data from various suppliers. It is important to note that solubility can be affected by factors such as temperature, pH, and the purity of both the compound and the solvent. Sonication and warming can be used to aid dissolution.[1][2]
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Source |
| DMSO | 100 | 175.22 | Selleck Chemicals[3] |
| DMSO | ≥ 50 | 87.61 | Unnamed Supplier[1] |
| DMSO | 57.01 | 100 | Tocris Bioscience[4] |
| DMSO | 45 | 78.85 | TargetMol[2] |
| DMSO | 30 | 52.57 | MedChemExpress[5] |
| DMSO | 16 | - | Cayman Chemical[6] |
| Ethanol | 100 (up to) | - | Abcam[7] |
| Ethanol | 57 | 99.88 | TargetMol[2] |
| Ethanol | 25 | - | Cayman Chemical[6] |
| DMF | 20 | - | Cayman Chemical[6] |
| Ethanol:PBS (pH 7.2) (1:1) | 0.5 | - | Cayman Chemical[6] |
Note: The molecular weight of LRRK2-IN-1 is 570.69 g/mol .[5]
Stability and Storage
Proper storage of LRRK2-IN-1 as a solid and in solution is crucial to prevent degradation and ensure its biological activity. The following table outlines the recommended storage conditions and stability information.
| Form | Storage Temperature | Duration | Source |
| Solid (Powder) | -20°C | ≥ 4 years | Cayman Chemical[6] |
| Solid (Powder) | -20°C | 3 years | MedChemExpress, Selleck Chemicals, TargetMol[2][3][5] |
| Solid (Powder) | 4°C | 2 years | MedChemExpress[5] |
| In Solvent (DMSO) | -80°C | 1 year | MedChemExpress, Selleck Chemicals, TargetMol[2][3][5] |
| In Solvent (DMSO) | -20°C | 6 months | MedChemExpress[8] |
| In Solvent (DMSO) | -20°C | 1 month | Selleck Chemicals[3] |
To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot stock solutions into single-use volumes.[8] For in vivo experiments, it is often advised to prepare fresh solutions on the day of use.[8]
Experimental Protocols
Protocol for Determining Kinetic Solubility
Kinetic solubility is a measure of how quickly a compound dissolves and is often the more relevant parameter for in vitro high-throughput screening applications.
Materials:
-
LRRK2-IN-1 powder
-
DMSO (anhydrous)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microplates (UV-transparent)
-
Plate reader with UV-Vis capabilities
-
Multichannel pipette
-
Incubator/shaker
Methodology:
-
Prepare a high-concentration stock solution: Accurately weigh LRRK2-IN-1 and dissolve it in 100% DMSO to prepare a concentrated stock solution (e.g., 10 mM).
-
Serial Dilution: Serially dilute the stock solution in DMSO to create a range of concentrations.
-
Addition to Aqueous Buffer: Add a small, fixed volume of each DMSO concentration to a larger volume of PBS in a 96-well plate. The final DMSO concentration should be kept low (typically ≤1%) to minimize its effect on solubility and biological assays.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) with gentle shaking for a set period (e.g., 1-2 hours).
-
Measurement of Turbidity: Measure the absorbance of each well at a wavelength where the compound does not absorb (e.g., 600-700 nm) to detect any precipitation (turbidity).
-
Data Analysis: The kinetic solubility is defined as the highest concentration of the compound that does not show significant precipitation under these conditions.
Protocol for Assessing Solution Stability
This protocol outlines a method to assess the stability of LRRK2-IN-1 in a specific solvent over time and under different conditions.
Materials:
-
LRRK2-IN-1 stock solution in the solvent of interest (e.g., DMSO)
-
High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Vials for sample storage
-
Incubators/refrigerators/freezers set to desired temperatures
-
Light-protective containers (e.g., amber vials)
Methodology:
-
Prepare Test Solutions: Prepare aliquots of a known concentration of LRRK2-IN-1 in the chosen solvent.
-
Initial Analysis (Time Zero): Immediately analyze one aliquot by HPLC to determine the initial peak area, which corresponds to 100% of the intact compound.
-
Storage Conditions: Store the remaining aliquots under various conditions to be tested:
-
Temperature: -80°C, -20°C, 4°C, room temperature.
-
Light Exposure: Protected from light (amber vials) versus exposed to ambient light.
-
Freeze-Thaw Cycles: Subject some aliquots to repeated cycles of freezing and thawing.
-
-
Time-Point Analysis: At predetermined time points (e.g., 24 hours, 48 hours, 1 week, 1 month), retrieve an aliquot from each storage condition and analyze it by HPLC.
-
Data Analysis: Compare the peak area of the intact LRRK2-IN-1 at each time point to the initial peak area. A decrease in the main peak area and the appearance of new peaks indicate degradation. The stability is often expressed as the percentage of the compound remaining.
Visualizing Core Concepts
LRRK2 Signaling Pathway and Inhibition
Leucine-rich repeat kinase 2 (LRRK2) is a large, multi-domain protein with both kinase and GTPase activity. Mutations in the LRRK2 gene are a significant cause of familial and sporadic Parkinson's disease. LRRK2 is involved in various cellular processes, including vesicular trafficking, autophagy, and neurite outgrowth. LRRK2-IN-1 is an ATP-competitive inhibitor that targets the kinase domain of LRRK2, thereby blocking its downstream signaling.
References
- 1. LRRK2-IN-1 | CAS:1234480-84-2 | LRRK2 inhibitor,cell-permeable and ATP competitive | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. LRRK2-IN-1 | Apoptosis | LRRK2 | CDK | TargetMol [targetmol.com]
- 3. selleckchem.com [selleckchem.com]
- 4. LRRK2-IN-1 | LRRK2 | Tocris Bioscience [tocris.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
- 7. LRRK2-IN-1, LRRK2 inhibitor (CAS 1234480-84-2) | Abcam [abcam.com]
- 8. medchemexpress.com [medchemexpress.com]
Lrrk2-IN-2: A Technical Guide to its Initial Cellular Activity Assessment
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the initial reports on the cellular activity of Lrrk2-IN-2, a potent and selective inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2). This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways and workflows to facilitate further research and development in the context of LRRK2-related neurodegenerative diseases, particularly Parkinson's Disease.
Core Data Presentation
This compound, also identified as compound 22 in foundational studies, has demonstrated significant potency and selectivity for LRRK2. The following tables summarize the key quantitative data from initial reports.
| Compound | LRRK2 IC50 (nM) | Kinase Selectivity | Oral Bioavailability | Brain Penetration |
| This compound (compound 22) | <0.6[1] | High | Good | Yes[1] |
Table 1: Biochemical and Pharmacokinetic Properties of this compound. IC50 represents the half-maximal inhibitory concentration.
Experimental Protocols
The characterization of this compound's cellular activity involves a series of established biochemical and cellular assays designed to measure its inhibitory effect on LRRK2 kinase activity.
In Vitro LRRK2 Kinase Assay
This assay directly measures the ability of an inhibitor to block the enzymatic activity of recombinant LRRK2.
Objective: To determine the direct inhibitory potency of this compound on LRRK2 kinase.
Methodology:
-
Reaction Setup: A reaction mixture is prepared containing recombinant LRRK2 protein, a suitable kinase assay buffer, and a substrate such as Myelin Basic Protein (MBP).
-
Inhibitor Addition: this compound is added at varying concentrations. A pre-incubation step of the enzyme with the inhibitor is typically performed.
-
Initiation of Reaction: The kinase reaction is initiated by the addition of a solution containing ATP (often radiolabeled [γ-³²P]ATP) and MgCl₂. The reaction is incubated at 30°C with gentle agitation.[2]
-
Termination: The reaction is stopped by adding Laemmli sample buffer.[2]
-
Detection: The phosphorylation of the substrate (e.g., MBP) and LRRK2 autophosphorylation are analyzed by SDS-PAGE followed by autoradiography or phosphorescence imaging.[2] The intensity of the phosphorylated bands is quantified to determine the IC50 value.
Cellular LRRK2 Autophosphorylation Assay (pSer935)
This cell-based assay assesses the ability of an inhibitor to modulate LRRK2 activity within a cellular context by measuring the phosphorylation status of a specific LRRK2 residue, Serine 935.
Objective: To evaluate the target engagement and cellular potency of this compound.
Methodology:
-
Cell Culture and Treatment: Human embryonic kidney (HEK293) cells or other suitable cell lines are cultured and often engineered to overexpress LRRK2. The cells are then treated with varying concentrations of this compound.
-
Cell Lysis: After a defined incubation period, the cells are lysed to extract total protein.
-
Immunoblotting: The cell lysates are subjected to SDS-PAGE and transferred to a membrane for Western blotting.
-
Antibody Detection: The membrane is probed with specific antibodies that recognize phosphorylated LRRK2 at Serine 935 (pSer935-LRRK2) and total LRRK2.
-
Quantification: The levels of pSer935-LRRK2 are normalized to total LRRK2 levels to determine the concentration-dependent inhibition and calculate the cellular IC50.[3]
Rab10 Phosphorylation Assay
This assay measures the phosphorylation of a key LRRK2 substrate, the Rab10 protein, providing a direct readout of LRRK2 kinase activity in a physiological context.
Objective: To confirm the inhibitory effect of this compound on a downstream substrate of LRRK2.
Methodology:
-
Cell Culture and Treatment: Similar to the pSer935 assay, cells (e.g., peripheral blood mononuclear cells - PBMCs) are treated with the LRRK2 inhibitor.[3]
-
Cell Lysis and Immunoblotting: Cell lysates are prepared and analyzed by Western blotting.
-
Antibody Detection: Specific antibodies are used to detect phosphorylated Rab10 at Threonine 73 (pThr73-Rab10) and total Rab10.
-
Quantification: The ratio of phosphorylated Rab10 to total Rab10 is calculated to assess the dose-dependent inhibition by this compound.[3]
-
Alternative Detection (Phos-tag™): An alternative method involves using Phos-tag™ SDS-PAGE, which retards the mobility of phosphorylated proteins, allowing for the separation and quantification of phosphorylated Rab10 from the unphosphorylated form.[4]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway of LRRK2 and the general workflow for evaluating LRRK2 inhibitors.
Caption: LRRK2 Signaling Pathway and Point of Inhibition.
Caption: General Workflow for LRRK2 Inhibitor Evaluation.
References
- 1. Structure-Guided Discovery of Aminoquinazolines as Brain-Penetrant and Selective LRRK2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Measuring the Activity of Leucine-Rich Repeat Kinase 2: A Kinase Involved in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differential Inhibition of LRRK2 in Parkinson's Disease Patient Blood by a G2019S Selective LRRK2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phos-tag analysis of Rab10 phosphorylation by LRRK2: a powerful assay for assessing kinase function and inhibitors | Parkinson's Disease [michaeljfox.org]
The Effect of Lrrk2-IN-2 on LRRK2 Autophosphorylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leucine-rich repeat kinase 2 (LRRK2) is a large, multi-domain protein that functions as both a kinase and a GTPase. Mutations in the LRRK2 gene are the most common genetic cause of both familial and sporadic Parkinson's disease (PD). A significant body of research indicates that the kinase activity of LRRK2 is central to its role in PD pathogenesis. Pathogenic mutations, such as the common G2019S variant, lead to hyperactive kinase function.
One of the key readouts of LRRK2 kinase activity is its ability to autophosphorylate, a process where the kinase catalyzes the addition of a phosphate group to itself. Autophosphorylation at specific sites, particularly at Serine 1292 (pS1292), is considered a reliable indicator of LRRK2's catalytic activity. Consequently, inhibiting this autophosphorylation is a primary strategy in the development of therapeutic agents for PD. Small molecule inhibitors, such as Lrrk2-IN-2, are critical tools for studying the kinase's function and for evaluating potential treatments. This guide provides an in-depth overview of the effect of LRRK2 inhibitors on autophosphorylation, with a focus on available data and experimental methodologies.
This compound and Related Inhibitors
This compound (also known as compound 22) is a potent, selective, and brain-penetrant inhibitor of LRRK2. It has been shown to inhibit the G2019S mutant of LRRK2 with high efficacy in both biochemical and cellular assays.[1][2][3][4] While specific data measuring the direct inhibition of Ser1292 autophosphorylation by this compound is not prominently detailed in the literature, its high potency against overall LRRK2 kinase activity is well-established.
To provide a quantitative understanding of how this class of inhibitors affects LRRK2 phosphorylation, this guide includes data from closely related and well-characterized compounds. For instance, LRRK2-IN-1 potently inhibits phosphorylation at the Serine 935 (pS935) site, which serves as a key biomarker for LRRK2 kinase inhibition in cells.[5] Furthermore, LRRK2-IN-10 has been specifically shown to inhibit autophosphorylation at the pS1292 site.[4]
Data Presentation: LRRK2 Inhibitor Potency
The following table summarizes the half-maximal inhibitory concentrations (IC50) for several key LRRK2 inhibitors, providing a quantitative measure of their effect on LRRK2 phosphorylation.
| Inhibitor | Target | LRRK2 Variant | Assay Type | IC50 (nM) |
| This compound (Cpd 22) | LRRK2 Kinase Activity | G2019S | Biochemical | <0.6 |
| This compound (Cpd 22) | LRRK2 Kinase Activity | G2019S | Cellular | 0.57 |
| LRRK2-IN-1 | LRRK2 Kinase Activity | Wild-Type | Biochemical | 13 |
| LRRK2-IN-1 | LRRK2 Kinase Activity | G2019S | Biochemical | 6 |
| LRRK2-IN-10 | pS1292 Autophosphorylation | G2019S | Cellular | 5.2 |
| LRRK2-IN-10 | pS935 Phosphorylation | G2019S | Cellular | 11 |
| MLi-2 | LRRK2 Kinase Activity | G2019S | Biochemical | 0.76 |
| MLi-2 | pS935 Phosphorylation | Cellular | Cellular | 1.4 |
Data compiled from multiple sources.[1][2][4][6][7]
Signaling Pathway and Mechanism of Inhibition
LRRK2 kinase activity is regulated by a complex cycle involving GTP binding, dimerization, and interaction with other proteins. Autophosphorylation within its own domains is a critical step that modulates its activity and downstream signaling. LRRK2 inhibitors like this compound are ATP-competitive, binding to the kinase domain to block the transfer of phosphate from ATP to LRRK2 itself or to its substrates, such as Rab GTPases.
Caption: LRRK2 signaling pathway and point of action for this compound.
Experimental Protocols
Accurate assessment of LRRK2 autophosphorylation and its inhibition is crucial for research and drug development. The two primary methods are in vitro kinase assays and cell-based Western blotting.
In Vitro LRRK2 Kinase Assay (ADP-Glo™ Format)
This protocol measures kinase activity by quantifying the amount of ADP produced during the phosphorylation reaction.
Materials:
-
Recombinant LRRK2 enzyme (Wild-Type or mutant)
-
LRRKtide (or other suitable peptide substrate)
-
ATP solution
-
This compound or other inhibitors (serial dilutions)
-
Kinase Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white assay plates
-
Plate reader capable of luminescence detection
Procedure:
-
Inhibitor Plating: Prepare serial dilutions of this compound in DMSO and add 1 µL to the wells of a 384-well plate. Include DMSO-only controls (for 100% activity) and no-enzyme controls (for background).
-
Enzyme Preparation: Dilute the recombinant LRRK2 enzyme to the desired concentration in Kinase Buffer.
-
Substrate/ATP Mix: Prepare a mix of the LRRK2 substrate (e.g., LRRKtide) and ATP in Kinase Buffer.
-
Reaction Initiation: Add 2 µL of the diluted LRRK2 enzyme to each well, followed by 2 µL of the substrate/ATP mix.
-
Incubation: Incubate the plate at room temperature for 60-120 minutes.
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Normalize the data to controls and plot the response versus the log of the inhibitor concentration. Calculate the IC50 value using non-linear regression analysis.
Western Blotting for Cellular LRRK2 pS1292
This protocol detects the level of LRRK2 autophosphorylation at Serine 1292 in a cellular context.
Materials:
-
Cell lines expressing LRRK2 (e.g., HEK293T transfected with LRRK2 G2019S)
-
This compound or other inhibitors
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels (e.g., NuPAGE 4-12% Bis-Tris)
-
PVDF membrane
-
Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary Antibodies: Rabbit anti-pS1292-LRRK2, Mouse anti-total LRRK2
-
Secondary Antibodies: HRP-conjugated anti-rabbit and anti-mouse IgG
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Treat the cells with varying concentrations of this compound for a specified time (e.g., 2 hours). Include a vehicle-only control.
-
Cell Lysis: Wash cells with cold PBS and lyse them on ice using Lysis Buffer.
-
Protein Quantification: Centrifuge the lysates to pellet debris and determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add LDS sample buffer and a reducing agent, then heat at 70°C for 10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Antibody Incubation:
-
Block the membrane for 1 hour at room temperature in Blocking Buffer.
-
Incubate the membrane with primary antibodies (e.g., anti-pS1292-LRRK2 and anti-total LRRK2) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Wash the membrane again, apply ECL substrate, and visualize the bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities for pS1292-LRRK2 and total LRRK2. Normalize the phospho-signal to the total LRRK2 signal for each sample.
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating a LRRK2 inhibitor's effect on autophosphorylation.
Caption: Workflow for assessing LRRK2 autophosphorylation inhibition.
Conclusion
The inhibition of LRRK2 autophosphorylation is a cornerstone of therapeutic strategies for Parkinson's disease. Potent and selective inhibitors like this compound are invaluable for dissecting the complex biology of LRRK2 and validating it as a drug target. By employing robust biochemical and cellular assays, researchers can quantitatively assess the efficacy of these compounds in reducing LRRK2 kinase activity. The measurement of pS1292-LRRK2 levels via Western blot remains a direct and reliable method for confirming target engagement in a cellular environment, providing essential data for the advancement of novel neuroprotective therapies.
References
- 1. mdpi.com [mdpi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Autophagy | DC Chemicals [dcchemicals.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Kinase inhibitors arrest neurodegeneration in cell and C. elegans models of LRRK2 toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LRRK2 (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 7. LRRK2 | DC Chemicals [dcchemicals.com]
Methodological & Application
Application Notes and Protocols for LRRK2 Inhibition in In Vivo Mouse Models of Parkinson's Disease
Audience: Researchers, scientists, and drug development professionals.
Introduction
Leucine-rich repeat kinase 2 (LRRK2) is a key therapeutic target in Parkinson's disease (PD). Mutations in the LRRK2 gene are a common cause of familial PD, and hyperactivity of the LRRK2 kinase is implicated in sporadic cases of the disease. Inhibition of LRRK2 kinase activity is therefore a promising strategy for slowing disease progression.
While the user requested information on Lrrk2-IN-2 , a thorough review of the scientific literature reveals a lack of established in vivo dosage and administration protocols for this specific compound in mouse models of Parkinson's disease. However, a more potent and selective LRRK2 inhibitor, MLi-2 , is extensively characterized and widely used in preclinical in vivo studies. These application notes and protocols will therefore focus on the use of MLi-2 as a well-documented tool for interrogating the therapeutic potential of LRRK2 inhibition in mice. One study did utilize a radiolabeled form, [3H]LRRK2-IN-1, for in vivo biodistribution and blocking studies in mice, but did not provide therapeutic dosage information[1].
LRRK2 Signaling Pathway
Mutations in LRRK2, particularly in its kinase domain (e.g., G2019S), lead to increased kinase activity. This results in the hyperphosphorylation of a subset of Rab GTPases, which are key regulators of vesicular trafficking. The subsequent disruption of cellular processes, including endolysosomal function and autophagy, is thought to contribute to the neurodegeneration observed in Parkinson's disease. LRRK2 inhibitors act by blocking the ATP-binding site of the kinase domain, thereby preventing the phosphorylation of its substrates.
Caption: LRRK2 signaling pathway in Parkinson's disease and the point of intervention for LRRK2 inhibitors.
Quantitative Data for MLi-2 in Mouse Models
The following tables summarize the reported dosages and administration routes for MLi-2 in various mouse models.
Table 1: Acute MLi-2 Dosage in G2019S Knock-in Mice
| Dosage (mg/kg) | Administration Route | Vehicle | Key Finding | Reference |
| 1, 3, 10, 30, 60, 90 | Oral Gavage | 40% (w/v) Hydroxypropyl-β-Cyclodextran | Dose-dependent dephosphorylation of LRRK2 and Rab GTPases. | [2] |
| 10 | Oral Gavage | 40% (w/v) Hydroxypropyl-β-Cyclodextran | Rapid dephosphorylation of LRRK2 within 0.5 hours. | [2] |
Table 2: Chronic MLi-2 Administration in Mouse Models
| Dosage | Administration Route | Mouse Model | Duration | Key Finding | Reference |
| 30 mg/kg/day | Oral Gavage | Photothrombotic Stroke Model | 4 days | Attenuated neurological deficits. | [3] |
| 60 mg/kg/day | In-diet | G2019S Knock-in | 10 weeks | Altered endolysosomal and trafficking pathways. | [4] |
| Targeting IC50 or IC90 | In-diet | Wild-type and LRRK2 G2019S Knock-in with tau pathology | 3-6 months | Reversed accelerated tau pathology in G2019S mice. | [5] |
Experimental Protocols
Protocol 1: Preparation and Acute Administration of MLi-2 by Oral Gavage
Objective: To assess the acute pharmacodynamic effects of MLi-2 on LRRK2 kinase activity in the brain and peripheral tissues.
Materials:
-
MLi-2 powder
-
Vehicle: 40% (w/v) Hydroxypropyl-β-Cyclodextran in sterile water
-
G2019S LRRK2 knock-in mice
-
Oral gavage needles (20-22 gauge, ball-tipped)
-
Standard laboratory equipment for weighing, mixing, and animal handling
Procedure:
-
Preparation of MLi-2 solution:
-
Calculate the required amount of MLi-2 and vehicle based on the desired dose and the number and weight of the mice.
-
Dissolve the MLi-2 powder in the 40% (w/v) Hydroxypropyl-β-Cyclodextran vehicle. Vortex or sonicate until fully dissolved. Prepare fresh on the day of the experiment.
-
-
Animal Dosing:
-
Weigh each mouse to determine the exact volume of MLi-2 solution to administer. A typical dosing volume is 5-10 µL/g of body weight.
-
Gently restrain the mouse and administer the MLi-2 solution or vehicle control via oral gavage.
-
-
Tissue Collection and Analysis:
-
At predetermined time points post-dosing (e.g., 1, 3, 6, 24 hours), euthanize the mice.
-
Rapidly dissect the brain, kidneys, and lungs.
-
Flash-freeze the tissues in liquid nitrogen and store them at -80°C until analysis.
-
Analyze tissue lysates by Western blot to assess the phosphorylation status of LRRK2 (e.g., pS1292) and Rab proteins (e.g., pRab10)[2].
-
Protocol 2: Chronic Administration of MLi-2 via In-Diet Formulation
Objective: To evaluate the long-term therapeutic efficacy and safety of LRRK2 inhibition.
Materials:
-
MLi-2 powder
-
Standard rodent chow
-
Custom diet formulation service or appropriate equipment for mixing
-
Parkinson's disease mouse model (e.g., LRRK2 G2019S knock-in, α-synuclein overexpression)
-
Behavioral testing apparatus (e.g., rotarod, open field)
-
Histology and immunohistochemistry reagents
Procedure:
-
Diet Preparation:
-
Determine the target daily dose of MLi-2 (e.g., 60 mg/kg/day).
-
Calculate the amount of MLi-2 to be incorporated into the chow based on the average daily food consumption of the mice.
-
Have a custom diet prepared by a commercial vendor or mix the MLi-2 evenly into the powdered chow and then form pellets. Prepare a control diet without MLi-2.
-
-
Treatment Period:
-
Efficacy and Safety Assessment:
-
Perform behavioral tests at baseline and at regular intervals throughout the study to assess motor function.
-
At the end of the treatment period, collect blood for pharmacokinetic analysis and tissues (brain, lung, kidney) for pharmacodynamic and histopathological assessment.
-
Analyze brain tissue for markers of neurodegeneration (e.g., dopaminergic neuron counts in the substantia nigra) and pathology (e.g., α-synuclein aggregates, tau pathology)[5].
-
Experimental Workflow Visualization
Caption: General experimental workflow for in vivo studies of LRRK2 inhibitors in mouse models.
References
- 1. Synthesis and In Vitro and In Vivo Evaluation of [3H]LRRK2-IN-1 as a Novel Radioligand for LRRK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical modeling of chronic inhibition of the Parkinson’s disease associated kinase LRRK2 reveals altered function of the endolysosomal system in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LRRK2 Pathways Leading to Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical modeling of chronic inhibition of the Parkinson's disease associated kinase LRRK2 reveals altered function of the endolysosomal system in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. LRRK2 kinase inhibition reverses G2019S mutation-dependent effects on tau pathology progression - PMC [pmc.ncbi.nlm.nih.gov]
Preparation of LRRK2-IN-1 Stock Solutions for Cell Culture Applications
Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals
Note on Compound Name: The information provided pertains to LRRK2-IN-1, a potent and selective inhibitor of Leucine-rich repeat kinase 2 (LRRK2). It is highly likely that the requested "Lrrk2-IN-2" was a typographical error, as LRRK2-IN-1 is a widely characterized and commercially available compound fitting the context of this request.
Introduction
Leucine-rich repeat kinase 2 (LRRK2) is a large, multi-domain protein that is a key target in the study of Parkinson's disease and other neurodegenerative disorders.[1][2][3][4][5][6] LRRK2-IN-1 is a potent and selective small molecule inhibitor of LRRK2 kinase activity, effective against both wild-type and mutant forms of the enzyme, such as the common G2019S mutation.[7][8][9] Proper preparation and storage of LRRK2-IN-1 stock solutions are critical for ensuring experimental reproducibility and obtaining reliable data in cell-based assays. This document provides a detailed protocol for the preparation, storage, and use of LRRK2-IN-1 stock solutions in a cell culture setting.
Physicochemical and Solubility Data
Accurate quantitative data is essential for the precise preparation of stock solutions. The table below summarizes the key properties of LRRK2-IN-1.
| Parameter | Value | Source |
| Molecular Formula | C₃₁H₃₈N₈O₃ | [7][9] |
| Molecular Weight | 570.69 g/mol | [7][8][9] |
| Appearance | Light yellow to yellow solid | [7] |
| Purity | ≥98% | |
| CAS Number | 1234480-84-2 | [7][9] |
| Solubility in DMSO | ≥ 30 mg/mL (approx. 52.57 mM) | [7][8] |
| Solubility in Ethanol | 25 mg/mL | [9] |
| Storage (Powder) | -20°C for 3 years; 4°C for 2 years | [7][8] |
Experimental Protocols
Materials and Equipment
Materials:
-
LRRK2-IN-1 powder
-
Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade
-
Sterile, conical-bottom polypropylene tubes (e.g., 1.5 mL, 15 mL, 50 mL)
-
Sterile, light-blocking cryovials for aliquoting
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Ultrasonic bath (optional, but recommended for higher concentrations)
Equipment:
-
Analytical balance
-
Laminar flow hood or biosafety cabinet
-
-20°C and -80°C freezers
Preparation of a 10 mM LRRK2-IN-1 Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for subsequent dilutions in cell culture experiments.
-
Pre-warm DMSO: Bring the anhydrous DMSO to room temperature before opening to prevent the absorption of atmospheric water.
-
Weigh LRRK2-IN-1: In a sterile conical tube, carefully weigh out the desired amount of LRRK2-IN-1 powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.71 mg of LRRK2-IN-1.
-
Calculation: Mass (mg) = Desired Volume (L) x Desired Concentration (mol/L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
Example: 0.001 L x 0.010 mol/L x 570.69 g/mol x 1000 mg/g = 5.7069 mg
-
-
Solubilization: Under a sterile hood, add the appropriate volume of anhydrous DMSO to the tube containing the LRRK2-IN-1 powder. For the example above, add 1 mL of DMSO.
-
Mixing: Tightly cap the tube and vortex thoroughly for several minutes until the powder is completely dissolved. For concentrations at or above 30 mg/mL, brief sonication in an ultrasonic water bath may be necessary to achieve full dissolution.[7][8]
-
Sterilization (Optional): If sterility is a concern, the concentrated stock solution can be sterilized by filtering through a 0.22 µm syringe filter that is compatible with DMSO.
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile, light-blocking cryovials. This is crucial to prevent degradation from repeated freeze-thaw cycles.[7]
-
Storage: Store the aliquots at -20°C for short-term storage (up to 6 months) or at -80°C for long-term storage (up to 1 year).[7][8]
Preparation of Working Solutions for Cell Culture
-
Thawing: Thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Dilution: Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentration for your experiment. It is critical to ensure that the final concentration of DMSO in the culture medium is non-toxic to the cells, typically well below 0.5%, and ideally below 0.1%.
-
Application to Cells: Add the final working solution to your cell cultures and mix gently. Remember to include a vehicle control (culture medium with the same final concentration of DMSO) in your experimental design.
Diagrams
LRRK2 Signaling Pathway Inhibition
Caption: Inhibition of LRRK2 kinase activity by LRRK2-IN-1.
Experimental Workflow for Stock Solution Preparation
References
- 1. Measuring the Activity of Leucine-Rich Repeat Kinase 2: A Kinase Involved in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dependence of Leucine-rich Repeat Kinase 2 (LRRK2) Kinase Activity on Dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Physiological and pathological functions of LRRK2: implications from substrate proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural Insights and Development of LRRK2 Inhibitors for Parkinson’s Disease in the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The Cell Biology of LRRK2 in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. caymanchem.com [caymanchem.com]
Application Notes and Protocols for Lrrk2-IN-2 Treatment of SH-SY5Y Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Lrrk2-IN-2, a potent and selective inhibitor of Leucine-rich repeat kinase 2 (LRRK2), in the human neuroblastoma cell line SH-SY5Y. This document outlines the characteristics of this compound, recommended treatment conditions, and detailed protocols for key experimental assays to assess its biological effects.
Introduction to this compound
This compound (also referred to as compound 22) is a brain-penetrant small molecule inhibitor of LRRK2 with high potency, exhibiting an IC50 of less than 0.6 nM[1]. As mutations and increased activity of LRRK2 are strongly associated with Parkinson's disease, inhibitors like this compound are valuable tools for studying LRRK2 pathophysiology and for the development of potential therapeutic interventions. The SH-SY5Y cell line, a human cell line derived from a neuroblastoma, is a widely used in vitro model in neurodegenerative disease research due to its neuronal characteristics upon differentiation.
Physicochemical Properties and Storage
| Property | Value |
| Synonyms | Compound 22 |
| Molecular Weight | Not available |
| Solubility | Soluble in DMSO |
| Storage | Store as a stock solution at -20°C or -80°C. Avoid repeated freeze-thaw cycles. |
Recommended Treatment Conditions for SH-SY5Y Cells
Based on studies with other potent LRRK2 inhibitors in SH-SY5Y cells, the following conditions can be used as a starting point for experiments with this compound. Optimal conditions should be determined empirically for each specific experimental setup.
| Parameter | Recommended Range | Notes |
| Concentration | 10 nM - 1 µM | Start with a dose-response curve to determine the optimal concentration for the desired effect. For potent inhibitors like this compound, concentrations in the low nanomolar range are expected to be effective. |
| Incubation Time | 2 - 24 hours | The incubation time will depend on the specific endpoint being measured. For assessing inhibition of LRRK2 kinase activity (e.g., Rab10 phosphorylation), shorter incubation times (2-4 hours) may be sufficient. For assessing downstream cellular effects like changes in neurite outgrowth or cell viability, longer incubation times (24 hours or more) may be necessary. |
| Cell Seeding Density | 2 x 104 - 1 x 105 cells/cm2 | Adjust seeding density based on the duration of the experiment and the specific assay to ensure cells are in the exponential growth phase and not over-confluent at the time of analysis. |
Experimental Protocols
Herein are detailed protocols for key experiments to characterize the effects of this compound on SH-SY5Y cells.
Assessment of LRRK2 Kinase Activity Inhibition via Western Blotting for Phospho-Rab10
Objective: To determine the potency of this compound in inhibiting LRRK2 kinase activity in SH-SY5Y cells by measuring the phosphorylation of its substrate, Rab10.
Materials:
-
SH-SY5Y cells
-
Complete culture medium (e.g., DMEM/F12 with 10% FBS)
-
This compound
-
DMSO (vehicle control)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-Rab10 (Thr73), Mouse anti-total Rab10, Rabbit anti-LRRK2, and a loading control antibody (e.g., anti-β-actin or anti-GAPDH).
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Cell Seeding: Seed SH-SY5Y cells in 6-well plates at a density that will result in 70-80% confluency on the day of treatment.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Also, prepare a vehicle control with the same final concentration of DMSO. Aspirate the old medium from the cells and add the treatment or vehicle control medium. Incubate for the desired time (e.g., 2 hours).
-
Cell Lysis: After incubation, wash the cells once with ice-cold PBS. Add 100-200 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes, vortexing occasionally.
-
Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Western Blotting:
-
Prepare protein samples by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibodies (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
-
Data Analysis: Quantify the band intensities using image analysis software. Normalize the phospho-Rab10 signal to the total Rab10 signal. Compare the normalized values across different treatment conditions to determine the dose-dependent inhibition by this compound.
References
Detecting LRRK2 Inhibition with Lrrk2-IN-2: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for utilizing Western blot analysis to detect the inhibition of Leucine-rich repeat kinase 2 (LRRK2) by the potent and selective inhibitor, Lrrk2-IN-2. This application note is designed to guide researchers in accurately assessing the efficacy of this compound in cellular models.
Introduction
Leucine-rich repeat kinase 2 (LRRK2) is a large, multi-domain protein implicated in various cellular processes. Mutations in the LRRK2 gene are a significant genetic cause of Parkinson's disease. The kinase activity of LRRK2 is a key area of investigation for therapeutic intervention. This compound is a highly potent and selective inhibitor of LRRK2, making it a valuable tool for studying LRRK2 function and for drug development efforts. This protocol outlines a robust Western blot method to measure the inhibition of LRRK2 activity by assessing the phosphorylation status of LRRK2 itself and its downstream substrates.
Quantitative Data Summary
The inhibitory activity of this compound and other relevant inhibitors is summarized in the table below. This data is essential for determining the appropriate concentrations for cellular assays.
| Compound | Target | IC50 |
| This compound | LRRK2 | <0.6 nM |
| MLi-2 | LRRK2 | 0.76 nM |
| LRRK2-IN-1 | LRRK2 (G2019S) | 6 nM |
| LRRK2-IN-1 | LRRK2 (WT) | 13 nM |
LRRK2 Signaling Pathway
The following diagram illustrates a simplified LRRK2 signaling pathway, highlighting upstream activators, LRRK2's central role, and its downstream effectors. This compound acts by directly inhibiting the kinase activity of LRRK2, thereby preventing the phosphorylation of its substrates.
Caption: LRRK2 Signaling and Inhibition by this compound.
Experimental Workflow
The diagram below outlines the key steps of the Western blot protocol for assessing LRRK2 inhibition.
Caption: Western Blot Workflow for LRRK2 Inhibition.
Experimental Protocols
Cell Culture and Treatment
-
Cell Lines: Human embryonic kidney (HEK293T) cells or human neuroblastoma (SH-SY5Y) cells are commonly used for LRRK2 studies.
-
Culture Conditions: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment with this compound:
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the this compound stock solution in culture medium to the desired final concentrations. Given the potent IC50 (<0.6 nM), a concentration range of 1 nM to 100 nM is recommended for initial experiments.
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Treat the cells for 1 to 2 hours at 37°C.
-
Protein Lysate Preparation
-
After treatment, aspirate the culture medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells by adding 100-200 µL of ice-cold RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
Determine the protein concentration of the lysate using a BCA protein assay kit according to the manufacturer's instructions.
Western Blotting
-
Sample Preparation: Mix an equal amount of protein (20-40 µg) from each sample with 4x Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the samples onto a 4-12% Bis-Tris polyacrylamide gel and perform electrophoresis until the dye front reaches the bottom of the gel.
-
Protein Transfer: Transfer the proteins from the gel to a polyvinylidene difluoride (PVDF) membrane. Due to the large size of LRRK2 (~286 kDa), an overnight transfer at 30V at 4°C is recommended for optimal transfer efficiency.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Recommended primary antibodies and dilutions are listed below:
| Antibody | Dilution |
| Rabbit anti-pLRRK2 (Ser935) | 1:1000 |
| Rabbit anti-pLRRK2 (Ser1292) | 1:1000 |
| Rabbit anti-LRRK2 (Total) | 1:1000 |
| Rabbit anti-pRab10 (Thr73) | 1:1000 |
| Mouse anti-β-actin (Loading Control) | 1:5000 |
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with HRP-conjugated anti-rabbit or anti-mouse IgG secondary antibody (diluted 1:5000 in blocking buffer) for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions and capture the image using a chemiluminescence imaging system.
-
Data Analysis: Quantify the band intensities using image analysis software. Normalize the intensity of the phospho-specific bands to the corresponding total protein bands and/or the loading control. A decrease in the ratio of phosphorylated protein to total protein in this compound treated samples compared to the vehicle control indicates inhibition of LRRK2 kinase activity.
Application Notes and Protocols for Studying Lysosomal Function in Macrophages using LRRK2 Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leucine-rich repeat kinase 2 (LRRK2) is a large, multi-domain protein implicated in various cellular processes, and its genetic variants are strongly associated with Parkinson's disease.[1][2] In immune cells like macrophages, LRRK2 plays a significant role in regulating lysosomal homeostasis and function.[1][2] Pharmacological inhibition of LRRK2 kinase activity has emerged as a key strategy to investigate its cellular functions and as a potential therapeutic avenue.
This document provides detailed application notes and protocols for utilizing LRRK2 inhibitors, such as Lrrk2-IN-2, to study their effects on lysosomal function in macrophages. While specific data for this compound is limited in the current literature, the protocols and expected outcomes are based on extensive studies with closely related and well-characterized LRRK2 inhibitors, Lrrk2-IN-1 and MLi-2. These inhibitors have been shown to effectively modulate lysosomal activity by targeting the kinase function of LRRK2.
Mechanism of Action: LRRK2 in Lysosomal Regulation
LRRK2 is understood to influence lysosomal function in macrophages through at least two distinct pathways:
-
Transcriptional Regulation of Lysosomal Genes: LRRK2 negatively regulates the MiT-TFE (Microphthalmia-associated transcription factor family) transcription factors, including TFE3, TFEB, and MITF.[3][4][5] These transcription factors are master regulators of lysosomal biogenesis and gene expression. In a basal state, LRRK2 activity leads to the suppression of MiT-TFE, preventing their translocation to the nucleus. Inhibition of LRRK2 kinase activity relieves this suppression, allowing MiT-TFE to enter the nucleus and drive the expression of genes encoding lysosomal hydrolases, membrane proteins, and components of the autophagy pathway.[3][4][5]
-
Lysosomal Membrane Repair: In response to endolysosomal membrane damage, LRRK2 is recruited to the lysosomal surface.[6][7] Once there, it phosphorylates Rab GTPases, such as Rab8A. This phosphorylation event facilitates the recruitment of the ESCRT (Endosomal Sorting Complexes Required for Transport) machinery, which is crucial for repairing the damaged lysosomal membrane and maintaining lysosomal integrity.[6][7]
Key Experiments and Expected Outcomes
Inhibition of LRRK2 kinase activity in macrophages is expected to result in:
-
Increased Lysosomal Proteolytic Activity: Enhanced breakdown of substrates within the lysosome.
-
Upregulation of Lysosomal Protein and mRNA Levels: Increased expression of lysosomal enzymes (e.g., Cathepsins, GCase) and membrane proteins (e.g., LAMP1).
-
Modulation of Lysosomal pH: Potential alterations in the acidic environment of the lysosome.
The following sections provide detailed protocols for assessing these key aspects of lysosomal function.
Data Presentation
The following tables summarize the quantitative effects of LRRK2 inhibitors on lysosomal parameters in macrophages, as reported in the literature.
Table 1: Effect of LRRK2 Inhibitors on Lysosomal Proteolytic Activity
| Cell Type | Inhibitor (Concentration) | Duration | Assay | Outcome |
| Human iPSC-derived Macrophages | Lrrk2-IN-1 (250 nM) | 3 hours | DQ-BSA | Increased proteolytic activity[1] |
| Human iPSC-derived Macrophages | MLi-2 (50 nM) | 3 hours | DQ-BSA | Increased proteolytic activity[1] |
| Mouse BMDMs | MLi-2 (50 nM) | 3 hours | DQ-BSA | Increased proteolytic activity[1] |
Table 2: Effect of LRRK2 Inhibitors on Lysosomal Protein Expression (Immunoblotting)
| Cell Type | Inhibitor (Concentration) | Duration | Protein | Outcome |
| Human iPSC-derived Macrophages | Lrrk2-IN-1 (250 nM) | 6 hours | Cathepsin B, D, L | Increased protein levels[1][2] |
| Human iPSC-derived Macrophages | MLi-2 (50 nM) | 6 hours | Cathepsin B, D, L | Increased protein levels[1][2] |
| Human iPSC-derived Macrophages | MLi-2 (50 nM) | 6 hours | GCase | Increased protein levels[3] |
| Human iPSC-derived Macrophages | MLi-2 (50 nM) | 6 hours | LAMP1 | Increased protein levels[1][3] |
| Human iPSC-derived Macrophages | MLi-2 (50 nM) | 3-24 hours | Cathepsin L, LAMP1 | Time-dependent increase in protein levels[2] |
Table 3: Effect of LRRK2 Inhibitors on Lysosomal Gene Expression (qRT-PCR)
| Cell Type | Inhibitor (Concentration) | Duration | Gene | Outcome |
| Human iPSC-derived Macrophages | MLi-2 (50 nM) | 6 hours | Cathepsin D, L | Increased mRNA levels[1][2] |
| Human iPSC-derived Macrophages | MLi-2 (50 nM) | 6 hours | GBA (GCase) | Increased mRNA levels[1][2] |
| Human iPSC-derived Macrophages | MLi-2 (50 nM) | 6 hours | LAMP1 | Increased mRNA levels[1][2] |
Mandatory Visualizations
Signaling Pathways
Caption: LRRK2-MiT/TFE signaling pathway in macrophages.
Caption: LRRK2-mediated lysosomal membrane repair pathway.
Experimental Workflows
Caption: Workflow for DQ-BSA proteolytic activity assay.
Caption: Workflow for immunoblotting of lysosomal proteins.
Experimental Protocols
Assessment of Lysosomal Proteolytic Activity (DQ-BSA Assay)
This protocol measures the general proteolytic activity within lysosomes. DQ-BSA is a substrate that is endocytosed by macrophages and fluoresces upon cleavage by lysosomal proteases. Alexa Fluor 488-conjugated BSA is used as a control for endocytic uptake.
Materials:
-
Macrophages (e.g., human iPSC-derived, bone marrow-derived, or cell lines)
-
Glass-bottom dishes suitable for microscopy
-
This compound (or Lrrk2-IN-1/MLi-2)
-
DQ Green BSA (e.g., Thermo Fisher Scientific, D12051)
-
Alexa Fluor 488-conjugated BSA (e.g., Thermo Fisher Scientific, A13100)
-
Complete cell culture medium
-
Confocal microscope
Protocol:
-
Seed 100,000 macrophages per well in glass-bottom dishes and allow them to adhere overnight.
-
Prepare a working solution of the LRRK2 inhibitor (e.g., 250 nM for Lrrk2-IN-1 or 50 nM for MLi-2) in complete culture medium. Treat the cells with the inhibitor for 2 hours at 37°C. Include a vehicle control (e.g., DMSO).
-
During the final hour of inhibitor treatment, add DQ Green BSA to a final concentration of 10 µg/mL and Alexa Fluor 488-conjugated BSA to a final concentration of 50 µg/mL.
-
After the 1-hour incubation with the fluorescent probes, wash the cells three times with fresh, pre-warmed culture medium to remove extracellular probes.
-
Add fresh culture medium to the cells and perform live-cell imaging using a confocal microscope.
-
Acquire z-stacks to capture the entire volume of the cells.
-
For quantification, generate maximum intensity projections of the z-stacks. Measure the mean fluorescence intensity of the DQ Green BSA signal and normalize it to the mean fluorescence intensity of the Alexa Fluor 488-BSA signal to control for variations in endocytosis.[1]
Analysis of Lysosomal Protein Levels (Immunoblotting)
This protocol is used to quantify the abundance of specific lysosomal proteins.
Materials:
-
Macrophages
-
This compound (or Lrrk2-IN-1/MLi-2)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against lysosomal proteins of interest (e.g., anti-Cathepsin D, anti-LAMP1, anti-GBA) and a loading control (e.g., anti-GAPDH, anti-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Protocol:
-
Plate macrophages in multi-well plates and grow to desired confluency.
-
Treat cells with the LRRK2 inhibitor (e.g., 250 nM Lrrk2-IN-1 or 50 nM MLi-2) or vehicle for 6 hours.[1][2]
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Clarify lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities using densitometry software and normalize the levels of the proteins of interest to the loading control.
Measurement of Lysosomal Gene Expression (qRT-PCR)
This protocol measures the relative mRNA levels of genes encoding lysosomal proteins.
Materials:
-
Macrophages
-
This compound (or MLi-2)
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green-based)
-
Primers for genes of interest (e.g., CTSD, LAMP1, GBA) and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Protocol:
-
Plate macrophages and treat with the LRRK2 inhibitor (e.g., 50 nM MLi-2) or vehicle for 6 hours.[1][2]
-
Isolate total RNA from the cells using an RNA extraction kit according to the manufacturer's instructions.
-
Synthesize cDNA from an equal amount of RNA from each sample using a cDNA synthesis kit.
-
Perform qPCR using the synthesized cDNA, qPCR master mix, and specific primers for the target and housekeeping genes.
-
Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and relative to the vehicle-treated control.
Assessment of Lysosomal pH (Ratiometric Fluorescence Microscopy)
This protocol uses a ratiometric pH-sensitive dye, such as LysoSensor Yellow/Blue DND-160, to measure the pH of lysosomes. This dye emits blue fluorescence in less acidic environments and yellow fluorescence in more acidic compartments.
Materials:
-
Macrophages
-
Glass-bottom dishes
-
This compound (or other inhibitors)
-
LysoSensor Yellow/Blue DND-160 (e.g., Thermo Fisher Scientific)
-
Live-cell imaging medium
-
Confocal microscope with two emission channels
Protocol:
-
Seed macrophages in glass-bottom dishes and allow them to adhere.
-
Treat cells with the LRRK2 inhibitor or vehicle for the desired duration.
-
Prepare a working solution of LysoSensor Yellow/Blue DND-160 (e.g., 1 µM) in pre-warmed live-cell imaging medium.
-
Remove the medium from the cells and add the LysoSensor-containing medium. Incubate for 30 minutes at 37°C.
-
Wash the cells with fresh imaging medium.
-
Image the cells using a confocal microscope, acquiring images in both the blue (e.g., 440 nm) and yellow (e.g., 540 nm) emission channels.
-
To quantify lysosomal pH, a calibration curve must be generated. To do this, treat LysoSensor-loaded cells with buffers of known pH containing ionophores (e.g., nigericin and monensin) to equilibrate the lysosomal pH with the external buffer pH.
-
Measure the ratio of yellow to blue fluorescence intensity in the experimental samples and interpolate the pH value from the calibration curve.
Conclusion
The use of LRRK2 inhibitors like this compound provides a powerful tool to dissect the role of LRRK2 in regulating lysosomal function in macrophages. The protocols outlined in this document, based on the effects of well-validated inhibitors, offer a comprehensive approach to studying lysosomal proteolytic activity, gene and protein expression, and pH. The expected outcomes of increased lysosomal activity and biogenesis upon LRRK2 inhibition can provide valuable insights into the cellular mechanisms underlying LRRK2-associated pathologies and inform the development of novel therapeutic strategies.
References
- 1. LRRK2 suppresses lysosome degradative activity in macrophages and microglia through MiT-TFE transcription factor inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LRRK2 activation controls the repair of damaged endomembranes in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluating the Impact of LRRK2 Mutation on Lysosomal Function in Macrophages | Parkinson's Disease [michaeljfox.org]
- 4. LRRK2 suppresses lysosome degradative activity in macrophages and microglia through MiT-TFE transcription factor inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
Application Notes and Protocols for Lrrk2-IN-1 in Induced Pluripotent Stem Cells (iPSCs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leucine-rich repeat kinase 2 (LRRK2) is a key therapeutic target in Parkinson's disease (PD), with mutations in the LRRK2 gene being a common cause of both familial and sporadic forms of the disease. The G2019S mutation, in particular, leads to increased kinase activity, contributing to neuronal dysfunction and degeneration. Induced pluripotent stem cells (iPSCs) derived from PD patients offer a powerful in vitro model to study disease mechanisms and screen for potential therapeutic compounds. Lrrk2-IN-1 is a potent and selective inhibitor of LRRK2 kinase activity that has been instrumental in elucidating the role of LRRK2 in cellular pathology. These application notes provide a comprehensive overview of the use of Lrrk2-IN-1 in iPSC-based models of Parkinson's disease, complete with quantitative data, detailed experimental protocols, and pathway diagrams.
Data Presentation
The following tables summarize the quantitative data regarding the efficacy and cellular effects of Lrrk2-IN-1.
Table 1: Potency of Lrrk2-IN-1
| Target | IC50 (nM) | Assay Conditions | Reference |
| LRRK2 (Wild-Type) | 13 | In vitro kinase assay, 0.1 mM ATP | [1] |
| LRRK2 (G2019S Mutant) | 6 | In vitro kinase assay, 0.1 mM ATP | [1] |
Table 2: Cellular Effects of Lrrk2-IN-1 in iPSC-Derived Neurons
| Phenotype | Cell Type | Lrrk2-IN-1 Concentration | Effect | Reference |
| Neurite Outgrowth Deficit | iPSC-derived dopaminergic neurons (LRRK2 G2019S) | Not specified | Rescue of reduced neurite length | [2] |
| LRRK2 Phosphorylation (pS935) | Human lymphoblastoid cells (LRRK2 G2019S) | 1-3 µM | Dose-dependent dephosphorylation | [1] |
| LRRK2 Phosphorylation (pS910) | Human lymphoblastoid cells (LRRK2 G2019S) | 1-3 µM | Dose-dependent dephosphorylation | [1] |
| 14-3-3 Protein Binding | Human lymphoblastoid cells (LRRK2 G2019S) | 1-3 µM | Loss of binding with dephosphorylation | [1] |
Mandatory Visualizations
The following diagrams illustrate key experimental workflows and signaling pathways related to the application of Lrrk2-IN-1 in iPSC models.
Caption: LRRK2 G2019S signaling and inhibition by Lrrk2-IN-1.
Caption: Workflow for Lrrk2-IN-1 application in iPSCs.
Experimental Protocols
Differentiation of LRRK2 G2019S iPSCs into Dopaminergic Neurons
This protocol is adapted from established methods for generating midbrain dopaminergic neurons from human iPSCs.
Materials:
-
LRRK2 G2019S patient-derived iPSCs
-
iPSC culture medium (e.g., mTeSR1)
-
Matrigel-coated plates
-
Neural induction medium (NIM)
-
Neural expansion medium (NEM)
-
Dopaminergic neuron differentiation medium (DNDM)
-
Small molecules and growth factors (e.g., SB431542, LDN193189, CHIR99021, Purmorphamine, FGF8, SHH, BDNF, GDNF, Ascorbic Acid, DAPT, TGF-β3)
Procedure:
-
iPSC Culture: Culture LRRK2 G2019S iPSCs on Matrigel-coated plates in iPSC culture medium. Passage cells every 4-6 days.
-
Neural Induction (Days 0-11):
-
On day 0, dissociate iPSCs into single cells and plate on Matrigel-coated plates in NIM supplemented with dual SMAD inhibitors (SB431542 and LDN193189) and a GSK3β inhibitor (CHIR99021).
-
Change medium daily for the first 5 days, then every other day.
-
-
Neural Progenitor Expansion (Days 12-24):
-
Switch to NEM supplemented with FGF8 and SHH to pattern the neural progenitors towards a midbrain fate.
-
Passage the neural progenitor cells as needed.
-
-
Dopaminergic Neuron Maturation (Days 25+):
-
Dissociate neural progenitors and re-plate on plates coated with poly-L-ornithine and laminin in DNDM.
-
DNDM is supplemented with BDNF, GDNF, Ascorbic Acid, DAPT, and TGF-β3 to promote the differentiation and maturation of dopaminergic neurons.
-
Mature dopaminergic neurons, characterized by the expression of tyrosine hydroxylase (TH) and FOXA2, are typically observed after 40-50 days of differentiation.
-
Lrrk2-IN-1 Treatment of iPSC-Derived Dopaminergic Neurons
Materials:
-
Mature iPSC-derived dopaminergic neurons (from Protocol 1)
-
Lrrk2-IN-1 (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Fresh DNDM
Procedure:
-
Prepare a working stock of Lrrk2-IN-1 in DNDM. A typical concentration range for initial experiments is 1-10 µM. The final DMSO concentration should be kept below 0.1%.
-
Aspirate the old medium from the cultured dopaminergic neurons.
-
Add fresh DNDM containing the desired concentration of Lrrk2-IN-1 or vehicle control to the cells.
-
Incubate the cells for the desired treatment duration. For rescue of chronic phenotypes like neurite outgrowth, continuous treatment for several days may be necessary. For assessing acute effects on LRRK2 phosphorylation, a shorter incubation of 1-2 hours may be sufficient.
-
After incubation, proceed with the desired downstream analysis (e.g., neurite outgrowth assay, kinase assay).
Neurite Outgrowth Assay
Materials:
-
Lrrk2-IN-1 treated and control iPSC-derived dopaminergic neurons
-
Microplate reader or high-content imaging system
-
Immunostaining reagents (anti-β-III-tubulin or anti-MAP2 antibody, fluorescently labeled secondary antibody, DAPI)
-
Image analysis software (e.g., ImageJ with NeuronJ plugin, CellProfiler)
Procedure:
-
After treatment with Lrrk2-IN-1, fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Block non-specific binding with a blocking buffer (e.g., 5% goat serum in PBS) for 1 hour.
-
Incubate with a primary antibody against a neuronal marker (e.g., mouse anti-β-III-tubulin) overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody and DAPI for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
-
Acquire images using a fluorescence microscope or a high-content imaging system.
-
Quantify neurite length and complexity using an appropriate image analysis software. Key parameters to measure include total neurite length per neuron, number of primary neurites, and number of branch points.
LRRK2 Kinase Activity Assay (Western Blot for Phospho-LRRK2)
This protocol assesses LRRK2 kinase activity by measuring the phosphorylation status of LRRK2 at key autophosphorylation sites like Ser935.
Materials:
-
Lrrk2-IN-1 treated and control iPSC-derived dopaminergic neurons
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis equipment
-
Western blot transfer system
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-LRRK2 (Ser935), Mouse anti-LRRK2 (total), and a loading control antibody (e.g., anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Lyse the treated and control neurons in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies (anti-pLRRK2, anti-total LRRK2, and loading control) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize the phospho-LRRK2 signal to the total LRRK2 and loading control signals. A decrease in the pLRRK2/total LRRK2 ratio indicates inhibition of kinase activity.
Conclusion
Lrrk2-IN-1 serves as a critical tool for investigating the pathological consequences of increased LRRK2 kinase activity in iPSC-based models of Parkinson's disease. The protocols and data presented here provide a framework for researchers to utilize this inhibitor to dissect disease mechanisms and evaluate potential therapeutic strategies aimed at modulating LRRK2 function. The use of patient-derived iPSCs in combination with specific kinase inhibitors like Lrrk2-IN-1 represents a powerful approach in the pursuit of novel treatments for neurodegenerative disorders.
References
Application Notes and Protocols: Lrrk2-IN-2 for Neuroinflammation Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing experiments utilizing the LRRK2 inhibitor, Lrrk2-IN-2, for the investigation of neuroinflammatory processes. The protocols and data presented are synthesized from established research on LRRK2's role in neuroinflammation and the application of various LRRK2 kinase inhibitors. While specific data for this compound is limited in publicly available literature, the information herein is adapted from studies using structurally similar and functionally equivalent LRRK2 inhibitors, such as MLi-2 and GSK2578215A, to provide a robust experimental framework.
Introduction to LRRK2 in Neuroinflammation
Leucine-rich repeat kinase 2 (LRRK2) is a complex, multi-domain protein implicated in the pathogenesis of Parkinson's disease (PD) and other neurodegenerative and inflammatory conditions.[1][2][3] LRRK2 is highly expressed in immune cells, including microglia, the resident immune cells of the central nervous system.[2][4] Growing evidence demonstrates that LRRK2 kinase activity is a key regulator of microglial activation and subsequent neuroinflammatory responses.[5][6][7] Pathogenic mutations in LRRK2, such as G2019S, often lead to increased kinase activity, exacerbating inflammatory signaling.[6][8]
This compound is a potent and selective inhibitor of LRRK2 kinase activity. By blocking the phosphorylation of LRRK2 substrates, this compound provides a valuable tool to dissect the role of LRRK2 in neuroinflammatory pathways and to evaluate the therapeutic potential of LRRK2 inhibition.
Mechanism of Action of LRRK2 in Neuroinflammation
LRRK2 modulates neuroinflammation through several signaling pathways, primarily within microglia. Upon activation by inflammatory stimuli such as lipopolysaccharide (LPS), a Toll-like receptor 4 (TLR4) agonist, LRRK2 expression and kinase activity are upregulated.[5][9] This leads to the activation of downstream signaling cascades, including the nuclear factor kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, resulting in the production of pro-inflammatory cytokines and chemokines.[1][2][10]
Experimental Design and Protocols
The following sections provide detailed protocols for in vitro and in vivo studies to investigate the effects of this compound on neuroinflammation.
In Vitro Model: LPS-Stimulated Microglia
This model is ideal for dissecting the cell-autonomous effects of LRRK2 inhibition on microglial activation.
Experimental Workflow:
Protocol: Microglia Culture and Treatment
-
Cell Culture:
-
Culture primary microglia or BV-2 microglial cell lines in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Plate cells at a density of 2.5 x 10^5 cells/well in a 24-well plate.
-
-
This compound Pre-treatment:
-
LPS Stimulation:
-
Prepare a stock solution of LPS in sterile PBS.
-
Add LPS directly to the wells to a final concentration of 100 ng/mL.
-
Incubate for the desired time period (e.g., 6 hours for gene expression analysis, 24 hours for cytokine protein analysis).
-
-
Sample Collection:
-
Centrifuge the plate at 300 x g for 5 minutes.
-
Collect the supernatant for cytokine analysis (e.g., ELISA).
-
Wash the cells with cold PBS and lyse them for protein analysis (e.g., Western blot) or RNA extraction (e.g., qRT-PCR).
-
Quantitative Data from LRRK2 Inhibition Studies:
| Parameter | Model System | Treatment | LRRK2 Inhibitor | Effect | Reference |
| Cytokine Release | |||||
| TNF-α | Primary Microglia | LPS | LRRK2-IN-1 | Decreased | [12] |
| IL-1β | Primary Microglia | α-syn pffs | MLi-2, PF | Decreased | [6] |
| IL-6 | BMDMs | MDP | - | Decreased in Lrrk2-/- | [10] |
| Inflammatory Markers | |||||
| iNOS Expression | Mouse Brain | α-syn pffs | MLi-2, PF | Decreased | [6] |
| CD68 Expression | Mouse Brain | α-syn pffs | - | Increased in G2019S mice | [3] |
| Signaling Pathways | |||||
| pS935-LRRK2 | Primary Microglia | Tat | LRRK2-IN-1, GSK2578215A | Decreased | [12] |
| RIP2 Phosphorylation | Macrophages | MDP | - | Decreased in Lrrk2-/- | [10] |
In Vivo Model: LPS-Induced Neuroinflammation in Mice
This model allows for the investigation of this compound's effects on neuroinflammation in a complex biological system.
Experimental Workflow:
Protocol: LPS-Induced Neuroinflammation and this compound Treatment
-
Animals:
-
Use adult male C57BL/6 mice (8-12 weeks old).
-
House animals under standard conditions with ad libitum access to food and water.
-
-
This compound Administration:
-
Formulate this compound for intraperitoneal (i.p.) injection.
-
Administer this compound at an appropriate dose and schedule based on pharmacokinetic studies or literature on similar compounds.
-
-
LPS Administration:
-
Tissue Collection:
-
At a designated time point post-LPS injection (e.g., 24 hours, 7 days), euthanize the animals.
-
Perfuse with saline followed by 4% paraformaldehyde for immunohistochemistry or collect fresh tissue for biochemical analysis.
-
-
Analysis:
-
Immunohistochemistry/Immunofluorescence: Stain brain sections for microglial markers (Iba1, CD68), astrocyte markers (GFAP), and neuronal markers (NeuN, Tyrosine Hydroxylase).[4][15][16]
-
Western Blot: Analyze protein lysates from brain tissue for LRRK2, pS935-LRRK2, iNOS, and other inflammatory markers.[17][18][19]
-
ELISA: Measure cytokine levels (TNF-α, IL-1β) in brain homogenates.
-
Quantitative Data from In Vivo LRRK2 Inhibition Studies:
| Parameter | Model System | Treatment | LRRK2 Inhibitor/KO | Effect | Reference |
| Neuronal Viability | |||||
| MAP2 Staining | Mouse Brain | HIV-1 Tat | LRRK2 KO | Preserved | [12] |
| TUJ1 Staining | Mouse Brain | HIV-1 Tat | LRRK2 KO | Preserved | [12] |
| Gliosis | |||||
| Iba1+ Microglia | Mouse Brain | LPS | LRRK2 KO | Reduced amoeboid morphology | [3] |
| GFAP Expression | Mouse Brain | LPS | - | Increased in LRRK2 G2019S-KI mice | [14] |
| Inflammatory Markers | |||||
| iNOS+ Cells | Mouse Brain | α-syn | LRRK2 KO | Reduced | [3] |
| CD68+ Cells | Mouse Brain | α-syn | LRRK2 KO | Reduced | [3] |
Key Experimental Assays and Protocols
Western Blot for LRRK2 and Phospho-LRRK2
Purpose: To quantify the levels of total LRRK2 and its activated (phosphorylated) form.
Protocol:
-
Protein Extraction: Lyse cells or tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 20-40 µg of protein per lane on a 4-12% Bis-Tris gel.[18]
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.[19]
-
Primary Antibody Incubation: Incubate with primary antibodies against total LRRK2 and pS935-LRRK2 overnight at 4°C.
-
Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize bands using an ECL reagent and an imaging system.[19]
Immunofluorescence for Microglial Activation
Purpose: To visualize and quantify changes in microglial morphology and activation state.
Protocol:
-
Tissue Preparation: Use paraformaldehyde-fixed, cryoprotected brain sections.
-
Antigen Retrieval: Perform antigen retrieval if necessary.
-
Blocking and Permeabilization: Block with a solution containing normal goat serum and 0.3% Triton X-100 for 1 hour.
-
Primary Antibody Incubation: Incubate with a primary antibody against a microglial marker (e.g., Iba1) overnight at 4°C.[15][20]
-
Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody for 2 hours at room temperature.
-
Counterstaining: Stain nuclei with DAPI.
-
Imaging: Acquire images using a confocal or fluorescence microscope.
-
Analysis: Analyze microglial morphology (e.g., Sholl analysis) and quantify the number of activated microglia.[15][21]
Conclusion
This compound is a powerful tool for elucidating the role of LRRK2 in neuroinflammation. The experimental designs and protocols outlined in these application notes provide a solid foundation for researchers to investigate the effects of LRRK2 inhibition in both in vitro and in vivo models. By carefully selecting appropriate models, treatment paradigms, and analytical methods, researchers can gain valuable insights into the therapeutic potential of targeting LRRK2 for neuroinflammatory and neurodegenerative diseases.
References
- 1. The role of LRRK2 on PKA-NFκB pathway in microglia cells: implications for Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LRRK2 kinase plays a critical role in manganese-induced inflammation and apoptosis in microglia | PLOS One [journals.plos.org]
- 3. Frontiers | Multiple-Hit Hypothesis in Parkinson’s Disease: LRRK2 and Inflammation [frontiersin.org]
- 4. LRRK2 modulates microglial activity through regulation of chemokine (C–X3–C) receptor 1 –mediated signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LRRK2 Inhibition Attenuates Microglial Inflammatory Responses | Journal of Neuroscience [jneurosci.org]
- 6. LRRK2 Kinase Inhibition Attenuates Neuroinflammation and Cytotoxicity in Animal Models of Alzheimer’s and Parkinson’s Disease-Related Neuroinflammation [mdpi.com]
- 7. LRRK2 Kinase Inhibition Attenuates Neuroinflammation and Cytotoxicity in Animal Models of Alzheimer’s and Parkinson’s Disease-Related Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LRRK2 Kinase Activity Induces Mitochondrial Fission in Microglia via Drp1 and Modulates Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of Lipopolysaccharide Effects on LRRK2 Signaling in RAW Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. LRRK2 enhances Nod1/2-mediated inflammatory cytokine production by promoting Rip2 phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. LRRK2-Mediated Neuroinflammation-Induced Neuronal Dysfunctions in a Parkinson’s and Alzheimer’s Disease Cellular Model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Leucine-Rich Repeat Kinase 2 Modulates Neuroinflammation and Neurotoxicity in Models of Human Immunodeficiency Virus 1-Associated Neurocognitive Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protocol for the longitudinal study of neuroinflammation and reactive astrocytes in Lcn2CreERT2 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Short-term lipopolysaccharide treatment leads to astrocyte activation in LRRK2 G2019S knock-in mice without loss of dopaminergic neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 15. How to Identify Activated Microglia | Proteintech Group [ptglab.com]
- 16. Immunofluorescence Staining of Murine Spinal Cord Sections to Evaluate Microglial Activation and Astrogliosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Western blotting for LRRK2 signalling in macrophages [protocols.io]
- 18. Western Blot Protocol - Updated for Lrrk2, Nitrotyrosine, etc. [protocols.io]
- 19. Measuring the Activity of Leucine-Rich Repeat Kinase 2: A Kinase Involved in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Immunofluorescence Staining Using IBA1 and TMEM119 for Microglial Density, Morphology and Peripheral Myeloid Cell Infiltration Analysis in Mouse Brain [jove.com]
- 21. Protocol for immunofluorescence staining and large-scale analysis to quantify microglial cell morphology at single-cell resolution in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Lentiviral Delivery of LRRK2 and Lrrk2-IN-2 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing lentiviral vectors to express Leucine-rich repeat kinase 2 (LRRK2) in target cells and subsequently modulating its activity with the selective inhibitor, Lrrk2-IN-2. This combination of techniques is a powerful tool for studying LRRK2 biology, validating it as a therapeutic target, and screening for novel kinase inhibitors.
Introduction
Mutations in the LRRK2 gene are a significant genetic contributor to both familial and sporadic Parkinson's disease. The LRRK2 protein possesses kinase activity, and disease-associated mutations often lead to its hyperactivation. This has made LRRK2 a compelling target for therapeutic intervention. Lentiviral-mediated expression of LRRK2, including wild-type and mutant forms, in relevant cell models provides a robust system to investigate its cellular functions and screen for inhibitors. This compound is a potent and selective inhibitor of LRRK2 kinase activity, making it a valuable tool for these studies.
Data Presentation
The following tables summarize quantitative data on the effects of LRRK2 expression and inhibition on its kinase activity. The data is derived from studies utilizing viral-mediated LRRK2 expression and treatment with LRRK2 kinase inhibitors.
Table 1: Inhibition of LRRK2 Autophosphorylation by LRRK2-IN-1 in U-2 OS Cells Expressing LRRK2-GFP
| LRRK2-IN-1 Concentration (µM) | % Inhibition of G2019S LRRK2 Autophosphorylation (pSer935) | % Inhibition of Wild-Type LRRK2 Autophosphorylation (pSer935) |
| 0.001 | ~10% | ~5% |
| 0.01 | ~40% | ~25% |
| 0.1 | ~85% | ~70% |
| 1 | >95% | >90% |
| 10 | >95% | >95% |
Data is estimated from graphical representations in the cited literature and presented for illustrative purposes.
Table 2: Effect of LRRK2 Kinase Inhibitor (MLi-2) on Rab10 Phosphorylation in Primary Mouse Astrocytes
| Treatment | Normalized pT73 Rab10 Levels (Arbitrary Units) |
| Wild-Type Astrocytes (Vehicle) | 1.0 |
| Wild-Type Astrocytes + 500 nM MLi-2 (2h) | ~0.2 |
| G2019S KI Astrocytes (Vehicle) | ~1.8 |
| G2019S KI Astrocytes + 500 nM MLi-2 (2h) | ~0.3 |
Data is estimated from graphical representations in the cited literature and presented for illustrative purposes. MLi-2 is a potent LRRK2 inhibitor with a similar mechanism of action to this compound.[1]
Experimental Protocols
Protocol 1: Lentiviral Production of LRRK2
This protocol outlines the steps for producing lentiviral particles containing the LRRK2 gene. Due to the large size of the LRRK2 cDNA, optimization of the packaging process is critical.[2]
Materials:
-
HEK293T cells
-
Lentiviral transfer plasmid encoding LRRK2 (e.g., pLVX-LRRK2)
-
2nd or 3rd generation lentiviral packaging plasmids (e.g., psPAX2 and pMD2.G)
-
Transfection reagent (e.g., Lipofectamine 3000, PEI)
-
DMEM high glucose medium
-
Fetal Bovine Serum (FBS)
-
Opti-MEM
-
0.45 µm syringe filters
-
Ultracentrifuge
Procedure:
-
Cell Seeding: Twenty-four hours prior to transfection, seed HEK293T cells in 10 cm dishes at a density that will result in 80-90% confluency on the day of transfection.
-
Plasmid DNA Preparation: Prepare a mixture of the LRRK2 transfer plasmid and the packaging plasmids. A common ratio for 3rd generation systems is 4:2:1 (transfer:packaging:envelope).
-
Transfection:
-
Dilute the plasmid DNA mixture in Opti-MEM.
-
In a separate tube, dilute the transfection reagent in Opti-MEM.
-
Combine the diluted DNA and transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes.
-
Add the transfection complex dropwise to the HEK293T cells.
-
-
Incubation: Incubate the cells at 37°C in a CO2 incubator. After 12-16 hours, replace the transfection medium with fresh DMEM containing 10% FBS.
-
Virus Harvest:
-
Harvest the lentiviral supernatant 48 hours and 72 hours post-transfection.
-
Pool the harvests and centrifuge at low speed to pellet cell debris.
-
Filter the supernatant through a 0.45 µm syringe filter.
-
-
Virus Concentration (Optional but Recommended for High Titer):
-
Concentrate the viral supernatant by ultracentrifugation or by using a commercially available concentration reagent.
-
Resuspend the viral pellet in a small volume of sterile PBS or culture medium.
-
-
Titration: Determine the viral titer using a method such as qPCR-based quantification of viral genomes or by transducing a reporter cell line and counting fluorescent colonies.
-
Storage: Aliquot the concentrated virus and store at -80°C. Avoid repeated freeze-thaw cycles.
Protocol 2: Lentiviral Transduction of Target Cells with LRRK2
This protocol describes how to use the produced lentiviral particles to introduce the LRRK2 gene into your target cells.
Materials:
-
Target cells (e.g., SH-SY5Y, primary neurons)
-
Lentiviral stock of LRRK2
-
Complete culture medium for target cells
-
Polybrene (optional, enhances transduction efficiency)
-
Puromycin or other selection antibiotic (if the lentiviral vector contains a resistance gene)
Procedure:
-
Cell Seeding: Seed the target cells in a multi-well plate at a density that allows for optimal growth and transduction.
-
Transduction:
-
Thaw the LRRK2 lentiviral stock on ice.
-
Prepare a transduction medium containing the desired amount of virus (calculated based on the desired Multiplicity of Infection - MOI) and polybrene (typically 4-8 µg/mL).
-
Remove the culture medium from the cells and replace it with the transduction medium.
-
-
Incubation: Incubate the cells for 12-24 hours at 37°C.
-
Medium Change: After the incubation period, replace the transduction medium with fresh complete culture medium.
-
Selection (if applicable): If using a lentiviral vector with a selection marker, add the appropriate antibiotic to the culture medium 48-72 hours post-transduction to select for successfully transduced cells.
-
Expansion and Analysis: Expand the transduced cell population and verify LRRK2 expression by Western blot or qPCR.
Protocol 3: this compound Treatment and Kinase Activity Assay
This protocol details the treatment of LRRK2-expressing cells with this compound and the subsequent analysis of LRRK2 kinase activity by monitoring the phosphorylation of a downstream substrate, Rab10.
Materials:
-
LRRK2-expressing cells (from Protocol 2)
-
This compound (or a similar inhibitor like MLi-2)
-
DMSO (vehicle control)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and Western blot apparatus
-
Primary antibodies: anti-phospho-Rab10 (Thr73), anti-total Rab10, anti-LRRK2, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment:
-
Plate the LRRK2-expressing cells and allow them to adhere overnight.
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the this compound to the desired final concentrations in the cell culture medium. Include a vehicle-only control (DMSO).
-
Treat the cells with the this compound or vehicle for the desired time (e.g., 2 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in lysis buffer on ice.
-
Clarify the lysates by centrifugation.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blot Analysis:
-
Normalize the protein concentrations of all samples.
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities using image analysis software. Normalize the phospho-Rab10 signal to the total Rab10 signal to determine the relative change in LRRK2 kinase activity.
Mandatory Visualizations
Caption: LRRK2 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for LRRK2 lentiviral studies.
References
Troubleshooting & Optimization
Lrrk2-IN-2 not showing inhibition in cell-based assay
Welcome to the technical support center for LRRK2-related assays. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot common issues encountered when working with LRRK2 inhibitors, specifically focusing on scenarios where Lrrk2-IN-1 does not show the expected inhibition in cell-based assays.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here we address specific issues in a question-and-answer format to help you navigate your experiments.
Compound-Related Issues
Q1: I am not observing any inhibition of LRRK2 phosphorylation with Lrrk2-IN-1. Could there be an issue with the compound itself?
A1: Yes, problems with the compound are a common reason for lack of activity. Here are a few things to check:
-
Solubility: Lrrk2-IN-1 has limited aqueous solubility. Ensure it is properly dissolved in a suitable solvent like DMSO at a high concentration to create a stock solution. For cell-based assays, the final DMSO concentration should typically be kept below 0.5% to avoid solvent-induced cytotoxicity.
-
Storage: Lrrk2-IN-1 stock solutions should be stored at -20°C or -80°C to maintain stability.[1] Repeated freeze-thaw cycles should be avoided by aliquoting the stock solution.
-
Purity and Integrity: Verify the purity and integrity of your Lrrk2-IN-1 compound. If possible, confirm its identity and purity using analytical methods like LC-MS or NMR.
Q2: How should I prepare Lrrk2-IN-1 for my cell-based assay?
A2: Proper preparation is crucial for obtaining reliable results.
-
Stock Solution: Prepare a high-concentration stock solution of Lrrk2-IN-1 in 100% DMSO. For example, a 10 mM stock is commonly used. You may need to use an ultrasonic bath to ensure it is fully dissolved.[2]
-
Working Dilutions: On the day of the experiment, prepare serial dilutions of the stock solution in your cell culture medium. It's important to ensure the compound does not precipitate out of solution upon dilution.
Here is a table summarizing the solubility of Lrrk2-IN-1 in various solvents:
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |
| DMSO | 57.01 | 100 |
| Ethanol | 57 | 99.88 |
| DMF | 20 | ~35 |
| Ethanol:PBS (pH 7.2) (1:1) | 0.5 | ~0.88 |
Data sourced from various supplier datasheets.
Cell-Based Assay Conditions
Q3: What are the optimal cell lines and treatment conditions for a Lrrk2-IN-1 experiment?
A3: The choice of cell line and experimental conditions can significantly impact the outcome.
-
Cell Lines: HEK293, U-2 OS, and SH-SY5Y cells are commonly used and have been shown to be suitable for assessing Lrrk2-IN-1 activity.[3] It's important to use a cell line that endogenously expresses LRRK2 or has been engineered to overexpress it.
-
Treatment Time: A treatment time of 90 minutes is often sufficient to observe dephosphorylation of LRRK2 at Ser935.[3][4] However, you may need to optimize this for your specific cell line and experimental setup.
-
Inhibitor Concentration: The IC50 of Lrrk2-IN-1 can vary depending on the cell line and the specific LRRK2 variant being studied. A dose-response experiment is recommended to determine the optimal concentration for your assay.
Below is a table of reported IC50 values for Lrrk2-IN-1 in different assays and cell lines:
| Assay Type | Cell Line | LRRK2 Variant | IC50 (µM) |
| TR-FRET | U-2 OS | Wild-Type | 0.08 |
| TR-FRET | U-2 OS | G2019S | 0.03 |
| TR-FRET | SH-SY5Y | Wild-Type | 0.08 |
| TR-FRET | SH-SY5Y | G2019S | 0.03 |
| TR-FRET | Human Neural Stem Cells | G2019S | 0.03 |
| Biochemical Assay | - | Wild-Type | 0.013 |
| Biochemical Assay | - | G2019S | 0.006 |
Data compiled from multiple research articles.[2][3]
Q4: My assay readout is not showing a change after Lrrk2-IN-1 treatment. What could be the problem with my assay?
A4: Several factors related to the assay itself could be the culprit.
-
Antibody Selection: Ensure you are using a high-quality, validated antibody that specifically recognizes the phosphorylated form of LRRK2 you are interested in (e.g., pSer935).
-
Assay Sensitivity: The level of LRRK2 expression in your cells might be too low for your assay to detect a significant change. Consider overexpressing LRRK2 if you are working with cells with low endogenous expression.
-
Readout Method: The choice of readout is critical. While dephosphorylation of Ser910 and Ser935 are common readouts for Type I LRRK2 inhibitors like Lrrk2-IN-1, they may not be suitable for all inhibitor types.[5][6]
Data Interpretation & Controls
Q5: What are the essential controls to include in my Lrrk2-IN-1 experiment?
A5: Including proper controls is fundamental for interpreting your results accurately.
-
Vehicle Control: Always include a DMSO-only control to account for any effects of the solvent on the cells.
-
Positive Control: If possible, use a known, potent LRRK2 inhibitor as a positive control to ensure your assay system is working correctly.
-
Negative Control (Cell-based): Use a kinase-dead LRRK2 mutant (e.g., D1994A) to confirm that the observed phosphorylation is indeed dependent on LRRK2 kinase activity.[3]
-
Negative Control (Compound-based): An inactive structural analog of Lrrk2-IN-1, if available, can help rule out off-target effects.
Q6: I see some inhibition, but it's very weak. How can I improve my assay window?
A6: A small assay window can make it difficult to discern true inhibition.
-
Optimize Cell Density: Ensure you are plating an optimal number of cells. Too few cells may result in a weak signal, while too many can lead to overcrowding and altered cell physiology.
-
Lysis Buffer Composition: The composition of your lysis buffer is important. It should contain phosphatase and protease inhibitors to preserve the phosphorylation state of LRRK2.
-
Assay-Specific Optimization: For techniques like TR-FRET or AlphaLISA, optimizing the concentration of antibodies and detection reagents is crucial for maximizing the signal-to-background ratio.
Experimental Protocols
Here are detailed methodologies for key experiments used to assess LRRK2 inhibitor activity.
Western Blot for LRRK2 pSer935 Inhibition
This protocol describes how to assess the inhibition of LRRK2 phosphorylation at Ser935 in a cellular context using Western blotting.
-
Cell Seeding and Treatment:
-
Seed your cells of choice (e.g., HEK293T overexpressing LRRK2) in a 6-well plate at a density that will result in 70-80% confluency on the day of the experiment.
-
The next day, treat the cells with a range of Lrrk2-IN-1 concentrations (e.g., 0, 0.01, 0.1, 1, 10 µM) for 90 minutes at 37°C. Include a DMSO-only vehicle control.
-
-
Cell Lysis:
-
Aspirate the media and wash the cells once with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration for all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and run the electrophoresis.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against pSer935-LRRK2 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and image the results.
-
To control for protein loading, strip the membrane and re-probe with an antibody against total LRRK2 and a housekeeping protein like GAPDH or β-actin.
-
TR-FRET Cellular Assay for LRRK2 pSer935
This protocol outlines a high-throughput method to measure LRRK2 pSer935 levels in a homogeneous format.[3][7]
-
Cell Transduction and Plating:
-
Transduce your cells (e.g., U-2 OS) with BacMam LRRK2-GFP.
-
Plate the transduced cells in a 384-well assay plate.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of Lrrk2-IN-1 for 90 minutes.
-
-
Cell Lysis and Detection:
-
Add a lysis buffer containing a terbium-labeled anti-pSer935 antibody directly to the wells.
-
Incubate at room temperature to allow for cell lysis and antibody binding.
-
-
Data Acquisition:
-
Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence. The signal is typically read as the ratio of the acceptor emission (from GFP) to the donor emission (from terbium).
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm direct target engagement of a compound with its protein target in a cellular environment.[8][9]
-
Cell Treatment:
-
Treat your cell suspension with Lrrk2-IN-1 or a vehicle control and incubate at 37°C to allow for compound entry and binding.
-
-
Thermal Challenge:
-
Aliquot the treated cell suspension into PCR tubes and heat them to a range of temperatures for a short period (e.g., 3 minutes).
-
-
Cell Lysis and Separation:
-
Lyse the cells by freeze-thawing.
-
Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
-
Detection:
-
Carefully collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble LRRK2 at each temperature point using Western blotting or an immunoassay like AlphaLISA. A shift in the melting curve in the presence of the compound indicates target engagement.
-
Visualizations
LRRK2 Signaling Pathway
Caption: LRRK2 signaling and the effect of Lrrk2-IN-1.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting lack of Lrrk2-IN-1 inhibition.
Experimental Workflow for Inhibitor Testing
Caption: A typical experimental workflow for testing LRRK2 inhibitors.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Screening for Novel LRRK2 Inhibitors Using a High-Throughput TR-FRET Cellular Assay for LRRK2 Ser935 Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Screening for Novel LRRK2 Inhibitors Using a High-Throughput TR-FRET Cellular Assay for LRRK2 Ser935 Phosphorylation | PLOS One [journals.plos.org]
- 5. Frontiers | LRRK2 Phosphorylation, More Than an Epiphenomenon [frontiersin.org]
- 6. Frontiers | The Current State-of-the Art of LRRK2-Based Biomarker Assay Development in Parkinson’s Disease [frontiersin.org]
- 7. Screening for novel LRRK2 inhibitors using a high-throughput TR-FRET cellular assay for LRRK2 Ser935 phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
How to resolve Lrrk2-IN-2 precipitation in media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Lrrk2-IN-2, a potent and selective inhibitor of Leucine-rich repeat kinase 2 (LRRK2). This resource offers troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly the issue of this compound precipitation in cell culture media.
Troubleshooting Guide: Resolving this compound Precipitation
Precipitation of small molecule inhibitors like this compound in aqueous cell culture media is a common issue that can significantly impact experimental outcomes. This guide provides a systematic approach to prevent and resolve this problem.
Visualizing the Troubleshooting Workflow
Caption: A workflow for preparing this compound solutions and troubleshooting precipitation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: The recommended solvent for preparing high-concentration stock solutions of this compound is 100% dimethyl sulfoxide (DMSO). Ensure the DMSO is of high purity and anhydrous to prevent degradation of the compound.
Q2: I observed precipitation when I added my this compound stock solution to the cell culture media. What should I do?
A2: This is a common issue due to the lower solubility of this compound in aqueous solutions. Here are several steps you can take to resolve this:
-
Lower the final concentration: The most straightforward solution is to reduce the final working concentration of this compound in your experiment.
-
Optimize the dilution method: Instead of adding the DMSO stock directly to the media, try adding it dropwise to the pre-warmed media while gently vortexing. This can help to disperse the compound more effectively.
-
Reduce the final DMSO concentration: High concentrations of DMSO can be toxic to cells and can also promote precipitation. Aim for a final DMSO concentration of less than 0.5%, and ideally below 0.1%.
-
Gentle warming: Gently warming the media to 37°C before and after adding the inhibitor may help to keep it in solution. Do not exceed this temperature as it may degrade the compound or media components.
-
Use a co-solvent or carrier: In some cases, using a small percentage of a biocompatible co-solvent like Pluronic F-68 or a carrier molecule like cyclodextrin in the final media can improve solubility. However, the effects of these additives on your specific cell line and experiment should be validated.
Q3: What is a typical working concentration for this compound in cell-based assays?
A3: The effective working concentration of this compound will vary depending on the cell type and the specific experimental endpoint. Based on its potent IC50 value of less than 0.6 nM, a starting concentration range of 1 nM to 1 µM is recommended for most cell-based assays. It is always advisable to perform a dose-response experiment to determine the optimal concentration for your specific application.
Q4: How should I store my this compound stock solution?
A4: this compound powder should be stored at -20°C for long-term stability. Once dissolved in DMSO, the stock solution should be aliquoted into small, single-use volumes and stored at -80°C to minimize freeze-thaw cycles. In DMSO, it is stable for up to 2 weeks at 4°C and for 6 months at -80°C[1].
Data Presentation
Table 1: Solubility of Lrrk2-IN-1 (a structurally related LRRK2 inhibitor) in various solvents.
| Solvent | Solubility (mg/mL) | Molar Solubility (mM) |
| DMSO | ≥ 28.55 | ≥ 50.0 |
| Ethanol | ≥ 57.2 | ≥ 100.2 |
| Ethanol:PBS (pH 7.2) (1:1) | 0.5 | 0.88 |
Data for Lrrk2-IN-1 is provided as a reference due to the limited availability of public data for this compound. The solubility of this compound is expected to be in a similar range.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder (MW: 543.37 g/mol )
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Weigh out 1 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add 184.04 µL of 100% DMSO to the tube.
-
To ensure complete dissolution, vortex the tube for 1-2 minutes and then place it in an ultrasonic bath for 10-15 minutes.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the 10 mM stock solution into smaller, single-use volumes and store at -80°C.
-
Protocol 2: Preparation of a 1 µM this compound Working Solution in Cell Culture Media
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) cell culture medium
-
Sterile tubes
-
-
Procedure:
-
Prepare an intermediate dilution of the 10 mM stock solution in DMSO. For example, dilute the 10 mM stock 1:100 in DMSO to obtain a 100 µM solution.
-
In a sterile tube, add the required volume of pre-warmed cell culture medium.
-
While gently vortexing the medium, add the appropriate volume of the 100 µM this compound intermediate solution dropwise to achieve the final desired concentration of 1 µM. For example, add 10 µL of the 100 µM solution to 990 µL of media.
-
Ensure the final DMSO concentration is below 0.5% (in this example, it is 0.1%).
-
Use the freshly prepared working solution immediately for your experiment.
-
LRRK2 Signaling Pathway
LRRK2 is a large, multi-domain protein with both kinase and GTPase activity. It plays a significant role in various cellular processes, and its dysfunction is strongly linked to Parkinson's disease. The following diagram illustrates a simplified overview of the LRRK2 signaling pathway.
Caption: Simplified LRRK2 signaling pathway and the point of inhibition by this compound.
References
Troubleshooting off-target effects of Lrrk2-IN-2
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Lrrk2-IN-2?
This compound is presumed to be a potent inhibitor of the Leucine-Rich Repeat Kinase 2 (LRRK2). Mutations that activate LRRK2's kinase function are a significant genetic cause of Parkinson's disease.[1][2] this compound likely targets the ATP-binding pocket of the LRRK2 kinase domain, thereby preventing the phosphorylation of its downstream substrates.
Q2: What are the known on-target effects of LRRK2 inhibition?
Inhibition of LRRK2 kinase activity is expected to reduce the phosphorylation of its substrates, such as Rab GTPases.[3] In preclinical studies with various LRRK2 inhibitors, on-target effects have been observed in the lung and kidney, characterized by changes in cell morphology.[4] These effects are generally considered to be reversible upon cessation of treatment.
Q3: What are the potential off-target effects of this compound?
While specific off-target effects for this compound are not documented, kinase inhibitors can interact with other kinases, especially those with similar ATP-binding pockets. Based on data from related compounds like LRRK2-IN-1, off-target activity might be observed against kinases such as CSF1R, SRC, and various receptor tyrosine kinases.[5] Unexpected cellular phenotypes should be investigated for potential off-target kinase inhibition.
Q4: I am observing significant cytotoxicity at concentrations where I expect LRRK2 inhibition. What could be the cause?
Significant cytotoxicity could arise from several factors:
-
On-target toxicity: While LRRK2 inhibition is generally tolerated in many cell types, some cell lines may be more sensitive to the disruption of LRRK2 signaling. Overexpression of mutant LRRK2 has been shown to induce cell death in some models, and the cellular response to its inhibition can be complex.[1][6][7][8]
-
Off-target toxicity: The inhibitor may be affecting other kinases that are critical for cell survival. Reviewing the kinase selectivity profile of this compound (or a similar compound) can provide clues as to which alternative pathways might be affected.
-
Compound-specific toxicity: The chemical scaffold of the inhibitor itself might have cytotoxic properties independent of its kinase inhibition.
It is crucial to perform dose-response experiments and compare the cytotoxic concentration with the IC50 for LRRK2 inhibition in your cellular system.
Troubleshooting Guides
Problem 1: Unexpected Phenotype or Lack of Efficacy
Symptoms:
-
The expected biological outcome of LRRK2 inhibition is not observed.
-
An unexpected or contradictory cellular phenotype arises.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Insufficient Target Engagement | 1. Verify LRRK2 Inhibition: Perform a Western blot to assess the phosphorylation status of a known LRRK2 substrate (e.g., Rab10 at Thr73) in your experimental system. 2. Optimize Concentration and Incubation Time: Conduct a dose-response and time-course experiment to ensure you are using an effective concentration and duration of treatment. |
| Off-Target Effects | 1. Consult Kinase Selectivity Profile: Refer to the kinase selectivity data (see illustrative Table 1 below) to identify potential off-target kinases that might be responsible for the observed phenotype. 2. Use a Structurally Different LRRK2 Inhibitor: Compare the effects of this compound with another potent and selective LRRK2 inhibitor that has a different chemical structure and likely a different off-target profile. 3. Rescue Experiment: If an off-target kinase is suspected, use a specific activator or express a resistant mutant of that kinase to see if the phenotype can be reversed. |
| Cellular Context | The function of LRRK2 and the consequences of its inhibition can be highly dependent on the cell type and the specific signaling pathways that are active. Consider that the observed phenotype may be a genuine, but previously uncharacterized, consequence of LRRK2 inhibition in your model system. |
Problem 2: High Background or Non-Specific Effects in Assays
Symptoms:
-
Inconsistent results between experimental replicates.
-
High background signal in biochemical or cellular assays.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Compound Instability or Precipitation | 1. Check Solubility: Ensure that this compound is fully dissolved in the vehicle (e.g., DMSO) and that the final concentration in your assay medium does not exceed its solubility limit. 2. Prepare Fresh Solutions: Prepare fresh stock and working solutions of the inhibitor for each experiment. |
| Interference with Assay Reagents | The inhibitor may directly interfere with the assay components (e.g., luciferase, fluorescent probes). Run a control experiment with the inhibitor in the absence of cells or enzyme to test for assay interference. |
| Vehicle Effects | High concentrations of the vehicle (e.g., DMSO) can be toxic to cells. Ensure that the final vehicle concentration is consistent across all experimental conditions and is at a non-toxic level (typically ≤ 0.1%). |
Data Presentation
Table 1: Illustrative Kinase Selectivity Profile of this compound
This table presents hypothetical data for this compound based on known profiles of similar LRRK2 inhibitors. This is for illustrative purposes only.
| Kinase | IC50 (nM) |
| LRRK2 (Wild-Type) | 15 |
| LRRK2 (G2019S) | 8 |
| CSF1R | 250 |
| SRC | 400 |
| EGFR | >1000 |
| VEGFR2 | >1000 |
| ABL1 | 800 |
| ROCK2 | >5000 |
Mandatory Visualizations
Caption: LRRK2 signaling pathway and point of inhibition by this compound.
Caption: Experimental workflow for identifying off-target effects.
Caption: Logical troubleshooting guide for unexpected experimental results.
Experimental Protocols
Protocol 1: Western Blot for LRRK2 Target Engagement (pRab10)
-
Cell Lysis:
-
Treat cells with this compound or vehicle control for the desired time.
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 20 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein lysate by boiling in Laemmli sample buffer.
-
Separate proteins on a 4-12% Bis-Tris polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against pRab10 (Thr73) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize bands using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe for total Rab10 and a loading control (e.g., GAPDH or ß-actin).
-
Protocol 2: Cell Viability Assay (MTS Assay)
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment.
-
Allow cells to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the cells and add the medium containing the inhibitor or vehicle control.
-
Incubate for 24, 48, or 72 hours.
-
-
MTS Assay:
-
Add MTS reagent to each well according to the manufacturer's instructions.
-
Incubate the plate for 1-4 hours at 37°C in a humidified incubator.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (medium only).
-
Normalize the results to the vehicle-treated control cells to determine the percentage of viable cells.
-
Plot the percentage of viability against the log of the inhibitor concentration to determine the IC50 for cytotoxicity.
-
References
- 1. Cellular effects of LRRK2 mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cellular processes associated with LRRK2 function and dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Impact of Type II LRRK2 inhibitors on signaling and mitophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. drughunter.com [drughunter.com]
- 5. Pathogenic LRRK2 variants are gain-of-function mutations that enhance LRRK2-mediated repression of β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pathogenic LRRK2 requires secondary factors to induce cellular toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. portlandpress.com [portlandpress.com]
- 8. portlandpress.com [portlandpress.com]
Lrrk2-IN-2 Technical Support Center: A Guide to Degradation, Storage, and Experimental Use
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Lrrk2-IN-2, a potent and selective LRRK2 inhibitor. This guide includes frequently asked questions, troubleshooting advice for common experimental issues, and detailed protocols for relevant assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, selective, orally active, and brain-penetrant inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2).[1] It functions by binding to the kinase domain of LRRK2, thereby preventing the phosphorylation of LRRK2 and its downstream substrates. This inhibition is crucial for studying the role of LRRK2 in cellular pathways and for investigating its potential as a therapeutic target in diseases such as Parkinson's.
Q2: What are the recommended storage conditions for this compound?
Proper storage of this compound is critical to maintain its stability and activity. The following table summarizes the recommended storage conditions for the compound in both powdered form and when dissolved in a solvent.
| Form | Storage Temperature | Duration |
| Powder | -20°C | 2 years |
| In DMSO | 4°C | 2 weeks |
| In DMSO | -80°C | 6 months |
Data sourced from DC Chemicals Datasheet.[1]
Q3: How should I prepare a stock solution of this compound?
For small quantities (e.g., 1 mg, 5 mg), it is recommended to dissolve the entire contents of the vial in the appropriate solvent to avoid inaccuracies from weighing small amounts. For larger quantities, you can weigh out the desired amount. It is advisable to perform a brief centrifugation of the vial before opening to ensure any powder adhered to the cap or sides is collected at the bottom.
When preparing stock solutions, it is recommended to use a concentration that is at least 1000 times higher than the final working concentration for cell-based experiments to minimize the volume of solvent added to your experimental system.
Q4: What is the known stability of this compound in different solvents and under various conditions?
While specific quantitative data on the degradation of this compound in various experimental conditions is not extensively published, general guidelines for handling potent kinase inhibitors should be followed. It is known that repeated freeze-thaw cycles can lead to degradation of similar compounds. Therefore, it is highly recommended to aliquot stock solutions into single-use volumes to minimize this risk. The stability of LRRK2 inhibitors can also be affected by the purity and stability of the solvent used. For aqueous solutions, it is best to prepare them fresh for each experiment.
Troubleshooting Guide
This guide addresses common issues that researchers may encounter when using this compound in their experiments.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or no inhibition of LRRK2 activity | Compound Degradation: Improper storage or multiple freeze-thaw cycles of the stock solution. | Prepare fresh stock solutions and aliquot them into single-use volumes. Always store as recommended (-20°C for powder, -80°C for long-term DMSO stock).[1] |
| Low Compound Potency: Incorrect concentration of the stock solution due to weighing errors or loss of powder. | For small packages, dissolve the entire vial content. Ensure the compound is fully dissolved before making further dilutions. | |
| Cell Permeability Issues: The inhibitor may not be efficiently entering the cells. | Verify the cell type's characteristics. While this compound is known to be brain-penetrant[1], specific cell lines may have different permeability. Consider optimizing incubation time. | |
| High background or off-target effects | High Inhibitor Concentration: Using a concentration that is too high can lead to non-specific effects. | Perform a dose-response curve to determine the optimal working concentration for your specific cell line and assay. |
| Solvent Effects: The solvent (e.g., DMSO) may be causing cellular stress or other non-specific effects. | Ensure the final concentration of the solvent in your experiment is low (typically <0.1%) and include a vehicle-only control in your experimental design. | |
| Precipitation of the compound in cell culture media | Poor Solubility: The concentration of this compound may exceed its solubility limit in the aqueous media. | If precipitation is observed, sonication or gentle heating can aid in dissolution. It is recommended to prepare fresh dilutions from the stock solution for each experiment. |
| Variability between experiments | Inconsistent Experimental Conditions: Differences in cell density, incubation time, or passage number can lead to variability. | Standardize your experimental protocol. Ensure cells are healthy and within a consistent passage number range for all experiments. |
| Compound Stability in Media: The inhibitor may not be stable in cell culture media over long incubation periods. | For long-term experiments, consider replenishing the media with fresh inhibitor at regular intervals. |
Experimental Protocols
Below are detailed methodologies for key experiments involving the use of this compound to assess LRRK2 activity.
Protocol 1: Western Blot Analysis of LRRK2 Phosphorylation
This protocol is designed to measure the inhibition of LRRK2 autophosphorylation at Ser935 in a cellular context.
-
Cell Culture and Treatment:
-
Plate cells (e.g., SH-SY5Y or HEK293T overexpressing LRRK2) at an appropriate density in a 6-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in your cell culture medium. It is crucial to also prepare a vehicle control (e.g., DMSO).
-
Treat the cells with the desired concentrations of this compound or vehicle control for a predetermined time (e.g., 1-2 hours).
-
-
Cell Lysis:
-
After treatment, wash the cells once with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 20-30 minutes with occasional vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations of all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-LRRK2 (Ser935) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against total LRRK2 and/or a housekeeping protein (e.g., GAPDH, β-actin).
-
Protocol 2: TR-FRET Cellular Assay for LRRK2 Inhibition
This high-throughput assay measures the phosphorylation of LRRK2 at Ser935 in a homogenous format.
-
Cell Plating:
-
Plate cells expressing a GFP-tagged LRRK2 construct in a 384-well assay plate.
-
-
Compound Treatment:
-
Cell Lysis and Detection:
-
Lyse the cells by adding a lysis buffer containing a terbium-labeled anti-phospho-Ser935 antibody directly to the wells.[2]
-
Incubate to allow for cell lysis and antibody binding.
-
-
Data Acquisition:
Visualizations
LRRK2 Signaling Pathway
The following diagram illustrates a simplified overview of the LRRK2 signaling pathway, highlighting its role in cellular processes and the points of interaction for inhibitors.
Caption: Simplified LRRK2 signaling pathway.
Experimental Workflow for LRRK2 Inhibitor Testing
This diagram outlines a general workflow for screening and validating LRRK2 inhibitors like this compound.
Caption: Workflow for testing LRRK2 inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Screening for Novel LRRK2 Inhibitors Using a High-Throughput TR-FRET Cellular Assay for LRRK2 Ser935 Phosphorylation | PLOS One [journals.plos.org]
- 3. Screening for Novel LRRK2 Inhibitors Using a High-Throughput TR-FRET Cellular Assay for LRRK2 Ser935 Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
Inconsistent results with Lrrk2-IN-2 between experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address inconsistencies and other issues researchers may encounter when using the LRRK2 inhibitor, Lrrk2-IN-2.
Troubleshooting Guide: Inconsistent Results with this compound
Researchers using this compound may experience variability in their experimental outcomes. This guide provides a structured approach to identifying and resolving common issues.
Question: Why am I seeing variable inhibition of LRRK2 kinase activity with this compound?
Possible Cause 1: Inhibitor Concentration and Potency
Inconsistent inhibitor potency can arise from variations in experimental setup. The half-maximal inhibitory concentration (IC50) is a key metric of drug potency and can be influenced by factors such as ATP concentration in in-vitro kinase assays.
Solution: It is crucial to perform a dose-response curve to determine the optimal concentration for your specific experimental conditions. Refer to the table below for reported IC50 values of LRRK2 inhibitors as a starting point. Note that this compound is structurally similar to LRRK2-IN-1, and their potencies are expected to be comparable.
| Inhibitor | LRRK2 Variant | IC50 (nM) | Assay Type |
| LRRK2-IN-1 | G2019S | 6 | Biochemical |
| LRRK2-IN-1 | Wild-Type (WT) | 13 | Biochemical |
| LRRK2-IN-1 | G2019S | 30 | Cellular (TR-FRET) |
| LRRK2-IN-1 | Wild-Type (WT) | 80 | Cellular (TR-FRET) |
| MLi-2 | G2019S | 0.76 | Biochemical |
| MLi-2 | Wild-Type (WT) | 1.4 | Cellular (pSer935) |
| GNE-7915 | Wild-Type (WT) | 9 | Biochemical |
| PF-06447475 | Wild-Type (WT) | 3 | Biochemical |
Possible Cause 2: Compound Stability and Solubility
This compound, like many small molecule inhibitors, can be prone to precipitation or degradation if not handled and stored correctly.
Solution:
-
Solubility: LRRK2-IN-1, a closely related compound, is soluble in DMSO at concentrations up to 30 mg/mL (52.57 mM) with the aid of ultrasonication.[1] It is recommended to prepare fresh dilutions from a concentrated DMSO stock for each experiment.
-
Storage: Store the powdered compound and DMSO stock solutions at -20°C for long-term stability. For working solutions in aqueous buffers, it is advisable to prepare them fresh and use them promptly.
Possible Cause 3: Cell-Based Assay Variability
Factors such as cell line, passage number, cell density, and inhibitor incubation time can all contribute to inconsistent results in cellular assays.
Solution:
-
Cell Line Authentication: Ensure your cell line is authenticated and free from mycoplasma contamination.
-
Standardize Culture Conditions: Maintain consistent cell passage numbers and seeding densities between experiments.
-
Optimize Incubation Time: Perform a time-course experiment to determine the optimal incubation time with this compound for your specific cell line and endpoint. A common starting point is a 1-hour incubation.[2]
Question: My Western blot results for LRRK2 phosphorylation are inconsistent. What could be the cause?
Possible Cause 1: Suboptimal Lysis and Protein Extraction
LRRK2 is a large protein (approximately 286 kDa) and can be challenging to extract and maintain in a soluble state.
Solution:
-
Lysis Buffer Composition: Use a lysis buffer containing 1% Triton X-100, along with protease and phosphatase inhibitors, for efficient extraction.[2]
-
Mechanical Disruption: Sonication or mechanical shearing of the cell lysate on ice can help to solubilize large protein complexes.
Possible Cause 2: Inefficient Protein Transfer
The large size of LRRK2 can make its transfer from the gel to the membrane inefficient.
Solution:
-
Gel Percentage: Use a low-percentage acrylamide gel (e.g., 6-8%) to facilitate the transfer of high-molecular-weight proteins.
-
Transfer Method: A wet transfer system is often more efficient for large proteins than semi-dry systems. Consider an overnight transfer at a low voltage (e.g., 30V) at 4°C.
Possible Cause 3: Antibody Performance
The quality and specificity of antibodies against LRRK2 and its phosphorylated forms are critical for reliable results.
Solution:
-
Antibody Validation: Whenever possible, use antibodies that have been validated for your specific application. Include positive and negative controls in your experiments. For example, use cell lysates overexpressing LRRK2 as a positive control and lysates from LRRK2 knockout cells as a negative control.
-
Inhibitor Control: Treat cells with a well-characterized LRRK2 inhibitor, such as MLi-2 (at 100 nM for 1 hour), as a control to confirm the specificity of your phospho-LRRK2 antibody.[2]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound? this compound is a potent and selective inhibitor of the Leucine-Rich Repeat Kinase 2 (LRRK2). It functions as an ATP-competitive inhibitor, binding to the kinase domain of LRRK2 and preventing the phosphorylation of its substrates.[3] Mutations that increase LRRK2 kinase activity are a common cause of both familial and sporadic Parkinson's disease.[4]
Q2: What are the known off-target effects of LRRK2 inhibitors? While this compound is designed to be selective for LRRK2, like all kinase inhibitors, it may have off-target effects. For instance, the related compound LRRK2-IN-1 has been shown to inhibit other kinases such as DCLK2 and MAPK7 at higher concentrations.[1] It is always advisable to consult kinase profiling data for the specific inhibitor you are using.
Q3: What are the common downstream readouts for LRRK2 activity? The most common readouts for LRRK2 kinase activity in cells are the phosphorylation of LRRK2 at Ser935 and the phosphorylation of its substrate, Rab10, at Thr73. Inhibition of LRRK2 kinase activity leads to a decrease in the phosphorylation of these sites.
Q4: Can this compound be used in animal models? While some LRRK2 inhibitors have been developed for in vivo use, the brain penetrance of this compound may be limited. For in vivo studies, inhibitors specifically designed for brain penetration, such as GNE-7915 or PFE-06447475, are often preferred.[5]
Experimental Protocols
Protocol 1: In Vitro LRRK2 Kinase Assay
This protocol is a general guideline for measuring LRRK2 kinase activity in vitro.
-
Prepare Reaction Mixture: In a microcentrifuge tube, prepare a 20 µL reaction mixture containing:
-
Recombinant LRRK2 protein (e.g., 50 nM)
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mM EGTA)
-
LRRK2 substrate (e.g., 20 µM LRRKtide peptide or 1 µg Myelin Basic Protein)
-
-
Add Inhibitor: Add this compound at the desired concentration (typically ranging from 1 nM to 10 µM for a dose-response curve). Include a DMSO vehicle control.
-
Initiate Reaction: Start the kinase reaction by adding ATP to a final concentration of 100 µM.
-
Incubate: Incubate the reaction mixture at 30°C for 30-60 minutes.
-
Terminate Reaction: Stop the reaction by adding an equal volume of 2X SDS-PAGE sample buffer.
-
Analyze: Analyze the results by Western blot using a phospho-specific antibody against the substrate or by other methods such as radiometric assays using [γ-³²P]ATP.
Protocol 2: Western Blotting for LRRK2 Phosphorylation in Cultured Cells
-
Cell Culture and Treatment:
-
Plate cells (e.g., HEK293T, SH-SY5Y) in a 6-well plate and grow to 70-80% confluency.
-
Treat cells with this compound at the desired concentration and for the desired time (e.g., 1 µM for 1 hour). Include a DMSO vehicle control.
-
-
Cell Lysis:
-
Wash cells once with ice-cold PBS.
-
Lyse cells in 100-200 µL of ice-cold lysis buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100, 1 mM EDTA, 1 mM EGTA, supplemented with protease and phosphatase inhibitors).
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 15 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
Sample Preparation and SDS-PAGE:
-
Prepare protein samples by adding 4X SDS-PAGE sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto a 6-8% SDS-polyacrylamide gel.
-
-
Protein Transfer:
-
Transfer the proteins to a PVDF or nitrocellulose membrane using a wet transfer apparatus (e.g., overnight at 30V at 4°C).
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-LRRK2 (Ser935) and total LRRK2 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Visualizations
Caption: LRRK2 Signaling Pathway and Point of Inhibition by this compound.
Caption: Standard Experimental Workflow for Assessing this compound Efficacy.
Caption: Troubleshooting Decision Tree for Inconsistent this compound Results.
References
Technical Support Center: Addressing Poor Bioavailability of Lrrk2-IN-2 In Vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the poor in vivo bioavailability of the LRRK2 inhibitor, Lrrk2-IN-2.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
This compound is a potent and selective inhibitor of Leucine-rich repeat kinase 2 (LRRK2), a key therapeutic target in Parkinson's disease. Like many kinase inhibitors, this compound is a lipophilic molecule with low aqueous solubility, which can lead to poor absorption from the gastrointestinal tract and, consequently, low and variable bioavailability when administered orally. This complicates the interpretation of in vivo studies and can hinder the development of effective oral therapies.
Q2: What are the primary factors contributing to the poor bioavailability of this compound?
The primary factors are its low aqueous solubility and potentially high first-pass metabolism. For a drug to be absorbed into the bloodstream after oral administration, it must first dissolve in the fluids of the gastrointestinal tract. Poor solubility limits the concentration of the drug available for absorption. Additionally, once absorbed, the drug passes through the liver where it can be extensively metabolized before reaching systemic circulation, a phenomenon known as first-pass metabolism.
Q3: What are the common formulation strategies to improve the bioavailability of poorly soluble compounds like this compound?
Several strategies can be employed to enhance the oral bioavailability of poorly soluble drugs. These include:
-
Solubilization: Using co-solvents, surfactants, or complexing agents (e.g., cyclodextrins) to increase the drug's solubility in the formulation.
-
Lipid-Based Formulations: Dissolving the compound in oils, surfactants, and co-solvents to form solutions, emulsions, or self-emulsifying drug delivery systems (SEDDS). These formulations can enhance absorption by utilizing lipid absorption pathways.
-
Amorphous Solid Dispersions (ASDs): Dispersing the drug in a polymer matrix in an amorphous (non-crystalline) state. The amorphous form generally has a higher apparent solubility and dissolution rate than the crystalline form.[1][2]
-
Particle Size Reduction: Micronization or nanocrystal technology increases the surface area of the drug particles, which can lead to a faster dissolution rate.
-
Prodrugs: Chemically modifying the drug to a more soluble or permeable form that is converted back to the active drug in the body.
Troubleshooting Guide: In Vivo Experiments with this compound
This guide addresses specific issues that may arise during in vivo experiments with this compound and provides potential solutions.
Issue 1: Low and Variable Plasma Concentrations of this compound After Oral Administration
Possible Cause: Poor dissolution and absorption of this compound from the gastrointestinal tract.
Solutions:
-
Optimize the Vehicle/Formulation: A simple suspension may not be sufficient. Consider the following formulations, starting with simpler options and progressing to more complex ones as needed.
-
Co-solvent Systems: These are relatively easy to prepare and can significantly improve solubility.
-
Cyclodextrin Formulations: Cyclodextrins can form inclusion complexes with poorly soluble drugs, increasing their aqueous solubility.
-
Lipid-Based Formulations: These can improve absorption by mimicking the body's natural lipid absorption processes.
-
-
Alternative Routes of Administration: For initial efficacy and proof-of-concept studies, consider routes of administration that bypass the gastrointestinal tract and first-pass metabolism, such as intraperitoneal (IP) or intravenous (IV) injection.
Quantitative Data on Lrrk2-IN-1 Bioavailability:
| Compound | Species | Route of Administration | Oral Bioavailability (%F) |
| Lrrk2-IN-1 | Mouse | Oral (gavage) | 49.3% |
Data for Lrrk2-IN-1 is provided as a reference for its structurally similar analog, this compound.
Issue 2: Difficulty in Preparing a Homogeneous and Stable Formulation for Dosing
Possible Cause: High concentration of this compound required for dosing, leading to precipitation or instability.
Solutions:
-
Systematic Solubility Screening: Before preparing a large batch of formulation, perform a small-scale solubility screen of this compound in various pharmaceutically acceptable vehicles. This will help identify the most suitable solvent system.
-
Use of Excipients: Incorporate excipients that can help stabilize the formulation, such as suspending agents (for suspensions) or antioxidants (if the compound is prone to degradation).
Table of Common Vehicles for Preclinical In Vivo Studies of Poorly Soluble Compounds:
| Vehicle Component | Function | Considerations |
| Co-solvents | ||
| Polyethylene glycol 300/400 (PEG 300/400) | Solubilizing agent | Can cause gastrointestinal irritation at high concentrations. |
| Propylene glycol (PG) | Solubilizing agent | Can cause hemolysis upon IV administration. |
| Dimethyl sulfoxide (DMSO) | Solubilizing agent | Can have pharmacological effects and should be used at the lowest effective concentration. |
| Surfactants | ||
| Tween® 80 (Polysorbate 80) | Solubilizing and emulsifying agent | Can cause hypersensitivity reactions in some animals. |
| Cremophor® EL | Solubilizing and emulsifying agent | Associated with hypersensitivity reactions. |
| Complexing Agents | ||
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Solubilizing agent | Can have renal toxicity at high doses. |
| Sulfobutylether-β-cyclodextrin (SBE-β-CD / Captisol®) | Solubilizing agent | Generally considered safer than HP-β-CD. |
| Lipids | ||
| Corn oil, sesame oil | Lipid vehicle for solutions or suspensions | Suitable for lipophilic compounds. |
| Aqueous Vehicles | ||
| Carboxymethyl cellulose (CMC) | Suspending agent | Used to create uniform suspensions. |
| Methylcellulose | Suspending agent | Another common suspending agent. |
Experimental Protocols
Protocol 1: Preparation of a Co-solvent-Based Formulation for Oral Gavage
This protocol describes the preparation of a common co-solvent vehicle suitable for oral administration in rodents.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG 300)
-
Tween® 80
-
Saline (0.9% NaCl)
Procedure:
-
Weigh the required amount of this compound.
-
Add a small volume of DMSO (e.g., 10% of the final volume) to dissolve the this compound completely. Gentle warming and vortexing may be required.
-
In a separate tube, prepare the vehicle by mixing PEG 300 (e.g., 40% of the final volume), Tween® 80 (e.g., 5% of the final volume), and saline (e.g., 45% of the final volume).
-
Slowly add the this compound/DMSO solution to the vehicle while vortexing to ensure proper mixing and prevent precipitation.
-
Visually inspect the final formulation for clarity and homogeneity.
Protocol 2: Preparation of a Cyclodextrin-Based Formulation for Injection
This protocol is suitable for preparing a solution for intraperitoneal or intravenous injection.
Materials:
-
This compound
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD, e.g., Captisol®)
-
Sterile water for injection
Procedure:
-
Prepare a solution of SBE-β-CD in sterile water (e.g., 20-30% w/v).
-
Weigh the required amount of this compound.
-
Add the this compound powder to the SBE-β-CD solution.
-
Sonicate and/or vortex the mixture until the this compound is completely dissolved. Gentle warming may aid dissolution.
-
Filter the final solution through a 0.22 µm sterile filter before administration.
Visualizations
LRRK2 Signaling Pathway and Inhibition
Caption: Simplified LRRK2 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Improving In Vivo Bioavailability
Caption: A typical experimental workflow for addressing and improving the in vivo bioavailability of a compound.
References
Technical Support Center: Troubleshooting Lrrk2-IN-2 Toxicity in Primary Cell Cultures
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering toxicity with Lrrk2-IN-2 in primary cell cultures. While direct reports of toxicity specifically for this compound are not prevalent in the provided search results, this guide is built upon the broader knowledge of cellular toxicity associated with Leucine-rich repeat kinase 2 (LRRK2) modulation and the use of other LRRK2 inhibitors.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
Q1: My primary neurons (or other primary cells) are showing signs of toxicity (e.g., cell death, reduced viability) after treatment with this compound. What are the potential causes?
A1: Several factors could contribute to cytotoxicity when using a LRRK2 inhibitor like this compound in primary cell cultures. These can be broadly categorized as:
-
On-Target LRRK2 Inhibition: While the goal is to inhibit LRRK2 kinase activity, sustained and complete inhibition might interfere with essential physiological functions of LRRK2 in certain cell types, leading to toxicity. The level of LRRK2 expression can also be a factor.[1][2]
-
Off-Target Effects: The inhibitor may be affecting other kinases or cellular targets, leading to unintended toxic effects. This is a common consideration for any kinase inhibitor.
-
Inhibitor Concentration and Purity: The concentration of this compound might be too high, or impurities in the compound batch could be causing toxicity.
-
Cell Culture Conditions: Primary cells are sensitive to their environment. Factors like cell density, media composition, and the duration of inhibitor treatment can influence the observed toxicity.
-
Cell Type Specificity: Different primary cell types can have varying levels of LRRK2 expression and dependence on its activity, making some more susceptible to LRRK2 inhibition than others.[1]
Q2: How can I determine if the observed toxicity is a specific result of LRRK2 inhibition or an off-target effect?
A2: To dissect on-target versus off-target toxicity, a series of control experiments are crucial:
-
Use a Structurally Different LRRK2 Inhibitor: Treat your cells with another potent and specific LRRK2 inhibitor (e.g., MLi-2, PF-06447475). If you observe similar toxicity at concentrations that achieve comparable levels of LRRK2 inhibition, it is more likely an on-target effect.
-
Rescue Experiment with a Kinase-Dead LRRK2 Mutant: If your experimental system allows, express a kinase-dead mutant of LRRK2. If the toxicity is on-target, the cells expressing the kinase-dead mutant should be resistant to the inhibitor's toxic effects.
-
Use a Negative Control Compound: If available, use a structurally similar but inactive analog of this compound. This can help rule out toxicity caused by the chemical scaffold itself.
-
LRRK2 Knockdown/Knockout Cells: Compare the inhibitor's effect on wild-type primary cells versus cells where LRRK2 has been knocked down (e.g., using siRNA) or knocked out. If the toxicity is on-target, the LRRK2-deficient cells should show reduced sensitivity to the inhibitor.[1]
Q3: What is the recommended concentration range for this compound in primary cell cultures, and how can I optimize it?
A3: The optimal concentration of this compound needs to be empirically determined for each primary cell type and experimental setup.
-
Start with a Dose-Response Curve: Perform a dose-response experiment starting from a low concentration (e.g., 10-100 nM) and titrating up to a higher concentration (e.g., 1-10 µM).
-
Assess Both Efficacy and Toxicity: In parallel, measure both the desired effect (LRRK2 inhibition) and cell viability at each concentration.
-
Determine the Therapeutic Window: The ideal concentration will be the lowest dose that achieves significant LRRK2 inhibition with minimal cytotoxicity.
Below is a table summarizing reported cellular effects of LRRK2 modulation, which highlights the variability and importance of careful dose selection.
| LRRK2 Modulation | Cellular Model | Observed Effect on Viability | Key Considerations |
| Overexpression of mutant LRRK2 (e.g., G2019S, R1441C) | Primary Neurons, SH-SY5Y cells | Increased cell death (highly variable, 10-70%)[2] | Toxicity depends on expression level, cell type, and presence of α-synuclein.[1][2] |
| LRRK2 Kinase Inhibition (General) | Primary Microglia and Astrocytes | Can attenuate neuroinflammation and cytotoxicity in disease models.[3] | The effect is context-dependent. |
| LRRK2-IN-1 Treatment | Human PBMC | Used to inhibit pSer935 phosphorylation.[4] | No specific toxicity data provided in the search result. |
Q4: Are there any known cellular pathways affected by LRRK2 inhibition that could explain the toxicity?
A4: LRRK2 is a complex protein involved in multiple cellular processes. Inhibition of its kinase activity can impact:
-
Autophagy and Lysosomal Function: LRRK2 has been implicated in regulating the autophagy-lysosomal pathway.[5][6] Disruption of this critical cellular housekeeping process can lead to the accumulation of toxic substrates and cell stress.
-
Vesicular Trafficking: LRRK2 phosphorylates a subset of Rab GTPases, which are key regulators of vesicular transport.[6] Interfering with this process can disrupt cellular homeostasis.
-
Mitochondrial Function: Some studies suggest a link between LRRK2 activity and mitochondrial health. Mitochondrial dysfunction is a common pathway to cellular toxicity.
-
Interaction with other proteins: LRRK2 interacts with various proteins, including α-synuclein.[7][8] The consequences of inhibiting these interactions are not fully understood and could contribute to toxicity in certain contexts.
Experimental Protocols
Cell Viability Assessment
To quantify the toxicity of this compound, it is recommended to use multiple assays that measure different aspects of cell health.
-
MTT or MTS Assay (Metabolic Activity):
-
Plate primary cells in a 96-well plate and allow them to adhere/stabilize.
-
Treat cells with a range of this compound concentrations for the desired duration.
-
Add MTT or MTS reagent to each well and incubate according to the manufacturer's instructions.
-
Read the absorbance on a plate reader. A decrease in absorbance indicates reduced metabolic activity and potential toxicity.
-
-
LDH Release Assay (Membrane Integrity):
-
Culture and treat cells as described above.
-
Collect the cell culture supernatant.
-
Measure the activity of lactate dehydrogenase (LDH) in the supernatant using a commercially available kit. Increased LDH activity in the media indicates loss of cell membrane integrity and cytotoxicity.
-
-
TUNEL Assay (Apoptosis):
-
Grow and treat cells on coverslips or in chamber slides.
-
Fix the cells with paraformaldehyde.
-
Permeabilize the cells (e.g., with Triton X-100).
-
Perform the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) staining according to the manufacturer's protocol to label DNA strand breaks characteristic of apoptosis.
-
Visualize and quantify the percentage of TUNEL-positive cells using fluorescence microscopy.
-
LRRK2 Kinase Activity Assays
To confirm that this compound is inhibiting its target at the concentrations used, it is essential to measure LRRK2 kinase activity.
-
Western Blot for Phospho-LRRK2 (pS935 or pS1292) or Phospho-Rab10 (pT73):
-
Treat primary cells with this compound for the desired time.
-
Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Determine the total protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against pS935-LRRK2, pS1292-LRRK2, or pT73-Rab10, as well as total LRRK2 and a loading control (e.g., GAPDH).
-
Incubate with the appropriate secondary antibodies and visualize the bands. A decrease in the phospho-protein signal relative to the total protein indicates LRRK2 kinase inhibition.
-
-
Proximity Ligation Assay (PLA) for LRRK2 Activity: This is a more sensitive in situ method to detect LRRK2 autophosphorylation.[9]
-
Culture and treat cells on coverslips.
-
Fix and permeabilize the cells.
-
Incubate with primary antibodies against total LRRK2 and a phospho-specific site (e.g., pS1292).
-
Add PLA probes (secondary antibodies with attached oligonucleotides).
-
Ligate the oligonucleotides if the probes are in close proximity.
-
Amplify the ligated circle via rolling circle amplification.
-
Detect the amplified product with fluorescently labeled oligonucleotides.
-
Visualize and quantify the fluorescent spots, where each spot represents an active LRRK2 molecule.
-
Visualizations
Troubleshooting Workflow for this compound Toxicity
Caption: A workflow diagram for troubleshooting toxicity issues with this compound.
Potential LRRK2-Mediated Toxicity Pathways
Caption: Signaling pathways potentially involved in LRRK2-mediated cellular toxicity.
References
- 1. Pathogenic LRRK2 requires secondary factors to induce cellular toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. mdpi.com [mdpi.com]
- 4. mesoscale.com [mesoscale.com]
- 5. Cellular processes associated with LRRK2 function and dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Mutant LRRK2 Toxicity in Neurons Depends on LRRK2 Levels and Synuclein But Not Kinase Activity or Inclusion Bodies | Journal of Neuroscience [jneurosci.org]
- 8. Mutant LRRK2 Toxicity in Neurons Depends on LRRK2 Levels and Synuclein But Not Kinase Activity or Inclusion Bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measurement of LRRK2 Kinase Activity by Proximity Ligation Assay - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Lrrk2-IN-2 Potency in Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the potency and consistency of Lrrk2-IN-2 in various experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of Leucine-rich repeat kinase 2 (LRRK2), a key enzyme implicated in the pathogenesis of Parkinson's disease.[1][2][3] It functions as an ATP-competitive inhibitor, binding to the kinase domain of LRRK2 and preventing the transfer of phosphate from ATP to its substrates.[3] The G2019S mutation, the most common LRRK2 mutation, increases the kinase activity of LRRK2, and this compound and its analogs have been shown to effectively inhibit both wild-type (WT) and mutant forms of the enzyme.[1][2]
Q2: What are the typical IC50 values for LRRK2 inhibitors in different assays?
The half-maximal inhibitory concentration (IC50) of a LRRK2 inhibitor can vary significantly depending on the assay format (biochemical vs. cellular), the specific LRRK2 variant being tested, and the experimental conditions. Below is a summary of reported IC50 values for the closely related and well-characterized inhibitor, Lrrk2-IN-1. These values can serve as a benchmark when evaluating the performance of this compound.
| Inhibitor | LRRK2 Variant | Assay Type | IC50 (nM) | Reference |
| Lrrk2-IN-1 | LRRK2 (WT) | Biochemical | 13 | [1][3] |
| Lrrk2-IN-1 | LRRK2 (G2019S) | Biochemical | 6 | [1][3] |
| Lrrk2-IN-1 | LRRK2 (WT) | TR-FRET Cellular | 80 | [1] |
| Lrrk2-IN-1 | LRRK2 (G2019S) | TR-FRET Cellular | 30 | [1] |
| Lrrk2-IN-1 | LRRK2 (A2016T) | Biochemical | 2450 | [2] |
| Lrrk2-IN-1 | LRRK2 (G2019S + A2016T) | Biochemical | 3080 | [2] |
Q3: What are the known off-target effects of LRRK2 inhibitors like this compound?
While Lrrk2-IN-1 is considered highly selective, it has been shown to inhibit a small number of other kinases at higher concentrations.[4] A kinase panel screen of Lrrk2-IN-1 revealed inhibition of 12 out of 442 kinases tested.[4] Notably, it has shown activity against DCLK2 and MAPK7.[4] Some studies have also reported off-target effects in cellular assays, where Lrrk2-IN-1 produced identical effects in both wild-type and LRRK2 knockout cells, suggesting the involvement of other targets.[5] Researchers should be mindful of these potential off-target effects and consider using appropriate controls, such as LRRK2 knockout cells or structurally distinct LRRK2 inhibitors, to validate their findings.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound in assays and provides actionable steps to improve its potency and obtain reliable results.
Problem 1: Lower than expected potency in a biochemical kinase assay.
| Potential Cause | Troubleshooting Step |
| High ATP Concentration: | This compound is an ATP-competitive inhibitor. High concentrations of ATP in the assay will compete with the inhibitor for binding to the LRRK2 kinase domain, leading to an apparent decrease in potency (higher IC50). |
| Solution: Determine the Km of ATP for your specific LRRK2 enzyme preparation. Run the assay with an ATP concentration at or below the Km value to maximize inhibitor potency. | |
| Inactive Enzyme: | The recombinant LRRK2 enzyme may have lost activity due to improper storage or handling. |
| Solution: Aliquot the enzyme upon receipt and store at -80°C. Avoid repeated freeze-thaw cycles. Test the enzyme activity using a known potent LRRK2 inhibitor as a positive control. | |
| Incorrect Buffer Conditions: | Suboptimal pH, salt concentration, or the presence of certain additives in the assay buffer can affect enzyme activity and inhibitor binding. |
| Solution: Refer to the manufacturer's recommendations for the optimal buffer conditions for your LRRK2 enzyme. A typical LRRK2 kinase buffer contains Tris-HCl, MgCl2, BSA, and DTT.[6] | |
| Inhibitor Precipitation: | This compound may precipitate out of solution at higher concentrations, especially in aqueous buffers. |
| Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO. When preparing working solutions, dilute the stock in assay buffer and ensure complete dissolution. Visually inspect for any precipitation. The final DMSO concentration in the assay should be kept low (typically ≤1%) and consistent across all wells. |
Problem 2: Poor potency or inconsistent results in a cell-based assay.
| Potential Cause | Troubleshooting Step |
| Low Cell Permeability: | This compound may not efficiently cross the cell membrane to reach its intracellular target. |
| Solution: Increase the incubation time of the inhibitor with the cells to allow for greater uptake. Ensure the final DMSO concentration is not cytotoxic but sufficient to aid solubility and permeability. | |
| High Protein Binding: | This compound may bind to serum proteins in the cell culture medium, reducing the free concentration available to inhibit LRRK2. |
| Solution: Perform the assay in serum-free or low-serum medium for the duration of the inhibitor treatment. If serum is required for cell viability, consider increasing the inhibitor concentration to compensate for protein binding. | |
| Cellular Efflux: | The compound may be actively transported out of the cells by efflux pumps. |
| Solution: Co-incubate with known efflux pump inhibitors (e.g., verapamil for P-glycoprotein) to see if this improves potency. Use this approach with caution as efflux pump inhibitors can have their own cellular effects. | |
| Inhibitor Instability: | This compound may be metabolized or degraded by the cells over the course of the experiment. |
| Solution: Reduce the incubation time or perform a time-course experiment to determine the optimal treatment duration. Replenish the inhibitor-containing medium for longer experiments. | |
| LRRK2 Expression Levels: | The level of LRRK2 expression can vary between cell lines and even with passage number, affecting the inhibitor's apparent potency. |
| Solution: Use a cell line with stable and consistent LRRK2 expression. Monitor LRRK2 protein levels by Western blot. Consider using cells overexpressing LRRK2 for a more robust assay window. |
Experimental Protocols
1. LRRK2 In Vitro Kinase Assay (Radiometric)
This protocol is adapted from a general method for measuring LRRK2 kinase activity.[7]
-
Materials:
-
Recombinant LRRK2 (WT or mutant)
-
LRRKtide or a similar peptide substrate
-
Kinase Assay Buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mM EGTA, 1 mg/mL BSA, 2 mM DTT)
-
ATP solution (containing [γ-³²P]ATP)
-
This compound stock solution in DMSO
-
P81 phosphocellulose paper
-
50 mM phosphoric acid
-
Scintillation counter
-
-
Procedure:
-
Prepare a reaction mixture containing kinase assay buffer, LRRK2 enzyme, and the peptide substrate.
-
Add varying concentrations of this compound or DMSO (vehicle control) to the reaction mixture.
-
Pre-incubate for 10-15 minutes at 30°C.
-
Initiate the kinase reaction by adding the ATP solution (containing [γ-³²P]ATP).
-
Incubate for the desired time (e.g., 30-60 minutes) at 30°C.
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper extensively with 50 mM phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.
-
2. TR-FRET Cellular Assay for LRRK2 Ser935 Phosphorylation
This protocol is based on a high-throughput screening assay for LRRK2 inhibitors.[8]
-
Materials:
-
Cells expressing LRRK2-GFP (e.g., HEK293)
-
This compound stock solution in DMSO
-
Assay medium (e.g., Opti-MEM)
-
Lysis buffer containing a terbium-labeled anti-phospho-Ser935 LRRK2 antibody
-
TR-FRET compatible plate reader
-
-
Procedure:
-
Seed LRRK2-GFP expressing cells in a 384-well plate and incubate overnight.
-
Treat the cells with a serial dilution of this compound or DMSO for 1-2 hours.
-
Lyse the cells by adding the lysis buffer containing the terbium-labeled antibody.
-
Incubate at room temperature for 1-2 hours to allow for antibody binding.
-
Measure the TR-FRET signal on a compatible plate reader (excitation at ~340 nm, emission at ~495 nm for terbium and ~520 nm for GFP).
-
Calculate the ratio of the GFP signal to the terbium signal.
-
Determine the IC50 value by plotting the emission ratio against the inhibitor concentration.
-
Visualizations
Caption: LRRK2 Signaling Pathway and Point of Inhibition by this compound.
Caption: General experimental workflow for determining the IC50 of this compound.
Caption: Troubleshooting flowchart for addressing low potency of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Structural Insights and Development of LRRK2 Inhibitors for Parkinson’s Disease in the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 3. axonmedchem.com [axonmedchem.com]
- 4. Characterization of a selective inhibitor of the Parkinson’s disease kinase LRRK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LRRK2 Kinase Inhibition as a Therapeutic Strategy for Parkinson’s Disease, Where Do We Stand? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. promega.com [promega.com]
- 7. Measuring the Activity of Leucine-Rich Repeat Kinase 2: A Kinase Involved in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scienceopen.com [scienceopen.com]
Negative control experiments for Lrrk2-IN-2 studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Lrrk2-IN-2 in their experiments. The information is tailored for scientists and drug development professionals to ensure robust and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inhibitor of Leucine-rich repeat kinase 2 (LRRK2). It functions as an ATP-competitive inhibitor, binding to the kinase domain of LRRK2 and preventing the transfer of phosphate from ATP to its substrates. This inhibition blocks the downstream signaling cascade mediated by LRRK2 kinase activity. The most common and well-characterized mutation, G2019S, enhances the kinase activity of LRRK2, suggesting that inhibitors like this compound may have therapeutic potential for Parkinson's disease.
Q2: What are the recommended negative controls for my this compound experiments?
To ensure the observed effects are specifically due to the inhibition of LRRK2 by this compound and not off-target effects, a multi-faceted negative control strategy is crucial. The following controls are highly recommended:
-
Genetic Controls:
-
Kinase-Dead LRRK2: Utilize cells expressing a kinase-dead mutant of LRRK2 (e.g., D1994A). This compound should have no effect on the downstream signaling in these cells if its action is specific to LRRK2 kinase activity.[1]
-
Drug-Resistant LRRK2: Employ cells expressing a drug-resistant LRRK2 mutant (e.g., A2016T). This mutant is significantly less sensitive to Lrrk2-IN-1 (a close analog of this compound) and can be used to validate that the observed cellular effects of the inhibitor are mediated through LRRK2.
-
-
Pharmacological Controls:
-
Cellular Controls:
-
LRRK2 Knockout/Knockdown Cells: Perform experiments in parallel with cells where LRRK2 has been knocked out or its expression has been silenced using siRNA or shRNA. The effects of this compound should be absent or significantly diminished in these cells.
-
Q3: What are the known off-target effects of the Lrrk2-IN-1/2 series?
While Lrrk2-IN-1 (a close analog and predecessor of this compound) is highly selective for LRRK2, it has been shown to have some off-target activity. It is crucial to consider these when interpreting experimental results.
| Kinase | IC50 / Kd | Assay Type |
| DCLK2 | 45 nM | Biochemical Assay |
| MAPK7 | 28 nM | Binding Assay |
Data for Lrrk2-IN-1, a close analog of this compound.
Troubleshooting Guides
Problem 1: I am not seeing a decrease in LRRK2 phosphorylation (e.g., at Ser935) after treating my cells with this compound.
-
Possible Cause 1: Inhibitor Concentration and Incubation Time.
-
Solution: Ensure you are using an appropriate concentration of this compound. For cellular assays, a concentration range of 1-10 µM is a common starting point. The incubation time should also be optimized; a time course experiment (e.g., 15, 30, 60, 120 minutes) is recommended to determine the optimal treatment duration for your cell type.
-
-
Possible Cause 2: Cell Permeability.
-
Solution: While this compound is designed to be cell-permeable, its uptake can vary between cell lines. If you suspect poor permeability, you can try a different LRRK2 inhibitor with known good cell permeability for comparison.
-
-
Possible Cause 3: Antibody Quality for Western Blotting.
-
Solution: The quality of the phospho-specific antibody is critical. Validate your antibody using positive and negative controls. A positive control could be cells overexpressing active LRRK2, and a negative control could be lysates from LRRK2 knockout cells or cells treated with a phosphatase.
-
-
Possible Cause 4: LRRK2 Expression Levels.
-
Solution: Endogenous LRRK2 levels can be low in some cell lines. If you are struggling to detect a signal, consider using a cell line that overexpresses LRRK2 or a cell type known to have higher endogenous expression, such as macrophages.
-
Problem 2: I observe a phenotype in my cells treated with this compound, but I am unsure if it is a specific on-target effect.
-
Solution: This is where rigorous negative controls are essential.
-
Confirm with a Drug-Resistant Mutant: Repeat the experiment in cells expressing the A2016T LRRK2 mutant. If the phenotype is absent or significantly reduced in these cells, it strongly suggests an on-target effect.
-
Use a Structurally Dissimilar Inhibitor: Treat your cells with another selective LRRK2 inhibitor that has a different chemical structure. If you observe the same phenotype, it is more likely to be a consequence of LRRK2 inhibition rather than an off-target effect of a specific chemical scaffold.
-
Validate in LRRK2 Knockout/Knockdown Cells: The definitive test is to see if the phenotype is present in LRRK2 null cells. If the inhibitor still produces the effect in the absence of LRRK2, it is an off-target effect.
-
Problem 3: My in vitro kinase assay with this compound shows inconsistent results.
-
Possible Cause 1: Recombinant LRRK2 Activity.
-
Solution: The activity of recombinant LRRK2 can vary between batches and suppliers. It is crucial to perform a titration of the enzyme to determine its optimal concentration for the assay. Also, ensure that the buffer conditions (e.g., ATP and MgCl2 concentrations) are optimal for LRRK2 activity.
-
-
Possible Cause 2: Substrate Concentration.
-
Solution: The concentration of the substrate (e.g., LRRKtide peptide or a Rab protein) should be at or below its Km value for LRRK2 to ensure the assay is sensitive to competitive inhibition.
-
-
Possible Cause 3: Inhibitor Solubility.
-
Solution: Ensure that this compound is fully dissolved in the assay buffer. Poor solubility can lead to inaccurate and variable results. It is recommended to prepare a high-concentration stock in DMSO and then dilute it into the aqueous assay buffer.
-
Experimental Protocols & Data
Lrrk2-IN-1/2 Potency Data
| Target | IC50 | Assay Conditions |
| LRRK2 (Wild-Type) | 13 nM | Biochemical Assay (0.1 mM ATP) |
| LRRK2 (G2019S) | 6 nM | Biochemical Assay (0.1 mM ATP) |
Data for Lrrk2-IN-1, a close structural and functional analog of this compound.
Key Experimental Methodologies
1. Western Blotting for LRRK2 Ser935 Phosphorylation
This protocol is for assessing the inhibition of LRRK2 activity in a cellular context by measuring the phosphorylation status of a key biomarker site, Serine 935.
-
Cell Treatment:
-
Plate cells (e.g., HEK293T stably expressing LRRK2, or a cell line with detectable endogenous LRRK2) and allow them to adhere overnight.
-
Treat cells with the desired concentrations of this compound or negative controls (e.g., vehicle, inactive analog) for the optimized duration (e.g., 90 minutes).
-
-
Cell Lysis:
-
Wash cells once with ice-cold PBS.
-
Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer to a microfuge tube, and incubate on ice for 30 minutes.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of the supernatants using a standard protein assay (e.g., BCA).
-
Normalize the protein concentrations for all samples.
-
Add Laemmli sample buffer and heat the samples at 95°C for 5 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Separate the protein lysates on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-LRRK2 (Ser935) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and image the results.
-
Strip and re-probe the membrane for total LRRK2 and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
2. In Vitro LRRK2 Kinase Assay
This assay directly measures the ability of this compound to inhibit the enzymatic activity of recombinant LRRK2.
-
Reaction Setup:
-
Prepare a master mix of the kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mM EGTA).
-
In a 96-well plate, add this compound at various concentrations (typically a serial dilution). Include a DMSO vehicle control.
-
Add recombinant LRRK2 enzyme to each well.
-
Add the LRRK2 substrate (e.g., LRRKtide peptide).
-
-
Initiation and Incubation:
-
Initiate the reaction by adding ATP (spiked with [γ-32P]ATP for radioactive detection, or using a non-radioactive detection method like ADP-Glo).
-
Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
-
Termination and Detection:
-
For Radioactive Assay:
-
Terminate the reaction by spotting the reaction mixture onto P81 phosphocellulose paper and immersing it in phosphoric acid.
-
Wash the papers extensively to remove unincorporated [γ-32P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
-
For ADP-Glo Assay:
-
Add ADP-Glo™ Reagent to deplete the remaining ATP.
-
Add Kinase Detection Reagent to convert the generated ADP to ATP, which is then used to generate a luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control.
-
Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Visualizations
Caption: LRRK2 Signaling Pathway and Point of Inhibition by this compound.
References
- 1. Inhibitors of Leucine Rich Repeat Kinase 2 (LRRK2) Protect Against LRRK2-Models of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological LRRK2 kinase inhibition induces LRRK2 protein destabilization and proteasomal degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of LRRK2 or Casein Kinase 1 Results in LRRK2 Protein Destabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Validation & Comparative
Comparing Lrrk2-IN-2 vs other LRRK2 kinase inhibitors
A Comprehensive Guide to LRRK2 Kinase Inhibitors: A Comparative Analysis
For researchers, scientists, and drug development professionals navigating the landscape of Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitors, selecting the appropriate tool compound is paramount for advancing research in Parkinson's disease and other LRRK2-associated pathologies. This guide provides an objective comparison of key LRRK2 kinase inhibitors, focusing on their biochemical and cellular potency, selectivity, and brain permeability. The information presented is supported by experimental data to aid in the selection of the most suitable inhibitor for specific research applications.
Introduction to LRRK2 Kinase Inhibitors
Mutations in the LRRK2 gene, particularly the G2019S mutation, are a significant genetic cause of both familial and sporadic Parkinson's disease. These mutations often lead to increased kinase activity, making LRRK2 an attractive therapeutic target. A variety of small molecule inhibitors have been developed to target the LRRK2 kinase domain, each with distinct properties. This guide focuses on a comparative analysis of LRRK2-IN-1, GNE-7915, PF-06447475, and MLi-2.
Biochemical and Cellular Potency
The potency of LRRK2 inhibitors is typically assessed through biochemical assays measuring the half-maximal inhibitory concentration (IC50) against purified LRRK2 protein (both wild-type and mutants like G2019S) and cellular assays monitoring the inhibition of LRRK2-mediated phosphorylation events. A key cellular biomarker for LRRK2 kinase activity is the phosphorylation of LRRK2 at serine 935 (pS935) and serine 1292 (pS1292), as well as the phosphorylation of its substrate, Rab10.
Table 1: Comparison of In Vitro and Cellular IC50 Values of LRRK2 Kinase Inhibitors
| Inhibitor | Biochemical IC50 (Wild-Type LRRK2) | Biochemical IC50 (G2019S LRRK2) | Cellular pS935 LRRK2 Inhibition IC50 | Cellular pS1292 LRRK2 Inhibition IC50 (G2019S) |
| LRRK2-IN-1 | 13 nM[1][2] | 6 nM[1][2] | ~100-300 nM | Not widely reported |
| GNE-7915 | 9 nM[3][4] | Not widely reported | Single-digit nM range[5] | Not widely reported |
| PF-06447475 | 3 nM[6][7] | 11 nM[2] | 25 nM[6] | 21 nM[7] |
| MLi-2 | Not widely reported | 0.76 nM[2][8][9][10] | 1.4 nM[8][9][10] | Not widely reported |
Kinase Selectivity and Off-Target Effects
An ideal kinase inhibitor should exhibit high selectivity for its intended target to minimize off-target effects. The selectivity of LRRK2 inhibitors is often evaluated by screening them against a large panel of kinases.
Table 2: Kinase Selectivity Profiles of LRRK2 Inhibitors
| Inhibitor | Screening Panel Size | Selectivity Profile | Notable Off-Targets |
| LRRK2-IN-1 | >470 kinases[1] | Inhibited 12 kinases out of 442 with >90% inhibition at 10 µM.[1][11] | DCLK2 (IC50 = 45 nM), MAPK7 (EC50 = 160 nM).[1] |
| GNE-7915 | 187 and 392 kinases[5] | At 100 nM, only TTK was inhibited by >50% in a 187 kinase panel.[5] In a 392 kinase panel, >65% probe displacement was seen for only LRRK2, TTK, and ALK.[5] | TTK, ALK.[5] |
| PF-06447475 | Not specified | Highly selective. | Not specified |
| MLi-2 | >300 kinases[8][9] | >295-fold selectivity over 300+ kinases.[8][9][10] | Minimal off-target activity reported. |
Pharmacokinetic Properties
For in vivo studies, particularly those involving neurological models, the ability of an inhibitor to cross the blood-brain barrier (BBB) is crucial.
Table 3: Pharmacokinetic and Brain Penetration Properties
| Inhibitor | Brain Penetrant | In Vivo Activity |
| LRRK2-IN-1 | No[2] | Effective in peripheral tissues but not the brain following intraperitoneal injection in mice.[2] |
| GNE-7915 | Yes[3] | Results in a concentration-dependent reduction of pLRRK2 in the brains of transgenic mice.[4] |
| PF-06447475 | Yes[6] | Inhibits pS935 and pS1292 phosphorylation in the brains of transgenic mice.[7] |
| MLi-2 | Yes[8] | Dose-dependent central and peripheral target inhibition observed in mice.[8][9] |
Signaling Pathways and Experimental Workflows
To provide a better understanding of the context in which these inhibitors function, the following diagrams illustrate the LRRK2 signaling pathway and a general workflow for evaluating LRRK2 inhibitors.
Caption: LRRK2 Signaling Pathway.
Caption: Experimental Workflow for LRRK2 Inhibitor Evaluation.
Experimental Protocols
LRRK2 In Vitro Kinase Assay (General Protocol)
This protocol describes a general method for determining the biochemical IC50 of LRRK2 inhibitors.
-
Reaction Setup: Prepare a reaction mixture containing purified recombinant LRRK2 (wild-type or mutant), a suitable kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 2 mM DTT), and a substrate (e.g., LRRKtide peptide or Myelin Basic Protein).
-
Inhibitor Addition: Add varying concentrations of the LRRK2 inhibitor (dissolved in DMSO) or DMSO as a vehicle control to the reaction mixture.
-
Initiation: Start the kinase reaction by adding ATP (often radiolabeled [γ-32P]ATP) to the mixture. The final ATP concentration should be close to its Km for LRRK2.
-
Incubation: Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes).
-
Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid or SDS-PAGE loading buffer).
-
Detection: Measure the incorporation of phosphate into the substrate. This can be done by spotting the reaction mixture onto a phosphocellulose paper and quantifying radioactivity using a scintillation counter, or by separating the reaction products by SDS-PAGE and visualizing through autoradiography.
-
Data Analysis: Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cellular Assay for LRRK2 pS935 Inhibition (Western Blot)
This protocol outlines a method to assess the cellular potency of LRRK2 inhibitors by measuring the phosphorylation of LRRK2 at Ser935.
-
Cell Culture and Treatment: Plate cells (e.g., HEK293T or SH-SY5Y overexpressing LRRK2) and allow them to adhere. Treat the cells with a range of concentrations of the LRRK2 inhibitor for a specific duration (e.g., 1-2 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for pS935-LRRK2.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Quantify the band intensities for pS935-LRRK2.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against total LRRK2 or a housekeeping protein (e.g., GAPDH or β-actin).
-
Calculate the ratio of pS935-LRRK2 to total LRRK2 (or the housekeeping protein).
-
Plot the normalized pS935 levels against the inhibitor concentration to determine the cellular IC50.
-
Conclusion
The selection of an appropriate LRRK2 kinase inhibitor is critical for the success of both in vitro and in vivo studies.
-
MLi-2 stands out for its exceptional potency, high selectivity, and proven brain permeability, making it a current gold standard for in vivo studies.[8][9][10][12]
-
GNE-7915 and PF-06447475 are also potent, selective, and brain-penetrant inhibitors suitable for a wide range of applications.[3][4][5][6][7]
-
LRRK2-IN-1 , while a valuable first-generation tool compound, is less potent and not brain-penetrant, limiting its use primarily to in vitro and peripheral in vivo studies.[1][2]
Researchers should carefully consider the specific requirements of their experimental design, including the necessary potency, selectivity, and pharmacokinetic properties, when choosing a LRRK2 kinase inhibitor. This guide provides a foundational comparison to aid in this critical decision-making process.
References
- 1. Characterization of a selective inhibitor of the Parkinson’s disease kinase LRRK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural Insights and Development of LRRK2 Inhibitors for Parkinson’s Disease in the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. openaccess.sgul.ac.uk [openaccess.sgul.ac.uk]
- 12. MLi-2, a Potent, Selective, and Centrally Active Compound for Exploring the Therapeutic Potential and Safety of LRRK2 Kinase Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
LRRK2 Inhibitors: A Comparative Analysis of Lrrk2-IN-2 and GNE-7915 for Preclinical Research
A Detailed Guide for Researchers, Scientists, and Drug Development Professionals on the Efficacy and Selectivity of Two Key LRRK2 Inhibitors.
Leucine-rich repeat kinase 2 (LRRK2) has emerged as a critical therapeutic target in the pursuit of disease-modifying treatments for Parkinson's disease. The development of potent and selective LRRK2 inhibitors is a primary focus for both academic and industrial research. This guide provides a comparative overview of two notable LRRK2 inhibitors, Lrrk2-IN-2 and GNE-7915, to aid researchers in selecting the appropriate tool compound for their preclinical studies. While extensive data is available for GNE-7915, a highly potent and brain-penetrant inhibitor, specific quantitative data for this compound is less prevalent in the public domain. Therefore, this guide will utilize data for the well-characterized, structurally related first-generation inhibitor, LRRK2-IN-1, as a representative for comparison, highlighting the advancements made with second-generation inhibitors like GNE-7915.
Data Presentation: Quantitative Comparison of LRRK2 Inhibitors
The following tables summarize the key efficacy and selectivity parameters for Lrrk2-IN-1 (as a proxy for this compound) and GNE-7915, based on available experimental data.
Table 1: Biochemical Potency Against LRRK2
| Compound | Target | IC50 (nM) | Ki (nM) | Assay Type |
| LRRK2-IN-1 | LRRK2 (WT) | 13 | N/A | Biochemical Kinase Assay |
| LRRK2-IN-1 | LRRK2 (G2019S) | 6 | N/A | Biochemical Kinase Assay |
| GNE-7915 | LRRK2 | 9 | 1 | Biochemical Kinase Assay |
N/A: Not Available
Table 2: Cellular Potency in LRRK2 Phosphorylation Assays
| Compound | Cellular Model | IC50 (nM) | Phosphorylation Site |
| LRRK2-IN-1 | HEK293 cells | Induces dephosphorylation | Ser910, Ser935 |
| GNE-7915 | HEK293 cells | 9 | pLRRK2 |
Table 3: Kinase Selectivity Profile
| Compound | Kinase Panel Size | Key Off-Target Hits (>50% inhibition at specified concentration) |
| LRRK2-IN-1 | >470 kinases | 12 kinases |
| GNE-7915 | 187 kinases | TTK |
| GNE-7915 | 392 kinases (DiscoverX KinomeScan) | TTK, ALK (>65% probe displacement) |
Table 4: Pharmacokinetic Properties
| Compound | Brain Penetrance | In Vivo Efficacy |
| LRRK2-IN-1 | Poor | Complete dephosphorylation of LRRK2 in kidney, but not brain, in mice at 100 mg/kg[1] |
| GNE-7915 | Excellent | Dose-dependent reduction of LRRK2 phosphorylation in the brain of transgenic mice |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.
Biochemical LRRK2 Kinase Assay (In Vitro)
This protocol outlines a general procedure for determining the in vitro kinase activity of LRRK2 and the inhibitory potential of compounds.
Materials:
-
Recombinant LRRK2 protein (Wild-Type or mutant)
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 2 mM DTT, 0.1 mM EGTA, 0.1 mg/mL BSA)
-
ATP (radiolabeled [γ-32P]ATP or unlabeled for mass spectrometry-based assays)
-
Substrate (e.g., LRRKtide peptide, Myelin Basic Protein (MBP), or a Rab protein)
-
Test compounds (this compound or GNE-7915) dissolved in DMSO
-
Reaction plates (e.g., 96-well or 384-well)
-
Scintillation counter or mass spectrometer
Procedure:
-
Prepare a reaction mixture containing the kinase buffer, recombinant LRRK2 enzyme, and the chosen substrate.
-
Add serial dilutions of the test compound or DMSO (vehicle control) to the reaction mixture.
-
Initiate the kinase reaction by adding a solution of ATP (containing a tracer amount of [γ-32P]ATP if using a radiometric assay).
-
Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
-
Terminate the reaction by adding a stop solution (e.g., phosphoric acid for radiometric assays or a solution to denature the enzyme for mass spectrometry).
-
For radiometric assays, spot the reaction mixture onto phosphocellulose paper, wash extensively to remove unincorporated [γ-32P]ATP, and measure the incorporated radioactivity using a scintillation counter.
-
For mass spectrometry-based assays, analyze the reaction mixture to quantify the amount of phosphorylated substrate.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Cellular LRRK2 Autophosphorylation Assay
This protocol describes a method to assess the ability of a compound to inhibit LRRK2 kinase activity within a cellular context by measuring the phosphorylation of LRRK2 at specific sites.
Materials:
-
Cell line expressing LRRK2 (e.g., HEK293T or SH-SY5Y, can be transiently or stably transfected with wild-type or mutant LRRK2)
-
Cell culture medium and supplements
-
Test compounds (this compound or GNE-7915) dissolved in DMSO
-
Lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-LRRK2 (e.g., anti-pS935 or anti-pS1292) and anti-total LRRK2
-
Secondary antibody conjugated to a detectable marker (e.g., HRP or a fluorophore)
-
Western blot or ELISA reagents and equipment
Procedure:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound or DMSO for a specified duration (e.g., 1-2 hours).
-
Wash the cells with ice-cold PBS and lyse them using the lysis buffer.
-
Determine the protein concentration of the cell lysates.
-
Analyze the phosphorylation status of LRRK2 using either Western blotting or ELISA:
-
Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against phospho-LRRK2 and total LRRK2. Follow with incubation with the appropriate secondary antibody and visualize the protein bands. Quantify the band intensities to determine the ratio of phosphorylated to total LRRK2.
-
ELISA: Use a sandwich ELISA kit with capture and detection antibodies specific for total and phosphorylated LRRK2 to quantify the levels of each in the cell lysates.
-
-
Calculate the percent inhibition of LRRK2 phosphorylation for each compound concentration and determine the cellular IC50 value.
Mandatory Visualization
The following diagrams, generated using the DOT language, illustrate key concepts related to LRRK2 signaling and the experimental workflows described.
Caption: Simplified LRRK2 signaling pathway.
Caption: Workflow for an in vitro LRRK2 kinase inhibition assay.
Conclusion
This guide provides a comparative overview of this compound (represented by LRRK2-IN-1) and GNE-7915, highlighting the significant advancements in potency, selectivity, and pharmacokinetic properties achieved with the development of second-generation LRRK2 inhibitors like GNE-7915. GNE-7915 demonstrates superior brain penetrance and a more favorable selectivity profile, making it a valuable tool for in vivo studies investigating the role of LRRK2 in the central nervous system. The provided experimental protocols and diagrams serve as a resource for researchers to design and execute robust preclinical studies in the field of Parkinson's disease research. The selection of an appropriate LRRK2 inhibitor is critical for the generation of reliable and translatable data, and this guide aims to facilitate that decision-making process.
References
Validating LRRK2 Target Engagement in Animal Models: A Comparative Guide to Lrrk2-IN-2 and Alternatives
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Lrrk2-IN-2 and other leading LRRK2 inhibitors for in vivo target engagement validation. Experimental data is presented to facilitate informed decisions in preclinical studies targeting Leucine-rich repeat kinase 2 (LRRK2), a key player in Parkinson's disease pathogenesis.
Mutations in the LRRK2 gene are a significant genetic cause of both familial and sporadic Parkinson's disease.[1] Many of these mutations lead to increased kinase activity, making LRRK2 a prime therapeutic target.[2][3] Validating that a compound effectively engages and inhibits LRRK2 kinase activity in a living animal model is a critical step in the development of novel therapies. This guide focuses on this compound (also referred to as LRRK2-IN-1) and compares its performance with other widely used LRRK2 inhibitors: MLi-2, GNE-7915, and PF-06447475.
Comparison of LRRK2 Inhibitors for In Vivo Target Engagement
The efficacy of LRRK2 inhibitors in vivo is primarily assessed by measuring the dephosphorylation of LRRK2 at serine 935 (pS935-LRRK2) and the phosphorylation of its substrate, Rab10, at threonine 73 (pT73-Rab10).[4] A reduction in the levels of these phosphoproteins serves as a robust biomarker for LRRK2 kinase inhibition.[4] The following table summarizes key in vivo data for this compound and its alternatives.
| Inhibitor | Animal Model | Dose | Route of Administration | Target Engagement Readout | Efficacy | Citation |
| Lrrk2-IN-1 | Mouse | 50 mg/kg | Intraperitoneal | Inhibition of Ser910/Ser935 phosphorylation in the brain | Significant inhibition | [2][5] |
| Lrrk2-IN-1 | Mouse | 10 mg/kg | Co-administration with [3H]LRRK2-IN-1 | 62% reduction of tracer uptake in the brain | Potent blockade | [6] |
| MLi-2 | G2019S KI Mice | 1 - 90 mg/kg (acute) | Oral gavage | pS1292-LRRK2, pS935-LRRK2, pRab10, pRab12 dephosphorylation | Dose-dependent dephosphorylation, with maximal effect at 1h post-dose. pS1292 dephosphorylation observed at doses as low as 1 mg/kg in peripheral tissues. | [7] |
| MLi-2 | G2019S KI Mice | 10, 30, 60 mg/kg/day (chronic) | In-diet | pS1292-LRRK2 and pS935-LRRK2 levels | 60 mg/kg/day reduced pS1292 to wild-type levels in the brain and kidney. | [7] |
| GNE-7915 | Wild-type and LRRK2 R1441G mutant mice | 100 mg/kg | Subcutaneous | pT73-Rab10 and pS106-Rab12 phosphorylation in the lung | Significant inhibition, which dissipated by 72 hours post-injection. | [8] |
| GNE-7915 | LRRK2 R1441G mutant mice | Twice weekly injections for 18 weeks | Not specified | Reduced striatal αSyn oligomer and cortical pSer129-αSyn levels | Long-term treatment showed therapeutic benefit. | [8] |
| PF-06447475 | Mice with Spinal Cord Injury | 2.5, 5, and 10 mg/kg | Intraperitoneal | pS935-LRRK2 levels | 5 and 10 mg/kg doses were effective in pharmacological inhibition. | [9] |
| PF-06447475 | G2019S KI Mice | Not Specified | Intraperitoneal | pS935-LRRK2 levels in midbrain | Partly reduced pS935 levels. | [10] |
Experimental Protocols
A key experiment to validate LRRK2 target engagement is the quantification of LRRK2 phosphorylation at Ser935 in brain tissue lysates via Western blotting.
Protocol: Western Blotting for pS935-LRRK2 in Mouse Brain Tissue
1. Brain Tissue Homogenization: a. Euthanize the mouse according to approved institutional protocols. b. Rapidly dissect the brain region of interest (e.g., striatum, cortex) on ice. c. Homogenize the tissue in ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. d. Centrifuge the homogenate at high speed (e.g., 14,000 x g) for 15-20 minutes at 4°C. e. Collect the supernatant containing the protein lysate.
2. Protein Quantification: a. Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
3. Sample Preparation and Gel Electrophoresis: a. Prepare protein samples by mixing the lysate with Laemmli sample buffer and heating at 95-100°C for 5-10 minutes. b. Load equal amounts of protein (typically 20-40 µg) per lane onto a polyacrylamide gel (e.g., 4-12% Bis-Tris gel). c. Run the gel electrophoresis to separate the proteins by size.
4. Protein Transfer: a. Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.
5. Immunoblotting: a. Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature. b. Incubate the membrane with a primary antibody specific for pS935-LRRK2 overnight at 4°C with gentle agitation. c. Wash the membrane three times with TBST for 10 minutes each. d. Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane three times with TBST for 10 minutes each.
6. Detection and Analysis: a. Apply an enhanced chemiluminescence (ECL) substrate to the membrane. b. Capture the chemiluminescent signal using an imaging system. c. Quantify the band intensity using densitometry software. d. Normalize the pS935-LRRK2 signal to a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
Visualizing LRRK2 Signaling and Experimental Workflow
To better understand the mechanism of LRRK2 inhibition and the process of validating target engagement, the following diagrams are provided.
Caption: LRRK2 Signaling Pathway and Points of Inhibition.
Caption: Workflow for LRRK2 Target Engagement Validation.
References
- 1. Structural Insights and Development of LRRK2 Inhibitors for Parkinson’s Disease in the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Brain Penetrant LRRK2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of diverse and potent LRRK2 kinase inhibitors using a funnel-based virtual screening workflow [morressier.com]
- 4. Frontiers | The Current State-of-the Art of LRRK2-Based Biomarker Assay Development in Parkinson’s Disease [frontiersin.org]
- 5. Brain Penetrant LRRK2 Inhibitor | MRC PPU [ppu.mrc.ac.uk]
- 6. Synthesis and In Vitro and In Vivo Evaluation of [3H]LRRK2-IN-1 as a Novel Radioligand for LRRK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preclinical modeling of chronic inhibition of the Parkinson’s disease associated kinase LRRK2 reveals altered function of the endolysosomal system in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Long-term inhibition of mutant LRRK2 hyper-kinase activity reduced mouse brain α-synuclein oligomers without adverse effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. LRRK2 Inhibition by PF06447475 Antagonist Modulates Early Neuronal Damage after Spinal Cord Trauma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. boa.unimib.it [boa.unimib.it]
Lrrk2-IN-2: A Comparative Guide to Its Cross-Reactivity with Protein Kinases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the protein kinase inhibitor Lrrk2-IN-2, with a focus on its cross-reactivity with other protein kinases. Due to the limited availability of a comprehensive public kinase selectivity profile for this compound, this guide utilizes data from its closely related analog, Lrrk2-IN-1, as a primary reference for off-target effects. Lrrk2-IN-1 and this compound (also referred to as compound 22) share a similar chemical scaffold, suggesting a comparable pattern of kinase interaction. However, researchers should consider potential variations in their selectivity profiles.
Executive Summary
Leucine-rich repeat kinase 2 (LRRK2) is a key therapeutic target in Parkinson's disease. The development of selective LRRK2 inhibitors is a significant focus of research. This compound is a potent, selective, and brain-penetrant inhibitor of LRRK2 with an IC50 of less than 0.6 nM.[1] Understanding the cross-reactivity of such inhibitors is crucial for predicting potential off-target effects and ensuring therapeutic safety and efficacy. This guide summarizes the available data on the selectivity of the closely related Lrrk2-IN-1 and outlines the experimental methodologies used for such assessments.
Kinase Selectivity Profile of Lrrk2-IN-1
The selectivity of Lrrk2-IN-1 has been evaluated against a broad panel of kinases using multiple platforms. The primary screening of a 300-membered compound library, which led to the identification of LRRK2-IN-1, was performed against 442 diverse kinases.[2] LRRK2-IN-1 demonstrated high selectivity, inhibiting only 12 of the 442 kinases at a significant level.[3]
Below is a summary of the reported off-target kinases for Lrrk2-IN-1.
| Kinase | Assay Type | IC50 (nM) | Notes |
| DCLK2 | Biochemical Assay | 45 | - |
| AURKB | Biochemical Assay | >1000 | No significant inhibition |
| CHEK2 | Biochemical Assay | >1000 | No significant inhibition |
| MKNK2 | Biochemical Assay | >1000 | No significant inhibition |
| MYLK | Biochemical Assay | >1000 | No significant inhibition |
| NUAK1 | Biochemical Assay | >1000 | No significant inhibition |
| PLK1 | Biochemical Assay | >1000 | No significant inhibition |
Table 1: Reported Off-Target Kinase Activity of Lrrk2-IN-1
Experimental Protocols
The assessment of kinase inhibitor selectivity involves a variety of experimental techniques. The primary methods used to characterize Lrrk2-IN-1 are detailed below.
KINOMEscan™ Assay (Competitive Binding Assay)
The KINOMEscan™ platform by DiscoverX (now part of Eurofins) is a high-throughput competition binding assay used to quantify the interaction of a compound with a large panel of kinases.
Methodology:
-
Kinase Preparation: A panel of human kinases is expressed, typically as fusions with a DNA tag.
-
Ligand Immobilization: A proprietary, broadly active kinase inhibitor is immobilized on a solid support.
-
Competitive Binding: The test compound (e.g., Lrrk2-IN-1) and the DNA-tagged kinase are incubated with the immobilized ligand. The test compound competes with the immobilized ligand for binding to the kinase's ATP-binding site.
-
Quantification: The amount of kinase bound to the solid support is quantified using quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase indicates stronger competition by the test compound.
-
Data Analysis: Results are typically reported as the percentage of the control (%Ctrl), where the control is the amount of kinase bound in the absence of the test compound. A lower %Ctrl value signifies stronger binding of the inhibitor to the kinase.
Dundee Kinase Profiling Service (Radioactive Filter Binding Assay)
The Medical Research Council (MRC) Protein Phosphorylation and Ubiquitylation Unit at the University of Dundee provides a kinase profiling service that typically utilizes a radioactive filter binding assay.
Methodology:
-
Reaction Mixture: The kinase, a specific peptide substrate, and the test inhibitor are incubated in a reaction buffer.
-
Initiation of Reaction: The kinase reaction is initiated by the addition of [γ-³³P]ATP.
-
Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature.
-
Termination and Separation: The reaction is stopped, and the radiolabeled phosphorylated substrate is separated from the unincorporated [γ-³³P]ATP, often by spotting the reaction mixture onto phosphocellulose paper followed by washing.
-
Quantification: The amount of radioactivity incorporated into the substrate is measured using a scintillation counter.
-
Data Analysis: The percentage of remaining kinase activity in the presence of the inhibitor is calculated relative to a control reaction without the inhibitor.
KiNativ™ Assay (Activity-Based Protein Profiling)
The KiNativ™ platform from ActivX (now part of Thermo Fisher Scientific) is an activity-based protein profiling method that assesses inhibitor binding to kinases in a more biologically relevant context, such as cell or tissue lysates.
Methodology:
-
Lysate Preparation: Cells or tissues are lysed to release the native kinases.
-
Inhibitor Incubation: The lysate is incubated with the test compound, allowing it to bind to its target kinases.
-
Probe Labeling: A biotinylated, irreversible ATP probe is added to the lysate. This probe covalently labels the ATP-binding site of active kinases that are not occupied by the test inhibitor.
-
Enrichment: The biotin-labeled kinases are enriched using streptavidin affinity chromatography.
-
Digestion and Analysis: The enriched kinases are digested into peptides, which are then identified and quantified using liquid chromatography-mass spectrometry (LC-MS/MS).
-
Data Analysis: The abundance of each kinase peptide in the inhibitor-treated sample is compared to a control sample to determine the degree of target engagement by the inhibitor.
LRRK2 Signaling Pathway
LRRK2 is a large, multi-domain protein with both kinase and GTPase activity. It is implicated in a variety of cellular processes, and its signaling pathway is complex, involving numerous upstream regulators and downstream effectors.
References
Head-to-Head Comparison of LRRK2 Inhibitors: Lrrk2-IN-1 vs. MLi-2
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
Leucine-rich repeat kinase 2 (LRRK2) is a key therapeutic target in Parkinson's disease research. The development of potent and selective inhibitors is crucial for understanding its physiological and pathological roles. This guide provides a detailed head-to-head comparison of two widely used LRRK2 inhibitors, Lrrk2-IN-1 and MLi-2, focusing on their biochemical and cellular activity, selectivity, and pharmacokinetic profiles, supported by experimental data.
At a Glance: Key Performance Indicators
| Parameter | Lrrk2-IN-1 | MLi-2 |
| Biochemical Potency (IC50) | WT LRRK2: 13 nMG2019S LRRK2: 6 nM[1][2] | G2019S LRRK2: 0.76 nM[3][4] |
| Cellular Potency (IC50) | Induces dephosphorylation of LRRK2 at Ser910/Ser935 | Dephosphorylation of pSer935 LRRK2: 1.4 nM[3][4] |
| Kinase Selectivity | Inhibited 12 out of 442 kinases tested[1] | >295-fold selectivity over 300 kinases[3][4] |
| Blood-Brain Barrier Penetration | Poor[1][5] | CNS active[3][4] |
| In Vivo Activity | Complete dephosphorylation of LRRK2 in kidney at 100 mg/kg (i.p.)[1] | Dose-dependent central and peripheral target inhibition[3][4] |
Detailed Performance Analysis
Biochemical and Cellular Potency
Lrrk2-IN-1 demonstrates potent inhibition of both wild-type (WT) and the common pathogenic G2019S mutant of LRRK2, with IC50 values of 13 nM and 6 nM, respectively[1][2]. In cellular assays, it effectively induces the dephosphorylation of LRRK2 at serine residues 910 and 935, which are key biomarkers of LRRK2 kinase activity[1].
MLi-2 exhibits exceptional potency, with a sub-nanomolar IC50 of 0.76 nM against the G2019S LRRK2 mutant in biochemical assays[3][4]. Its cellular potency is also remarkable, with an IC50 of 1.4 nM for the dephosphorylation of phospho-Ser935 LRRK2[3][4].
Kinase Selectivity
A critical aspect of a chemical probe is its selectivity. Lrrk2-IN-1 was profiled against a panel of 442 kinases and was found to inhibit only 12, demonstrating a relatively selective profile[1].
MLi-2 boasts a superior selectivity profile, showing over 295-fold selectivity for LRRK2 when tested against a panel of more than 300 kinases[3][4]. This high selectivity minimizes off-target effects, making it a more precise tool for studying LRRK2-specific functions.
Pharmacokinetics and In Vivo Efficacy
The pharmacokinetic properties of these inhibitors significantly influence their utility in in vivo studies. Lrrk2-IN-1 has favorable pharmacokinetics in mice, with a half-life (T1/2) of 4.5 hours and an oral bioavailability (%F) of 49.3%[1]. However, its major limitation is its poor ability to cross the blood-brain barrier, restricting its use for investigating central nervous system (CNS) effects of LRRK2 inhibition[1][5]. Following intraperitoneal injection in mice, Lrrk2-IN-1 led to complete dephosphorylation of LRRK2 in peripheral tissues like the kidney, but not in the brain[1].
In contrast, MLi-2 is a centrally active compound, capable of crossing the blood-brain barrier and engaging its target in the CNS[3][4]. Acute and subchronic oral dosing in mice resulted in dose-dependent target inhibition in both central and peripheral tissues[3][4]. Long-term treatment with MLi-2 in a mouse model of Parkinson's disease was well-tolerated, though it was associated with morphological changes in the lungs, specifically enlarged type II pneumocytes[3].
Signaling Pathways and Experimental Workflows
To visualize the context in which these inhibitors operate and the methods used to evaluate them, the following diagrams are provided.
Caption: LRRK2 signaling pathway and points of inhibition.
Caption: General workflow for an in vitro LRRK2 kinase inhibition assay.
Experimental Protocols
In Vitro LRRK2 Kinase Inhibition Assay (General Protocol)
This protocol outlines the general steps for determining the IC50 values of LRRK2 inhibitors. Specific concentrations and reagents may vary based on the original publications.
-
Reagent Preparation:
-
Recombinant LRRK2 enzyme (wild-type or G2019S mutant) is diluted to the desired concentration in kinase assay buffer.
-
A synthetic peptide substrate (e.g., Nictide or LRRKtide) is prepared in the assay buffer.
-
Inhibitors (Lrrk2-IN-1 or MLi-2) are serially diluted in DMSO and then in assay buffer to achieve a range of concentrations.
-
ATP is prepared at the desired concentration (e.g., 100 µM) in the assay buffer.
-
-
Assay Procedure:
-
The LRRK2 enzyme, substrate, and inhibitor dilutions are added to a multi-well plate.
-
The reaction is initiated by the addition of ATP.
-
The plate is incubated at room temperature for a specified period (e.g., 60 minutes).
-
-
Detection and Analysis:
-
Kinase activity is measured by quantifying the amount of phosphorylated substrate. This can be achieved using various methods, such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) or by measuring the incorporation of radiolabeled phosphate from [γ-³²P]ATP.
-
The data is plotted as the percentage of inhibition versus the inhibitor concentration, and the IC50 value is determined using a suitable curve-fitting model.
-
Cellular LRRK2 Target Engagement Assay (General Protocol)
This protocol describes a general method to assess the ability of inhibitors to modulate LRRK2 activity within a cellular context.
-
Cell Culture and Treatment:
-
Cells expressing LRRK2 (e.g., HEK293T cells overexpressing LRRK2 or SH-SY5Y neuroblastoma cells with endogenous LRRK2) are cultured under standard conditions.
-
Cells are treated with a range of concentrations of the LRRK2 inhibitor (Lrrk2-IN-1 or MLi-2) or vehicle (DMSO) for a specified duration (e.g., 90 minutes).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, cells are washed and lysed in a buffer containing phosphatase and protease inhibitors.
-
The total protein concentration in the lysates is determined using a standard method (e.g., BCA assay).
-
-
Immunoblotting:
-
Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).
-
The membrane is blocked and then incubated with primary antibodies specific for phosphorylated LRRK2 (e.g., anti-pSer935-LRRK2) and total LRRK2.
-
After washing, the membrane is incubated with a suitable secondary antibody conjugated to a detection enzyme (e.g., HRP).
-
The protein bands are visualized using a chemiluminescent substrate, and the signal intensity is quantified.
-
-
Data Analysis:
-
The ratio of phosphorylated LRRK2 to total LRRK2 is calculated for each treatment condition.
-
The results are expressed as a percentage of the vehicle-treated control, and the IC50 value is determined.
-
Conclusion
Both Lrrk2-IN-1 and MLi-2 are valuable tools for studying LRRK2 biology. Lrrk2-IN-1 is a potent and relatively selective inhibitor suitable for in vitro studies and for investigating the peripheral roles of LRRK2 in vivo. However, its poor brain penetrance is a significant drawback for CNS-focused research.
MLi-2 emerges as a superior chemical probe due to its exceptional potency, high selectivity, and, most importantly, its ability to cross the blood-brain barrier and engage LRRK2 in the central nervous system. These characteristics make MLi-2 the preferred choice for in vivo studies aiming to elucidate the role of LRRK2 kinase activity in the brain and for the preclinical evaluation of LRRK2 inhibition as a therapeutic strategy for Parkinson's disease. Researchers should, however, be mindful of the potential for lung-related side effects with long-term MLi-2 administration in animal models.
References
- 1. Characterization of a selective inhibitor of the Parkinson’s disease kinase LRRK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and In Vitro and In Vivo Evaluation of [3H]LRRK2-IN-1 as a Novel Radioligand for LRRK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MLi-2, a Potent, Selective, and Centrally Active Compound for Exploring the Therapeutic Potential and Safety of LRRK2 Kinase Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structural Insights and Development of LRRK2 Inhibitors for Parkinson’s Disease in the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to LRRK2 Kinase Inhibitors: Reproducibility and Performance
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of commonly used LRRK2 kinase inhibitors, with a focus on the reproducibility of published data for the widely utilized tool compound, Lrrk2-IN-1, and its alternatives. This guide includes quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.
Leucine-rich repeat kinase 2 (LRRK2) is a critical enzyme in cellular signaling and a key therapeutic target, particularly in the context of Parkinson's disease. Mutations in the LRRK2 gene are a significant cause of both familial and sporadic forms of the disease. Consequently, a variety of small molecule inhibitors have been developed to modulate its kinase activity. The reproducibility of experimental outcomes using these inhibitors is paramount for advancing research and therapeutic development.
Performance Comparison of LRRK2 Inhibitors
The efficacy and selectivity of LRRK2 inhibitors are crucial determinants of their utility in research and clinical applications. The following tables summarize the reported biochemical and cellular potencies (IC50 values) of Lrrk2-IN-1 and several alternative inhibitors against both wild-type (WT) and the common pathogenic G2019S mutant form of LRRK2.
| Inhibitor | Target | Biochemical IC50 (nM) | Cellular IC50 (nM) | Reference |
| Lrrk2-IN-1 | LRRK2 (WT) | 13 | 120 (HEK293T) | [1] |
| LRRK2 (G2019S) | 6 | 50 (HEK293T) | [1] | |
| MLi-2 | LRRK2 (G2019S) | 0.76 | 1.4 | [2] |
| GNE-7915 | LRRK2 (WT) | 11 | 81 | [2] |
| LRRK2 (G2019S) | 3 | 21 | [2] | |
| PF-06447475 | LRRK2 (WT) | 3 | - | [2] |
| LRRK2 (G2019S) | 11 | - | [2] | |
| CZC-25146 | LRRK2 (WT) | 4.76 | - | [2] |
| LRRK2 (G2019S) | 6.87 | - | [2] | |
| GZD-824 (Type II) | LRRK2 (WT) | 17 | - | [3] |
| LRRK2 (G2019S) | 80 | - | [3] | |
| Rebastinib (Type II) | LRRK2 (WT) | 192 | - | [3] |
| LRRK2 (G2019S) | 737 | - | [3] | |
| Ponatinib (Type II) | LRRK2 (WT) | 100 | - | [3] |
| LRRK2 (G2019S) | 400 | - | [3] |
Table 1: Potency of LRRK2 Inhibitors. This table provides a comparative summary of the half-maximal inhibitory concentrations (IC50) for various LRRK2 inhibitors. Lower values indicate higher potency.
Selectivity and Off-Target Effects
The specificity of an inhibitor for its target kinase is critical to minimize confounding off-target effects. While some inhibitors like MLi-2 are highly selective, others, particularly Type II inhibitors, can exhibit broader kinase inhibition profiles.[3] For instance, at a concentration of 1 µM, GZD-824 was found to suppress the activity of 43 out of 140 kinases by over 80%, while Rebastinib suppressed 18 out of 140 kinases by more than 80%.[3] In contrast, highly selective inhibitors like MLi-2 show minimal off-target activity.[3] Lrrk2-IN-1 has been shown to inhibit other kinases such as MAPK7, and at higher concentrations can exhibit cytotoxicity and genotoxicity.[4]
Experimental Protocols
Reproducibility of experimental data is fundamentally dependent on detailed and standardized protocols. Below are methodologies for key experiments used to characterize LRRK2 inhibitors.
In Vitro LRRK2 Kinase Assay (Radioactive)
This biochemical assay measures the direct inhibition of LRRK2 kinase activity by quantifying the incorporation of a radioactive phosphate group onto a substrate.
Materials:
-
Recombinant LRRK2 protein (WT or mutant)
-
Myelin Basic Protein (MBP) as a generic substrate
-
Kinase assay buffer (20 mM HEPES pH 7.4, 150 mM NaCl, 5 mM EGTA, 20 mM β-glycerophosphate)
-
ATP solution (10 mM)
-
MgCl₂ solution (20 mM)
-
[γ-³²P]ATP
-
5x Laemmli sample buffer
-
Test inhibitors (e.g., Lrrk2-IN-1) dissolved in DMSO
Procedure:
-
Prepare a 20 µL reaction mixture by adding the kinase assay buffer to the recombinant LRRK2 protein.
-
Add the test inhibitor at the desired concentration. The final DMSO concentration should be kept constant across all reactions.
-
Pre-incubate the LRRK2 protein and inhibitor for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of a kinase reaction mix containing ATP, MgCl₂, MBP, and [γ-³²P]ATP.
-
Incubate the reaction for 15-30 minutes at 30°C with gentle agitation.
-
Stop the reaction by adding 6.25 µL of 5x Laemmli sample buffer.
-
Separate the reaction products by SDS-PAGE.
-
Visualize the phosphorylated MBP by autoradiography and quantify the bands to determine the extent of inhibition.[5]
Cell-Based LRRK2 Autophosphorylation Assay (TR-FRET)
This assay measures the phosphorylation of LRRK2 at a specific site (e.g., Ser935) within a cellular context, providing a readout of inhibitor activity in a more physiological environment.[1]
Materials:
-
Cells expressing LRRK2-GFP fusion protein (e.g., HEK293T, SH-SY5Y)
-
Cell culture medium and supplements
-
Test inhibitors dissolved in DMSO
-
Lysis buffer
-
Terbium (Tb)-labeled anti-phospho-Ser935 LRRK2 antibody
-
TR-FRET compatible plate reader
Procedure:
-
Plate cells expressing LRRK2-GFP in a 384-well plate and culture overnight.
-
Treat the cells with a dilution series of the test inhibitor (e.g., Lrrk2-IN-1) for 90 minutes.
-
Lyse the cells directly in the wells.
-
Add the Tb-labeled anti-phospho-Ser935 LRRK2 antibody to the cell lysate.
-
Incubate to allow for antibody binding.
-
Measure the Time-Resolved Förster Resonance Energy Transfer (TR-FRET) signal using a plate reader. The signal is generated by the proximity of the terbium-labeled antibody to the GFP-tagged LRRK2, which occurs upon phosphorylation.
-
Calculate the IC50 value by plotting the TR-FRET signal against the inhibitor concentration.[1][6]
Visualizing LRRK2 Signaling and Experimental Design
Understanding the underlying biological pathways and experimental workflows is crucial for interpreting inhibitor data. The following diagrams, generated using the DOT language, illustrate these concepts.
Caption: LRRK2 Signaling Pathway and Point of Inhibition.
Caption: Workflow for Assessing LRRK2 Inhibitor Potency.
References
- 1. Screening for Novel LRRK2 Inhibitors Using a High-Throughput TR-FRET Cellular Assay for LRRK2 Ser935 Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural Insights and Development of LRRK2 Inhibitors for Parkinson’s Disease in the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Impact of Type II LRRK2 inhibitors on signaling and mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Measuring the Activity of Leucine-Rich Repeat Kinase 2: A Kinase Involved in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Screening for Novel LRRK2 Inhibitors Using a High-Throughput TR-FRET Cellular Assay for LRRK2 Ser935 Phosphorylation | PLOS One [journals.plos.org]
A Head-to-Head Comparison: Lrrk2-IN-2 Versus LRRK2 Genetic Knockdown in Modulating LRRK2 Activity
For researchers, scientists, and drug development professionals investigating the role of Leucine-rich repeat kinase 2 (LRRK2) in cellular pathways and disease models, the choice between pharmacological inhibition and genetic knockdown is a critical experimental design decision. This guide provides an objective comparison of a representative potent LRRK2 inhibitor, Lrrk2-IN-2, and genetic knockdown approaches (siRNA, shRNA, CRISPR), supported by experimental data and detailed protocols.
Both this compound, a small molecule inhibitor of LRRK2 kinase activity, and genetic knockdown methods that reduce LRRK2 protein expression are powerful tools for dissecting LRRK2 function. The optimal choice depends on the specific research question, the desired speed of target modulation, and the importance of distinguishing between the kinase-dependent and non-kinase-related functions of the LRRK2 protein.
At a Glance: this compound vs. Genetic Knockdown
| Feature | This compound (Pharmacological Inhibition) | LRRK2 Genetic Knockdown (siRNA, shRNA, CRISPR) |
| Mechanism of Action | Reversibly or irreversibly binds to the ATP-binding site of the LRRK2 kinase domain, inhibiting its catalytic activity. | Reduces or eliminates the expression of the LRRK2 protein by targeting its mRNA for degradation (siRNA, shRNA) or by permanently modifying the LRRK2 gene (CRISPR). |
| Primary Effect | Inhibition of LRRK2 kinase activity. | Reduction or complete loss of LRRK2 protein. |
| Speed of Onset | Rapid (minutes to hours). | Slower (24-72 hours for siRNA/shRNA; longer for stable CRISPR knockout lines). |
| Reversibility | Reversible upon washout of the compound. | siRNA/shRNA effects are transient; CRISPR-mediated knockout is permanent. |
| Specificity | Can have off-target effects on other kinases. | Can have off-target effects (e.g., siRNA off-target hybridization), and CRISPR can have off-target genomic edits. |
| Application | Acute studies, dose-response experiments, validation of kinase activity-dependent phenotypes. | Chronic studies, investigation of the role of the entire LRRK2 protein (including non-kinase functions), generation of stable cell lines and animal models. |
Performance Data: Impact on LRRK2 Signaling
The primary function of LRRK2 kinase activity is the phosphorylation of a subset of Rab GTPases, including Rab10 and Rab12. The efficacy of both this compound and genetic knockdown can be quantified by measuring the reduction in the phosphorylation of these downstream substrates.
| Method | Target | Cell Type | Key Finding |
| LRRK2 Inhibitor | pRab10 (Thr73) & pRab12 (Ser106) | Human Peripheral Blood Mononuclear Cells (PBMCs) | Treatment with a selective LRRK2 inhibitor resulted in an approximately 2-fold reduction in the phosphorylation of Rab10 and Rab12.[1] |
| LRRK2 siRNA | LRRK2 mRNA | A549 cells | Transfection with siRNA targeting LRRK2 led to a significant decrease in LRRK2 mRNA levels, which in turn reduced the levels of phosphorylated Rab10 and Rab12.[2] |
| LRRK2 shRNA | LRRK2 Protein | H4 cells | Infection with LRRK2-shRNA resulted in a marked knockdown of LRRK2 protein levels as confirmed by Western blot.[3] |
Signaling Pathway and Experimental Workflow
To visualize the points of intervention for both approaches, the following diagrams illustrate the LRRK2 signaling pathway and a comparative experimental workflow.
Caption: LRRK2 Signaling and Intervention Points.
Caption: Workflow for comparing this compound and knockdown.
Experimental Protocols
LRRK2 Kinase Inhibition with this compound (Representative Protocol)
This protocol is based on the use of potent and selective LRRK2 inhibitors like MLi-2 in cell culture.
a. Cell Culture and Treatment:
-
Seed cells (e.g., A549, SH-SY5Y, or primary neurons) in appropriate culture vessels and allow them to adhere overnight.
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
On the day of the experiment, dilute the this compound stock solution in cell culture medium to the desired final concentrations (e.g., 1 nM, 10 nM, 100 nM). A DMSO vehicle control should be prepared at the same final concentration as the highest inhibitor concentration.
-
Remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Incubate the cells for the desired period (e.g., 2 hours for acute inhibition of Rab phosphorylation or longer for other endpoints).[4]
b. Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
c. Western Blot Analysis:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies against total LRRK2, phospho-Rab10 (pT73), and total Rab10. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify the band intensities using image analysis software. Normalize the phospho-Rab10 signal to total Rab10 and the total LRRK2 signal to the loading control.
LRRK2 Genetic Knockdown using siRNA (Representative Protocol)
a. siRNA Transfection:
-
Seed cells in 6-well plates at a density that will result in 30-50% confluency at the time of transfection.
-
On the day of transfection, dilute LRRK2-targeting siRNA and a non-targeting control siRNA in serum-free medium.
-
In a separate tube, dilute a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium.
-
Combine the diluted siRNA and transfection reagent and incubate at room temperature to allow the formation of siRNA-lipid complexes.
-
Add the complexes to the cells in fresh culture medium.
-
Incubate the cells for 24-72 hours to allow for knockdown of LRRK2 expression.[5]
b. Validation of Knockdown and Downstream Analysis:
-
qPCR for mRNA knockdown validation:
-
At 24-48 hours post-transfection, harvest a subset of cells for RNA extraction.
-
Synthesize cDNA and perform quantitative real-time PCR (qPCR) using primers specific for LRRK2 and a housekeeping gene (e.g., GAPDH) to confirm the reduction in LRRK2 mRNA levels.[2]
-
-
Western Blot for protein knockdown and pRab analysis:
-
At 48-72 hours post-transfection, harvest the remaining cells for protein analysis as described in the this compound protocol (steps 1b and 1c).
-
Probe the Western blot for total LRRK2 to confirm protein knockdown, as well as for phospho-Rab10 and total Rab10 to assess the functional consequence of the knockdown.
-
LRRK2 Genetic Knockdown using CRISPR/Cas9 (Brief Overview)
For permanent knockout of the LRRK2 gene, the CRISPR/Cas9 system can be employed.
-
gRNA Design and Cloning: Design and clone single guide RNAs (gRNAs) targeting an early exon of the LRRK2 gene into a Cas9 expression vector.
-
Transfection and Selection: Transfect the gRNA/Cas9 plasmid into the target cells. Select for transfected cells using an appropriate marker (e.g., puromycin).
-
Clonal Expansion and Validation: Isolate single-cell clones and expand them. Validate LRRK2 knockout by PCR, sequencing of the target locus, and Western blot analysis to confirm the absence of the LRRK2 protein.
Conclusion
Both this compound and genetic knockdown are indispensable tools for studying LRRK2 biology. This compound and other potent inhibitors offer a rapid and reversible means to probe the consequences of inhibiting LRRK2's kinase activity. This is particularly useful for dose-response studies and for dissecting the immediate downstream effects of kinase inhibition. In contrast, genetic knockdown approaches, especially CRISPR-mediated knockout, provide a more definitive method for understanding the roles of the entire LRRK2 protein, including its non-catalytic functions. The choice between these powerful techniques should be guided by the specific experimental goals, with the understanding that they provide complementary and often synergistic insights into the complex functions of LRRK2.
References
- 1. Selective LRRK2 kinase inhibition reduces phosphorylation of endogenous Rab10 and Rab12 in human peripheral mononuclear blood cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. MLi-2, a Potent, Selective, and Centrally Active Compound for Exploring the Therapeutic Potential and Safety of LRRK2 Kinase Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Deciphering the LRRK code: LRRK1 and LRRK2 phosphorylate distinct Rab proteins and are regulated by diverse mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Validating Lrrk2-IN-2 Activity: A Comparative Guide to Orthogonal Assays
For researchers, scientists, and drug development professionals, the validation of a kinase inhibitor's activity is a critical step in its development as a reliable tool for research or as a potential therapeutic. This guide provides a framework for validating the activity of Lrrk2-IN-2, a potent inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2), through a series of orthogonal assays. While specific quantitative data for this compound is not extensively available in the public domain, this guide draws comparisons with well-characterized LRRK2 inhibitors such as Lrrk2-IN-1, GNE-7915, and MLi-2 to illustrate the expected outcomes and provide a benchmark for validation.
Mutations in the LRRK2 gene are a significant genetic contributor to both familial and sporadic Parkinson's disease, making it a key therapeutic target.[1] LRRK2 inhibitors are being actively investigated to modulate the kinase activity that is often dysregulated in disease states.[2] To rigorously validate the activity and specificity of an inhibitor like this compound, a multi-pronged approach employing biochemical, cellular, and functional assays is essential.
LRRK2 Signaling Pathway and Points of Interrogation
LRRK2 is a large, multi-domain protein with both kinase and GTPase activity.[3] Its kinase activity is implicated in a variety of cellular processes, including vesicular trafficking, autophagy, and inflammation.[4][5] A key downstream signaling event is the phosphorylation of a subset of Rab GTPases, most notably Rab10, at a conserved threonine residue (Thr73 in Rab10).[2][6][7] Inhibition of LRRK2 kinase activity is expected to reduce the phosphorylation of these substrates.
Furthermore, LRRK2 itself is phosphorylated at several sites, including Ser935. While not an autophosphorylation site, the phosphorylation status of Ser935 is sensitive to the conformational state of the kinase domain and is reliably decreased upon treatment with LRRK2 kinase inhibitors.[8][9][10] This makes pLRRK2(Ser935) a valuable biomarker for target engagement in cellular assays.
Orthogonal Assay Workflow for this compound Validation
A robust validation strategy for this compound involves a tiered approach, starting with direct enzyme inhibition, moving to cellular target engagement and pathway modulation, and culminating in functional phenotypic assays.
Data Presentation: Comparative Performance of LRRK2 Inhibitors
The following tables summarize the reported potency of well-characterized LRRK2 inhibitors. These values serve as a benchmark for the expected performance of this compound in similar assays.
Table 1: Biochemical Assay Data
| Compound | Target | IC50 (nM) | Assay Method |
| Lrrk2-IN-1 | LRRK2 (WT) | 13 | Radiometric |
| LRRK2 (G2019S) | 6 | Radiometric | |
| GNE-7915 | LRRK2 | 9 | Not specified |
| MLi-2 | LRRK2 | 0.76 | Purified kinase assay |
Data sourced from multiple studies.[11][12][13]
Table 2: Cellular Assay Data
| Compound | Assay Target | IC50 (nM) | Cell Line | Assay Method |
| Lrrk2-IN-1 | pLRRK2 (Ser935) | 300-400 | SH-SY5Y | Western Blot |
| GNE-7915 | pLRRK2 | Not specified | Not specified | Not specified |
| MLi-2 | pLRRK2 (Ser935) | 1.4 | Not specified | Cellular assay |
Data sourced from multiple studies.[14][15]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are representative protocols for key orthogonal assays.
Biochemical LRRK2 Kinase Assay (Radiometric)
This assay measures the direct inhibition of LRRK2 kinase activity by quantifying the incorporation of radiolabeled phosphate into a model substrate.
Materials:
-
Recombinant LRRK2 (WT or mutant)
-
LRRKtide or Myelin Basic Protein (MBP) substrate
-
[γ-³²P]ATP
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mM EGTA)
-
This compound and control inhibitors
-
P81 phosphocellulose paper
-
Phosphoric acid
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing kinase assay buffer, recombinant LRRK2, and the peptide substrate.
-
Add serial dilutions of this compound or control inhibitors to the reaction mixture.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a defined period (e.g., 20 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
Cellular pLRRK2 (Ser935) TR-FRET Assay
This high-throughput assay measures the phosphorylation of LRRK2 at Ser935 in a cellular context.[11]
Materials:
-
HEK293T cells
-
Expression vector for GFP-tagged LRRK2 (WT or mutant)
-
This compound and control inhibitors
-
Lysis buffer
-
Terbium-labeled anti-pLRRK2(Ser935) antibody
-
TR-FRET plate reader
Procedure:
-
Transfect HEK293T cells with the GFP-LRRK2 expression vector.
-
Plate the transfected cells in a 384-well plate.
-
Treat the cells with serial dilutions of this compound or control inhibitors for a specified time (e.g., 90 minutes).
-
Lyse the cells directly in the wells by adding lysis buffer containing the terbium-labeled anti-pLRRK2(Ser935) antibody.
-
Incubate at room temperature to allow for antibody binding.
-
Measure the TR-FRET signal using a plate reader (excitation at 405 nm, emission at 495 nm for terbium and 520 nm for GFP).
-
Calculate the emission ratio (520 nm / 495 nm) and determine the IC50 value.
Cellular pRab10 (Thr73) Western Blot Assay
This assay assesses the modulation of a key downstream substrate of LRRK2.
Materials:
-
SH-SY5Y neuroblastoma cells or other relevant cell line
-
This compound and control inhibitors
-
Cell lysis buffer
-
SDS-PAGE gels and blotting equipment
-
Primary antibodies: anti-pRab10(Thr73), anti-total Rab10, anti-LRRK2, anti-β-actin
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Culture SH-SY5Y cells to a desired confluency.
-
Treat the cells with various concentrations of this compound or control inhibitors for 1-2 hours.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the pRab10 signal to total Rab10 and a loading control (e.g., β-actin).
Neuronal Viability Assay
This functional assay evaluates the ability of this compound to rescue neuronal toxicity induced by LRRK2 mutations.[16]
Materials:
-
Primary cortical neurons or a neuronal cell line (e.g., SH-SY5Y)
-
Expression vectors for WT and mutant (e.g., G2019S) LRRK2
-
This compound
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Luminometer
Procedure:
-
Transfect neurons with WT or mutant LRRK2 expression vectors.
-
Treat the transfected cells with this compound at various concentrations.
-
Incubate for a period known to induce toxicity (e.g., 48-72 hours).
-
Measure cell viability using a commercially available reagent according to the manufacturer's instructions.
-
Assess the protective effect of this compound by comparing the viability of treated versus untreated mutant LRRK2-expressing cells.
Lysosomal Function Assay
LRRK2 activity has been linked to lysosomal function. This assay can assess the impact of this compound on this cellular process.[15][17]
Materials:
-
iPSC-derived neurons or other relevant cell type
-
This compound
-
LysoTracker™ Red DND-99 or similar lysosomal marker
-
DQ™-Red BSA (a substrate that becomes fluorescent upon degradation in lysosomes)
-
High-content imaging system
Procedure:
-
Culture cells and treat with this compound for a specified duration.
-
Incubate the cells with LysoTracker and DQ-Red BSA.
-
Acquire images using a high-content imaging system.
-
Analyze the images to quantify lysosomal number, size, and the fluorescence intensity of the DQ-Red BSA signal (indicative of degradative capacity).
-
Evaluate the effect of this compound on restoring normal lysosomal function in cells with dysregulated LRRK2 activity.
Conclusion
The validation of this compound requires a comprehensive and multi-faceted approach. By employing a combination of biochemical, cellular, and functional assays, researchers can build a robust data package to confirm its potency, selectivity, and biological activity. The comparative data from well-established LRRK2 inhibitors provide a valuable context for interpreting the results obtained for this compound. This systematic validation process is indispensable for establishing this compound as a reliable tool to further unravel the complexities of LRRK2 biology and its role in disease.
References
- 1. An Assessment of LRRK2 Serine 935 Phosphorylation in Human Peripheral Blood Mononuclear Cells in Idiopathic Parkinson’s Disease and G2019S LRRK2 Cohorts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in elucidating the function of leucine-rich repeat protein kinase-2 in normal cells and Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current understanding of LRRK2 in Parkinson's disease: biochemical and structural features and inhibitor design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Type II kinase inhibitors that target Parkinson’s disease–associated LRRK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LRRK2 Kinase Inhibition Attenuates Neuroinflammation and Cytotoxicity in Animal Models of Alzheimer’s and Parkinson’s Disease-Related Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective LRRK2 kinase inhibition reduces phosphorylation of endogenous Rab10 and Rab12 in human peripheral mononuclear blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. LRRK2-mediated Rab10 phosphorylation in immune cells from Parkinson's disease patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structural Insights and Development of LRRK2 Inhibitors for Parkinson’s Disease in the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. selleckchem.com [selleckchem.com]
- 12. researchgate.net [researchgate.net]
- 13. research.rug.nl [research.rug.nl]
- 14. Cellular effects of LRRK2 mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. LRRK2 Kinase Inhibition Rescues Deficits in Lysosome Function Due to Heterozygous GBA1 Expression in Human iPSC-Derived Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Leucine-rich repeat kinase 2 (LRRK2) interacts with parkin, and mutant LRRK2 induces neuronal degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Familial knockin mutation of LRRK2 causes lysosomal dysfunction and accumulation of endogenous insoluble α-synuclein in neurons - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Lrrk2-IN-1: A Comparative Guide to LRRK2 Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the widely used LRRK2 inhibitor, Lrrk2-IN-1, against other common tool compounds for Leucine-Rich Repeat Kinase 2 (LRRK2). Mutations in the LRRK2 gene, particularly the G2019S mutation, are a significant genetic cause of both familial and sporadic Parkinson's disease, making LRRK2 a key therapeutic target.[1][2] The hyperactivity of the LRRK2 kinase is a central pathological feature, driving the development of potent and selective inhibitors to probe its biological functions and as potential therapeutics.[3]
This document offers an objective analysis of Lrrk2-IN-1's performance, supported by experimental data, to aid researchers in selecting the most appropriate tool compound for their studies.
Note: The compound "Lrrk2-IN-2" was specified in the topic. However, "LRRK2-IN-1" is the widely characterized and published tool compound of this series. It is presumed that "this compound" was a typographical error, and this guide will focus on the extensive data available for LRRK2-IN-1.
LRRK2 Signaling Pathway
The diagram below illustrates a simplified LRRK2 signaling pathway. LRRK2 is a large, multi-domain protein with both kinase and GTPase activity.[1] Pathogenic mutations, such as G2019S, enhance its kinase activity, leading to the phosphorylation of downstream substrates, including a subset of Rab GTPases. This aberrant phosphorylation can disrupt vesicular trafficking and lysosomal function, contributing to neuronal toxicity.[3]
Quantitative Comparison of LRRK2 Inhibitors
The following table summarizes the biochemical and cellular potency of Lrrk2-IN-1 and other commonly used LRRK2 tool compounds. Potency is typically measured by the half-maximal inhibitory concentration (IC50), with lower values indicating higher potency.
| Compound | Biochemical IC50 (WT LRRK2) | Biochemical IC50 (G2019S LRRK2) | Cellular pS935 IC50 | Kinase Selectivity | Brain Penetrant | Reference |
| Lrrk2-IN-1 | 13 nM | 6 nM | ~100-200 nM | High (12 kinases inhibited >90% at 10 µM) | No | [4] |
| MLi-2 | - | 0.76 nM | 1.4 nM | Very High (>295-fold for over 300 kinases) | Yes | [5][6] |
| GNE-7915 | - | 9 nM (Ki = 1 nM) | ~9 nM | High (1/187 kinases inhibited >50% at 100 nM) | Yes | [7][8] |
| PF-06447475 | 3 nM | 11 nM | 25 nM | High | Yes | [4][9][10] |
Experimental Methodologies
Detailed protocols are crucial for the reproducibility of experimental results. Below are methodologies for key assays used to characterize LRRK2 inhibitors.
Biochemical LRRK2 Kinase Assay (Radiometric)
This assay directly measures the enzymatic activity of purified LRRK2 by quantifying the transfer of a radiolabeled phosphate from ATP to a substrate.
Protocol:
-
Reaction Setup: Prepare a 20 µL reaction mixture in a microcentrifuge tube containing kinase assay buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 5 mM EGTA, 20 mM β-Glycerol phosphate).[11]
-
Enzyme and Substrate Addition: Add recombinant LRRK2 protein (e.g., 10 nM) and a suitable substrate, such as Myelin Basic Protein (MBP) at 0.5 µg/µL.[12][13]
-
Inhibitor Addition: Add the test compound (e.g., Lrrk2-IN-1) at various concentrations. Include a DMSO control. Pre-incubate the enzyme and inhibitor for 5-10 minutes at 30°C.[11]
-
Initiation of Reaction: Start the kinase reaction by adding 5 µL of a solution containing 10 mM ATP, 20 mM MgCl2, and [γ-³²P]ATP (0.5 µCi).[11]
-
Incubation: Incubate the reaction for 15-60 minutes at 30°C with gentle agitation.[11][13]
-
Termination: Stop the reaction by adding 5X Laemmli sample buffer.[11]
-
Analysis: Separate the reaction products by SDS-PAGE. Visualize the phosphorylated substrate by autoradiography and quantify using a phosphoimager.[13]
Cellular LRRK2 Inhibition Assay (pS935 Dephosphorylation)
This assay assesses the ability of a compound to inhibit LRRK2 kinase activity within a cellular context by measuring the phosphorylation status of LRRK2 at serine 935 (pS935), a widely used biomarker of LRRK2 kinase activity.[14]
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., SH-SY5Y or HEK293 cells overexpressing LRRK2) in a 384-well plate. Treat the cells with a dose range of the inhibitor or DMSO for 60-90 minutes.[14][15]
-
Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors. For TR-FRET assays, the lysis buffer should also contain a Terbium (Tb)-labeled anti-pS935 antibody.[15]
-
Detection Method 1: TR-FRET (Time-Resolved Förster Resonance Energy Transfer):
-
If using GFP-tagged LRRK2, the Tb-labeled anti-pS935 antibody will generate a FRET signal with GFP when LRRK2 is phosphorylated.
-
Incubate the lysate for 2 hours at room temperature.[15]
-
Read the plate on a multilabel plate reader with excitation at 340 nm and emission at 520 nm (for GFP) and 495 nm (for Terbium). The ratio of 520/495 nm is proportional to pS935 levels.[15]
-
-
Detection Method 2: ELISA/MSD:
-
Data Analysis: Calculate IC50 values by plotting the pS935 signal against the inhibitor concentration.
Kinase Selectivity Profiling (KINOMEscan®)
This competition binding assay is used to determine the selectivity of a compound against a large panel of kinases.
Protocol:
-
Assay Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase bound to the solid support is measured.
-
Reaction Components: The assay involves three main components: the DNA-tagged kinase, the immobilized ligand, and the test compound.[17]
-
Assay Procedure: Kinases from a panel (e.g., 468 kinases) are individually tested with the compound at a fixed concentration (e.g., 1 µM).[18]
-
Quantification: The amount of kinase captured on the solid support is quantified using qPCR to detect the DNA tag. A lower amount of captured kinase indicates stronger binding of the test compound.[17]
-
Data Interpretation: Results are often reported as percent inhibition or as a selectivity score (S-score), which represents the number of inhibited kinases divided by the total number of kinases tested. A lower S-score indicates higher selectivity.
Experimental and Comparison Workflows
The following diagrams illustrate a typical workflow for inhibitor testing and a logical framework for comparing different tool compounds.
Conclusion
Lrrk2-IN-1 is a potent and selective inhibitor of both wild-type and G2019S mutant LRRK2 in biochemical assays.[4] However, its utility as a tool compound is primarily for in vitro and cellular studies due to its limited brain penetration. For researchers requiring a tool compound for in vivo studies, particularly in rodent models of Parkinson's disease, compounds such as MLi-2, GNE-7915, and PF-06447475 offer significant advantages due to their ability to cross the blood-brain barrier and engage LRRK2 in the central nervous system.[5][7][9] MLi-2, in particular, demonstrates exceptional potency and selectivity, making it a current state-of-the-art tool compound for comprehensive LRRK2 target validation.[6] The choice of inhibitor should be guided by the specific requirements of the experimental system, balancing potency, selectivity, and the need for central nervous system activity.
References
- 1. LRRK2 - Wikipedia [en.wikipedia.org]
- 2. Overview of LRRK2 Models | Parkinson's Disease [michaeljfox.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Structural Insights and Development of LRRK2 Inhibitors for Parkinson’s Disease in the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Measuring the Activity of Leucine-Rich Repeat Kinase 2: A Kinase Involved in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assaying the Kinase Activity of LRRK2 in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. Screening for Novel LRRK2 Inhibitors Using a High-Throughput TR-FRET Cellular Assay for LRRK2 Ser935 Phosphorylation | PLOS One [journals.plos.org]
- 16. mesoscale.com [mesoscale.com]
- 17. chayon.co.kr [chayon.co.kr]
- 18. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
Safety Operating Guide
Proper Disposal of Lrrk2-IN-2: A Guide for Laboratory Professionals
Ensuring the safe and environmentally responsible disposal of chemical reagents is a critical component of laboratory safety protocols. This guide provides detailed procedures for the proper disposal of Lrrk2-IN-2, a potent and selective kinase inhibitor used in Parkinson's disease research. Adherence to these guidelines is essential to mitigate risks to personnel and the environment.
The information presented is based on established safety data sheets and general best practices for handling chemical waste. This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, it must not be disposed of down the drain or in regular trash.
Hazard and Disposal Information for this compound
The following table summarizes the key hazard classifications and disposal-related precautionary statements for this compound.
| Identifier | Information | Reference |
| CAS Number | 2641059-19-8 | [1][2] |
| Molecular Formula | C₂₃H₂₃Cl₂F₃N₆O₂ | [1][2] |
| GHS Hazard Statements | H302: Harmful if swallowed. H410: Very toxic to aquatic life with long lasting effects. | [1] |
| GHS Precautionary Statements | P273: Avoid release to the environment. P391: Collect spillage. P501: Dispose of contents/ container to an approved waste disposal plant. | [1] |
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe disposal of this compound, whether in solid form or dissolved in a solvent.
1. Personal Protective Equipment (PPE):
-
Before handling this compound waste, ensure you are wearing appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.
2. Waste Segregation and Collection:
-
Solid Waste:
-
Collect pure this compound powder, contaminated consumables (e.g., weigh boats, pipette tips, vials), and contaminated PPE in a dedicated, clearly labeled hazardous waste container.
-
The container must be sealable, robust, and compatible with the chemical.
-
-
Liquid Waste:
-
Collect solutions of this compound and any solvents used for rinsing contaminated glassware in a dedicated, sealed, and clearly labeled hazardous liquid waste container.
-
Do not mix with incompatible waste streams. This compound is incompatible with strong acids/alkalis and strong oxidizing/reducing agents[1].
-
-
Labeling:
-
Label the waste container clearly with "Hazardous Waste," the full chemical name "this compound," and the relevant hazard symbols (e.g., harmful, environmentally hazardous).
-
3. Spill Management:
-
In the event of a spill, prevent the substance from entering drains, water courses, or the soil[1].
-
Absorb liquid spills with an inert material (e.g., vermiculite, sand, or earth) and place it in the designated solid hazardous waste container.
-
For solid spills, carefully sweep or vacuum the material, avoiding dust formation, and place it in the solid hazardous waste container[1].
-
Wash the spill area thoroughly with a suitable solvent and collect the cleaning materials as hazardous waste.
4. Final Disposal:
-
All waste containing this compound must be disposed of through an approved waste disposal plant or a licensed hazardous waste management company[1].
-
Follow your institution's specific procedures for hazardous waste pickup and disposal. Do not attempt to incinerate or treat the waste yourself unless specifically trained and equipped to do so.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
General Safety Considerations for Kinase Inhibitors
While this compound has specific documented hazards, it is prudent to handle all kinase inhibitors and other targeted therapeutics with care, as they are biologically active molecules. Many compounds in this class may have uncharacterized toxicities, including potential reproductive hazards[3]. Researchers should always consult the specific Safety Data Sheet (SDS) for any chemical before use and disposal. Establishing and following robust safety and disposal protocols is paramount to protecting researchers and the environment.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Lrrk2-IN-2
For researchers and scientists engaged in drug development, particularly in the promising area of Parkinson's disease research, the potent and selective LRRK2 inhibitor, Lrrk2-IN-2, represents a key compound.[1] Ensuring the safe handling of this and any laboratory chemical is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to support your critical work.
Immediate Safety and Handling Protocols
When working with this compound, a substance classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects, adherence to strict safety protocols is non-negotiable.[2] The following personal protective equipment (PPE) and handling procedures are mandatory to minimize exposure and ensure a safe laboratory environment.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification | Rationale |
| Eye Protection | Safety goggles with side-shields | Protects eyes from splashes or dust.[2] |
| Hand Protection | Protective gloves (e.g., nitrile) | Prevents skin contact.[2] |
| Body Protection | Impervious clothing (e.g., lab coat) | Protects against contamination of personal clothing.[2] |
| Respiratory Protection | Suitable respirator | Use in areas with inadequate ventilation or when dust/aerosol formation is likely.[2] |
Safe Handling Practices:
-
Avoid contact with eyes, skin, and clothing.[2]
-
Do not breathe dust or aerosols.[2]
-
Wash hands thoroughly after handling.[2]
-
Do not eat, drink, or smoke in the laboratory.[2]
-
Use only in well-ventilated areas, preferably within a chemical fume hood.[2]
Emergency Procedures and First Aid
In the event of accidental exposure, immediate and appropriate first aid is crucial. An accessible safety shower and eye wash station are required where this compound is handled.[2]
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with large amounts of water, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing and seek prompt medical attention.[2] |
| Skin Contact | Immediately flush skin with plenty of water. Remove contaminated clothing and shoes. Seek medical attention.[2] |
| Inhalation | Move the exposed person to fresh air. If breathing is difficult, provide oxygen or artificial respiration. Seek immediate medical attention.[2] |
| Ingestion | Do NOT induce vomiting. Wash out mouth with water. Seek immediate medical attention.[2] |
Spill and Disposal Management
A clear and practiced plan for managing spills and disposing of waste is essential for both safety and environmental protection.
Spill Cleanup Protocol:
-
Evacuate and Ventilate: Evacuate non-essential personnel from the spill area and ensure adequate ventilation.[2]
-
Don PPE: Wear the full recommended PPE, including respiratory protection.[2]
-
Contain and Absorb: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or earth).
-
Collect: Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste.
-
Decontaminate: Clean the spill area with a suitable decontamination solution, followed by a water rinse.
-
Dispose: Dispose of all contaminated materials, including cleaning supplies and PPE, as hazardous waste.[2]
Disposal Plan: All waste containing this compound, including empty containers, must be disposed of as hazardous waste.[2] Follow all federal, state, and local regulations for hazardous waste disposal. Do not allow the chemical to enter drains or waterways.[2]
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
